Zirconium;bromide
Description
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Properties
Molecular Formula |
BrZr- |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
zirconium;bromide |
InChI |
InChI=1S/BrH.Zr/h1H;/p-1 |
InChI Key |
LUYVMWZRKKGGNI-UHFFFAOYSA-M |
Canonical SMILES |
[Br-].[Zr] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Zirconium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for zirconium tribromide (ZrBr₃), a compound of interest in various chemical research and development areas. The following sections detail the core synthetic strategies, offering in-depth experimental protocols and quantitative data to facilitate replication and further investigation.
Core Synthesis Methodologies
The synthesis of zirconium tribromide, a black, crystalline solid, primarily revolves around the reduction of zirconium(IV) bromide (ZrBr₄). The key methodologies developed to achieve this transformation include high-temperature reduction with elemental zirconium, reduction in a molten aluminum tribromide eutectic, and a specialized glow discharge method. Each of these techniques presents distinct advantages and challenges in terms of purity, yield, and scalability.
Table of Synthesis Parameters
The following table summarizes the quantitative data associated with the key synthesis methods for zirconium tribromide, providing a comparative overview of the reaction conditions.
| Synthesis Method | Reductant | Temperature Range (°C) | Pressure | Reaction Time | Reported Yield |
| High-Temperature Reduction | Zirconium foil/powder | 450 - 750 | Sealed tube/vacuum | Hours to days | Variable |
| Molten Salt Reduction | Zirconium or Aluminum | 230 - 300 | Inert atmosphere | Not specified | Not specified |
| Glow Discharge Reduction | Hydrogen gas | Not specified | 3-4 mm Hg | Not specified | Not specified |
| Reduction by Lower Halides | ZrBr | ~435 | Sealed tantalum tube | Not specified | High-purity |
Experimental Protocols and Workflows
This section provides detailed experimental methodologies for the principal synthesis routes of zirconium tribromide. The accompanying diagrams, generated using the DOT language, illustrate the logical flow of each procedure.
High-Temperature Reduction of Zirconium(IV) Bromide with Zirconium Metal
This is a common and direct method for producing zirconium tribromide. It involves the reaction of zirconium tetrabromide with zirconium metal at elevated temperatures in a sealed, evacuated vessel.[1]
Experimental Protocol:
-
Reactant Preparation: High-purity zirconium foil or powder and zirconium(IV) bromide are required. The reactants must be handled in an inert atmosphere (e.g., a glovebox) to prevent contamination from moisture and oxygen.
-
Reaction Setup: The zirconium metal and a stoichiometric excess of zirconium(IV) bromide are placed in a quartz or tantalum tube. The tube is then evacuated to a high vacuum and sealed.
-
Reaction Conditions: The sealed tube is placed in a tube furnace and heated to a temperature in the range of 450-750°C. The reaction is typically allowed to proceed for several hours to several days to ensure complete reaction. The overall reaction is: 3 ZrBr₄ + Zr → 4 ZrBr₃[1]
-
Product Isolation and Purification: After the reaction is complete, the tube is cooled to room temperature. The product, zirconium tribromide, is a black, crystalline solid. Any unreacted zirconium(IV) bromide, which is more volatile, can be removed by sublimation under vacuum at a lower temperature (e.g., 250-300°C), leaving behind the purified zirconium tribromide.
Experimental Workflow Diagram:
Reduction in Molten Aluminum Tribromide
This method utilizes a molten salt eutectic of zirconium(IV) bromide in aluminum tribromide (AlBr₃) as a reaction medium. The reduction is carried out at a lower temperature compared to the direct high-temperature method.[1]
Experimental Protocol:
-
Eutectic Preparation: A eutectic mixture of zirconium(IV) bromide and aluminum tribromide is prepared in an inert atmosphere.
-
Reaction Setup: The eutectic mixture is placed in a reaction vessel, and metallic zirconium or aluminum is added as the reducing agent.[1] The vessel is equipped with a stirrer and maintained under an inert atmosphere.
-
Reaction Conditions: The mixture is heated to a temperature range of 230-300°C.[1] The reaction is carried out with constant stirring to ensure good mixing of the reactants.
-
Product Isolation: Upon cooling, zirconium(III) bromide crystallizes from the solution.[1] The product can then be separated from the aluminum tribromide matrix by filtration and washing with a suitable non-reactive solvent.
Experimental Workflow Diagram:
Glow Discharge Reduction
This is a less common but effective method for preparing high-purity, anhydrous zirconium trihalides. It involves the reduction of zirconium tetrahalide vapor with hydrogen in a glow discharge.
Experimental Protocol:
-
Apparatus Setup: A specialized glow discharge apparatus is required. This typically consists of a glass tube with electrodes, a means of introducing zirconium(IV) bromide vapor and hydrogen gas, and a vacuum pump.
-
Reaction Conditions: Zirconium(IV) bromide vapor is mixed with hydrogen gas at a low pressure (3-4 mm Hg). A glow discharge is initiated between the electrodes, creating a plasma. In the plasma, hydrogen radicals are formed, which are highly reactive and reduce the zirconium(IV) bromide to zirconium tribromide.
-
Product Collection and Purification: The resulting zirconium tribromide deposits on the walls of the reaction tube. After the reaction, the apparatus is brought to room temperature, and any unreacted starting material or volatile byproducts are removed by heating in vacuo.
Experimental Workflow Diagram:
Synthesis via Reduction by Lower Halides
A high-purity, single-phase product can be obtained by reacting zirconium tetrahalide with a lower zirconium halide, such as zirconium monobromide (ZrBr), in a sealed tantalum tube.
Experimental Protocol:
-
Reactant Preparation: Zirconium(IV) bromide and zirconium monobromide are prepared and handled in an inert atmosphere.
-
Reaction Setup: The reactants are sealed in a tantalum tube under vacuum.
-
Reaction Conditions: The sealed tube is heated to approximately 435°C. At this temperature, an isopiestic equilibration occurs, leading to the formation of single-phase zirconium tribromide.
-
Product Isolation: After cooling, the tube is opened in an inert atmosphere to recover the high-purity zirconium tribromide.
Logical Relationship Diagram:
References
Chemical and physical properties of ZrBr4
An In-depth Technical Guide to the Chemical and Physical Properties of Zirconium Tetrabromide (ZrBr₄)
This technical guide provides a comprehensive overview of the chemical and physical properties of Zirconium tetrabromide (ZrBr₄), tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and includes visualizations of logical relationships and experimental workflows.
Chemical and Physical Properties
Zirconium tetrabromide, also known as Zirconium(IV) bromide, is an inorganic compound with the formula ZrBr₄.[1] It presents as a white or off-white crystalline solid and is a key precursor for the synthesis of other zirconium-bromide compounds.[1][2][3][4] The oxidation state of zirconium in this compound is +4.[2][3]
Physical Properties
The fundamental physical characteristics of ZrBr₄ are summarized in the table below. It is a moisture-sensitive solid that reacts with water.[5]
| Property | Value | References |
| Molecular Formula | ZrBr₄ | [5][6][7][8] |
| Molar Mass | 410.84 g/mol | [1][3][4][5][6][7][8][9][10] |
| Appearance | White to off-white crystalline powder/solid | [1][2][3][4][5][6][7] |
| Density | 4.201 g/cm³ | [1][5][6][7] |
| Melting Point | 450 °C (723 K) | [1][2][3][5][6][7] |
| Boiling Point | Sublimes at ~355-360 °C | [1][5][6][9] |
| Solubility | Reacts with water. Soluble in acetone, liquid ammonia, and carbon tetrachloride. | [1][5][6][7][9][11] |
Thermodynamic Data
The thermodynamic properties of ZrBr₄ in both solid and gaseous states are crucial for understanding its behavior in chemical reactions.
| Property | State | Value | References |
| Standard Molar Enthalpy of Formation (ΔfH⁰) | Solid | -761 kJ/mol | [9] |
| Gas | -644 kJ/mol | [9] | |
| Standard Molar Entropy (S⁰) | Solid | 225 J/(mol·K) | [9] |
| Gas | 412 J/(mol·K) | [9] | |
| Molar Heat Capacity at Constant Pressure (Cp) | Solid | 125 J/(mol·K) | [9] |
| Gas | 102 J/(mol·K) | [9] |
Vapor Pressure
The vapor pressure of ZrBr₄ as a function of temperature is presented below. This property is particularly important for its purification via sublimation.
| Temperature (°C) | Vapor Pressure (mmHg) |
| 207 | 1 |
| 237 | 5 |
| 250 | 10 |
| 266 | 20 |
| 281 | 40 |
| 289 | 60 |
| 301 | 100 |
| 318 | 200 |
| 337 | 400 |
| 357 | 760 |
| 450 | (Melting Point) |
| Data sourced from[12] |
Crystal Structure
Zirconium tetrabromide crystallizes in a cubic system.[1][13] The structure consists of discrete ZrBr₄ clusters where the zirconium atom is tetrahedrally coordinated to four bromine atoms.[13]
| Property | Value | References |
| Crystal System | Cubic | [1][13] |
| Space Group | Pa-3 (No. 205) | [1][13] |
| Lattice Parameters | a = b = c = 11.79 Å; α = β = γ = 90° | [13] |
| Zr-Br Bond Length | 2.47 Å | [13] |
| Coordination Geometry | Tetrahedral | [13] |
Chemical Reactivity and Hazards
ZrBr₄ is a corrosive substance that causes severe skin burns and eye damage.[14][15][16][17][18] It reacts readily with water, hydrolyzing to form zirconium oxybromide and releasing hydrogen bromide.[1] Due to its moisture sensitivity, it should be handled in a dry, well-ventilated area, preferably under an inert atmosphere.[7][14][18]
Experimental Protocols
Synthesis
Several methods for the synthesis of Zirconium tetrabromide have been reported:
-
Carbothermic Reaction: This is a common method involving the reaction of zirconium oxide with bromine in the presence of carbon at elevated temperatures.[1][2]
-
Direct Halogenation: Zirconium metal reacts directly with bromine gas upon heating to form ZrBr₄.
-
Reaction: Zr(s) + 2Br₂(g) → ZrBr₄(s)
-
Procedure: Zirconium metal is heated in a stream of bromine gas. The reaction is exothermic and yields white, solid ZrBr₄.
-
-
From Zirconium Borohydride: Treatment of zirconium borohydride with hydrogen bromide also yields ZrBr₄.[1]
-
Reaction: Zr(BH₄)₄ + 4HBr → ZrBr₄ + 4H₂ + 2B₂H₆
-
Purification
The primary method for purifying crude Zirconium tetrabromide is vacuum sublimation .[1][2][3]
-
Procedure: The impure ZrBr₄ is heated under vacuum. The ZrBr₄ sublimes and is then condensed on a cold surface, leaving non-volatile impurities behind. This process yields a high-purity crystalline product.
Visualizations
Logical Relationships
Caption: Phase transitions of ZrBr₄ as a function of temperature and pressure.
Experimental Workflow
Caption: Workflow for the synthesis and purification of ZrBr₄.
References
- 1. Zirconium(IV) bromide - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Zirconium » zirconium tetrabromide [winter.group.shef.ac.uk]
- 3. WebElements Periodic Table » Zirconium » zirconium tetrabromide [webelements.co.uk]
- 4. webqc.org [webqc.org]
- 5. ZIRCONIUM BROMIDE CAS#: 13777-25-8 [m.chemicalbook.com]
- 6. 13777-25-8 CAS MSDS (ZIRCONIUM BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. elementschina.com [elementschina.com]
- 8. Zirconium(IV) bromide, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. zirconium(IV) bromide [chemister.ru]
- 10. Zirconium(4+);tetrabromide | Br4Zr | CID 11441264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. americanelements.com [americanelements.com]
- 12. docenti.unina.it [docenti.unina.it]
- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 14. fishersci.com [fishersci.com]
- 15. Zirconium bromide (ZrBr4), (T-4)- | Br4Zr | CID 83727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. echemi.com [echemi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Crystal structure analysis of zirconium bromide
An In-depth Technical Guide to the Crystal Structure Analysis of Zirconium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structures of various zirconium bromide compounds. It includes detailed crystallographic data, experimental protocols for synthesis and analysis, and a visualization of the analytical workflow.
The structural properties of zirconium bromides vary significantly with the oxidation state of the zirconium atom. The following tables summarize the key crystallographic data for zirconium dibromide (ZrBr₂), zirconium tribromide (ZrBr₃), and zirconium tetrabromide (ZrBr₄).
Table 1: Crystallographic Data for Zirconium Dibromide (ZrBr₂)
| Parameter | Value | Reference |
| Crystal System | Trigonal | [1] |
| Space Group | R-3m (No. 148) | [1] |
| Lattice Constants | a = 13.66 Å, c = 9.50 Å | [1] |
| Lattice Angles | α = 90°, β = 90°, γ = 120° | [1] |
| Note | Some sources also report an orthorhombic crystal system for ZrBr₂. | [2] |
Table 2: Crystallographic Data for Zirconium Tribromide (ZrBr₃)
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [3][4] |
| Space Group | P6₃/mcm (No. 193) | [3][4] |
| Lattice Constants | a = 6.728 Å, c = 6.299 Å | [3] |
| Lattice Angles | α = 90°, β = 90°, γ = 120° | [3] |
| Structural Motif | The structure consists of parallel chains of face-sharing {ZrBr₆} octahedra. | [3] |
Table 3: Crystallographic Data for Zirconium Tetrabromide (ZrBr₄)
| Parameter | Value | Reference |
| Crystal System | Cubic | [5][6] |
| Space Group | Pa-3 (No. 205) | [5][6] |
| Lattice Constant | a = 11.79 Å | [5] |
| Lattice Angles | α = 90°, β = 90°, γ = 90° | [5] |
| Structural Motif | The structure is composed of discrete ZrBr₄ tetrahedra. | [5][6] |
Experimental Protocols
The determination of the crystal structures presented above involves two primary stages: synthesis of the crystalline material and analysis by diffraction methods.
Synthesis of Zirconium Bromides
Detailed and specific synthesis protocols are crucial for obtaining high-quality single crystals suitable for diffraction analysis.
2.1.1 Synthesis of Zirconium Tribromide (ZrBr₃)
-
Method 1: High-Temperature Reduction
-
Zirconium(IV) bromide (ZrBr₄) and zirconium metal foil are used as reactants.[3]
-
The reaction is carried out at high temperatures according to the stoichiometry: 3 ZrBr₄ + Zr → 4 ZrBr₃.[3]
-
Care must be taken to avoid incomplete reactions which can lead to contamination of the product with excess metal.[3]
-
-
Method 2: Crystallization from Molten Salt
2.1.2 Synthesis of Zirconium Tetrabromide (ZrBr₄)
-
Method: Carbothermic Reaction
-
A mixture of zirconium(IV) oxide (ZrO₂) and carbon is prepared.[6][7]
-
This mixture is reacted with bromine gas at elevated temperatures (e.g., 560°C).[7]
-
The reaction proceeds as: ZrO₂ + 2C + 2Br₂ → ZrBr₄ + 2CO.[6][7]
-
The resulting ZrBr₄ is a white crystalline solid that can be purified by vacuum sublimation.[7][8]
-
2.1.3 Synthesis of Zirconium Dibromide (ZrBr₂)
-
Method: Thermal Disproportionation
Crystal Structure Determination
The definitive method for elucidating crystal structures is X-ray diffraction (XRD).
-
Single-Crystal X-Ray Diffraction:
-
Crystal Selection: A high-quality single crystal of the zirconium bromide compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[11] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.
-
Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The positions of the zirconium and bromine atoms within the unit cell are determined using direct methods or Patterson functions.
-
Structure Refinement: The initial atomic model is refined using a least-squares method.[11] This process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction patterns.[12][13]
-
-
Powder X-Ray Diffraction (XRD) and Rietveld Refinement:
-
Sample Preparation: A polycrystalline (powder) sample of the zirconium bromide is prepared.
-
Data Collection: The powder sample is analyzed in a powder diffractometer, which measures the intensity of diffracted X-rays as a function of the diffraction angle (2θ).[14][15]
-
Rietveld Refinement: The entire experimental powder pattern is fitted to a calculated pattern based on a structural model.[12][16] The Rietveld method refines various parameters—including lattice parameters, atomic positions, and peak shape functions—to minimize the difference between the observed and calculated patterns.[12][17] This technique is powerful for obtaining detailed structural information from powder samples, where single crystals are not available.[12]
-
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of zirconium bromide compounds.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Zirconium bromide (ZrBr2) [mat-mall.com]
- 3. Zirconium(III) bromide - Wikipedia [en.wikipedia.org]
- 4. mp-23247: ZrBr3 (hexagonal, P6_3/mcm, 193) [legacy.materialsproject.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Zirconium(IV) bromide - Wikipedia [en.wikipedia.org]
- 7. WebElements Periodic Table » Zirconium » zirconium tetrabromide [winter.group.shef.ac.uk]
- 8. WebElements Periodic Table » Zirconium » zirconium tetrabromide [webelements.co.uk]
- 9. Zirconium dibromide. Features of its synthesis and crystal structure [inis.iaea.org]
- 10. Zirconium dibromide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. cajotas.casjournal.org [cajotas.casjournal.org]
- 16. fkf.mpg.de [fkf.mpg.de]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Magnetic Properties of Zirconium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zirconium(III) bromide (ZrBr₃) is an inorganic compound that has garnered interest due to its unique electronic and magnetic properties. As a d¹ transition metal halide, its magnetic behavior provides insights into metal-metal bonding and cooperative phenomena in low-dimensional systems. This technical guide provides a comprehensive overview of the magnetic properties of ZrBr₃, detailing its synthesis, crystal structure, and magnetic behavior. While specific quantitative magnetic data is not widely available in the public domain, this guide synthesizes the existing knowledge and provides detailed experimental protocols for its characterization, catering to researchers in chemistry, materials science, and related fields.
Introduction
Zirconium(III) bromide is a black, paramagnetic solid that is highly sensitive to air and moisture[1]. Its investigation is often linked to the broader study of transition metal trihalides, which exhibit a range of interesting structural and magnetic phenomena. The Zirconium(III) ion (Zr³⁺) has a d¹ electronic configuration, which would typically suggest simple paramagnetic behavior. However, the structural arrangement of ZrBr₃ leads to a significant deviation from this expectation, pointing towards more complex magnetic interactions.
Synthesis of Zirconium(III) Bromide
Zirconium(III) bromide is typically synthesized through the reduction of Zirconium(IV) bromide (ZrBr₄) with zirconium metal. This solid-state reaction is carried out at high temperatures in a sealed, evacuated inert container to prevent oxidation.
Experimental Protocol: Solid-State Synthesis
Materials:
-
Zirconium(IV) bromide (ZrBr₄), anhydrous
-
Zirconium metal powder or foil
-
Quartz or tantalum tube
-
Tube furnace
-
Vacuum line
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, a stoichiometric amount of ZrBr₄ and zirconium metal (3:1 molar ratio) are thoroughly mixed.
-
The mixture is loaded into a clean, dry quartz or tantalum tube.
-
The tube is evacuated to a high vacuum (<10⁻⁵ torr) and sealed.
-
The sealed tube is placed in a tube furnace and heated to a temperature of 300-400 °C for an extended period (several days) to ensure complete reaction.
-
The furnace is then slowly cooled to room temperature.
-
The sealed tube is opened inside the inert atmosphere glovebox to recover the black crystalline product, Zirconium(III) bromide.
Crystal Structure
Zirconium(III) bromide crystallizes in a hexagonal system with the space group P6₃/mcm[2]. It adopts the β-TiCl₃ type structure, which is characterized by chains of face-sharing [ZrBr₆] octahedra running parallel to the c-axis. This one-dimensional chain-like structure is crucial to its magnetic properties.
| Property | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/mcm |
| a | 6.728 Å |
| c | 6.299 Å |
| α, β | 90° |
| γ | 120° |
| Crystal structure data for Zirconium(III) bromide. |
The Zr³⁺ ions within the chains are equally spaced, leading to the possibility of direct metal-metal interactions. This interaction is a key feature that influences the magnetic behavior of ZrBr₃[2].
Magnetic Properties
Zirconium(III) bromide is paramagnetic, meaning it is weakly attracted to a magnetic field. However, its magnetic moment is significantly lower than the spin-only value expected for a d¹ ion (1.73 Bohr magnetons). This suppression of the magnetic moment is a direct consequence of the Zr-Zr bonding within the crystal structure[2]. The electrons on adjacent zirconium atoms can couple, effectively reducing the number of unpaired spins and thus lowering the overall magnetic moment.
Expected Magnetic Behavior
Based on its structure and the observation of a reduced magnetic moment, Zirconium(III) bromide is expected to exhibit antiferromagnetic coupling between the zirconium centers at low temperatures. This would lead to a maximum in the magnetic susceptibility at the Néel temperature (Tₙ), below which the material would be in an antiferromagnetically ordered state. Above Tₙ, it would behave as a paramagnet, with the magnetic susceptibility following the Curie-Weiss law.
Experimental Characterization of Magnetic Properties
The magnetic susceptibility of air-sensitive compounds like Zirconium(III) bromide can be measured using techniques such as the Gouy or Faraday method. These methods require careful handling of the sample to prevent decomposition.
Experimental Protocol: Magnetic Susceptibility Measurement (Gouy Method for Air-Sensitive Samples)
Apparatus:
-
Gouy balance
-
Electromagnet
-
Sample tube with an airtight seal (e.g., a Schlenk tube adapted for the balance)
-
Inert atmosphere glovebox
-
Vacuum line
Procedure:
-
Sample Preparation: Inside an inert atmosphere glovebox, the finely powdered ZrBr₃ sample is loaded into the pre-weighed sample tube. The tube is then securely sealed.
-
Mass Measurement (Field Off): The sample tube is suspended from the Gouy balance between the poles of the electromagnet. The mass of the sample is carefully measured without an applied magnetic field (m_off).
-
Mass Measurement (Field On): The electromagnet is turned on to a known field strength. The apparent mass of the sample is measured in the presence of the magnetic field (m_on).
-
Calibration: The procedure is repeated with a known standard of similar geometry to calibrate the apparatus.
-
Data Analysis: The change in mass (Δm = m_on - m_off) is used to calculate the volume susceptibility (κ) and subsequently the molar magnetic susceptibility (χₘ) of the sample.
-
Temperature Dependence: For temperature-dependent studies, the sample holder is placed within a cryostat, and the measurements are repeated at various temperatures.
Visualizations
Experimental Workflow for Magnetic Susceptibility Measurement
References
Zirconium Tetrabromide: A Technical Guide to Molar Mass and Density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar mass and density of zirconium tetrabromide (ZrBr₄). It is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and detailed information on the physicochemical properties of this compound. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations to clarify key concepts and workflows.
Physicochemical Properties of Zirconium Tetrabromide
Zirconium tetrabromide is an inorganic compound that appears as a white crystalline solid. It is a key precursor in the synthesis of other zirconium-containing compounds. An accurate understanding of its molar mass and density is fundamental for its application in various research and development fields.
Molar Mass
The molar mass of a compound is a fundamental chemical property calculated from the atomic weights of its constituent elements. For zirconium tetrabromide (ZrBr₄), it is the sum of the atomic mass of one zirconium atom and four bromine atoms. Multiple sources confirm the molar mass to be approximately 410.84 g/mol .[1][2][3][4][5][6][7][8]
Density
The density of zirconium tetrabromide has been reported by various sources, with values around 4 g/cm³. It is important to distinguish between the theoretical density, calculated from the crystal structure, and the experimental density, which can be influenced by factors such as crystalline imperfections and porosity.
Table 1: Molar Mass and Density of Zirconium Tetrabromide
| Property | Value | Unit |
| Molar Mass | 410.84 | g/mol |
| Density | 3980 | kg/m ³ |
| 4.201 | g/cm³ | |
| 4.20 | g/cm³ |
Note: The density values from different sources are consistent (3980 kg/m ³ = 3.98 g/cm³, which is close to 4.201 and 4.20 g/cm³). Discrepancies may arise from different experimental conditions or whether the value is theoretical or experimental.
Crystal Structure
The density of a crystalline solid is intrinsically linked to its crystal structure. Zirconium tetrabromide is reported to crystallize in the cubic Pa̅3 space group.[9] The structure is described as zero-dimensional, consisting of discrete ZrBr₄ clusters where the zirconium ion (Zr⁴⁺) is bonded in a tetrahedral geometry to four bromide ions (Br¹⁻).[9] However, it is also noted that a definitive single-crystal X-ray diffraction study for ZrBr₄ has not been described, and some sources suggest a polymeric structure similar to zirconium tetrachloride (ZrCl₄), which features octahedral zirconium centers.[10] The relationship between the crystal structure and the theoretical density is illustrated in the diagram below.
Caption: Logical relationship for calculating theoretical density.
Experimental Protocols for Density Determination
The experimental determination of the density of a solid compound like zirconium tetrabromide can be performed using several techniques. The choice of method may depend on the nature of the sample (e.g., powder, single crystal) and the required accuracy. Given that zirconium tetrabromide is moisture-sensitive, handling procedures must be conducted in an inert atmosphere (e.g., in a glovebox).
Gas Pycnometry
Gas pycnometry is a common and accurate method for determining the skeletal density of a solid, including powders.[11] It measures the volume of the solid by detecting the pressure change of an inert gas (typically helium) in a calibrated chamber.
Methodology:
-
Sample Preparation: A precisely weighed sample of zirconium tetrabromide is placed in the sample chamber of the gas pycnometer. Due to its hygroscopic nature, the sample must be handled in a dry, inert atmosphere.
-
Purging: The sample chamber is purged with the analysis gas (e.g., helium) to remove any adsorbed atmospheric gases.
-
Analysis:
-
The sample chamber is pressurized with the analysis gas to a target pressure.
-
A valve is opened, allowing the gas to expand into a second, calibrated reference chamber.
-
The pressure drop is measured.
-
-
Volume Calculation: Using Boyle's Law, the volume of the solid sample is calculated from the known volumes of the chambers and the measured pressure change.
-
Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.
Caption: Workflow for density determination using gas pycnometry.
X-ray Crystallography
X-ray crystallography is a powerful technique that can be used to determine the crystal structure of a material, from which the theoretical density can be calculated with high precision.[10][12]
Methodology:
-
Crystal Growth: A high-quality single crystal of zirconium tetrabromide is required. This can be achieved through methods such as sublimation.
-
Data Collection:
-
The single crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern (positions and intensities of diffracted X-rays) is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is used to determine the unit cell parameters (the dimensions of the repeating unit in the crystal).
-
The arrangement of atoms within the unit cell (the crystal structure) is solved and refined. This gives the number of formula units (Z) per unit cell.
-
-
Density Calculation: The theoretical density (ρ) is calculated using the following formula: ρ = (Z * M) / (V * N_A) where:
-
Z = number of formula units per unit cell
-
M = molar mass of ZrBr₄
-
V = volume of the unit cell (calculated from the unit cell parameters)
-
N_A = Avogadro's number (6.022 x 10²³ mol⁻¹)
-
Conclusion
This technical guide has provided a detailed overview of the molar mass and density of zirconium tetrabromide. The presented data, summarized in clear tables, offers a quick reference for researchers. Furthermore, the detailed experimental protocols for gas pycnometry and X-ray crystallography provide a practical understanding of how these fundamental properties are determined. The included diagrams illustrate the relationship between crystal structure and density, as well as a typical workflow for experimental density measurement.
Please note that while this guide addresses the physicochemical properties of zirconium tetrabromide, it does not involve biological signaling pathways. Therefore, diagrams representing such pathways are not applicable to this topic.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. Determination of density by gas pycnometry | Norlab [norlab.com]
- 4. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. yorku.ca [yorku.ca]
- 7. X-ray density: Significance and symbolism [wisdomlib.org]
- 8. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]
- 9. nickzom.org [nickzom.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. measurlabs.com [measurlabs.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Preparation of Zirconium Bromide from Zirconium Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of zirconium bromide (ZrBr₄) from zirconium oxide (ZrO₂). The primary and most established method for this conversion is carbothermic bromination. This process involves the high-temperature reaction of zirconium oxide with a carbonaceous reducing agent in the presence of bromine. The resulting zirconium tetrabromide, a versatile precursor for various zirconium compounds, is then purified by sublimation.
Core Synthesis: Carbothermic Bromination
The fundamental chemical transformation for the preparation of zirconium bromide from zirconium oxide is the carbothermic bromination reaction. This high-temperature process is represented by the following chemical equation:
ZrO₂ (s) + 2C (s) + 2Br₂ (g) → ZrBr₄ (g) + 2CO (g)
In this reaction, zirconium oxide is reduced by carbon in the presence of bromine vapor to yield gaseous zirconium tetrabromide and carbon monoxide.
Thermodynamic Considerations
The feasibility and efficiency of the carbothermic bromination are governed by its thermodynamic properties. The standard molar enthalpy of formation (ΔfH⁰) for solid zirconium tetrabromide is -761 kJ/mol, indicating an exothermic formation process under standard conditions.[1] The reaction is typically carried out at elevated temperatures to ensure a favorable reaction rate.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the preparation and properties of zirconium bromide.
Table 1: Reaction and Product Properties
| Parameter | Value | Reference |
| Reaction Temperature | 560 °C | [2] |
| Sublimation Point of ZrBr₄ | 355 °C | [1] |
| Melting Point of ZrBr₄ | 450 °C | [3] |
| Density of ZrBr₄ (solid) | 4.201 g/cm³ | [3] |
| Molar Mass of ZrBr₄ | 410.86 g/mol | [3] |
| Overall Yield (approximate) | ~60% | [2] |
Table 2: Thermodynamic Properties of Zirconium Tetrabromide (ZrBr₄) at 298.15 K
| Property | Solid Phase | Gaseous Phase | Reference |
| Standard Molar Enthalpy of Formation (ΔfH⁰) | -761 kJ/mol | -644 kJ/mol | [1] |
| Standard Molar Entropy (S⁰) | 225 J/(mol·K) | 412 J/(mol·K) | [1] |
| Molar Heat Capacity at Constant Pressure (Cp) | 125 J/(mol·K) | 102 J/(mol·K) | [1] |
For more detailed temperature-dependent thermodynamic data for gaseous zirconium tetrabromide, refer to the NIST-JANAF Thermochemical Tables.[4]
Experimental Protocols
Preparation of Reactants
-
Zirconium Oxide (ZrO₂): High-purity, finely powdered zirconium oxide should be used to maximize the reaction surface area. The powder should be thoroughly dried in an oven to remove any adsorbed moisture, which could lead to the formation of zirconium oxybromide.
-
Carbon: A reactive form of carbon, such as finely divided sugar charcoal or carbon black, is recommended.[2] The carbon should also be dried before use.
-
Bromine (Br₂): Reagent-grade liquid bromine is the source of the halogenating agent. Due to its high toxicity and corrosivity, bromine must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Apparatus Setup
A typical setup for this high-temperature gas-solid reaction would involve a horizontal tube furnace.
-
A quartz or ceramic reaction tube is placed inside the furnace.
-
A porcelain or alumina boat containing an intimate mixture of zirconium oxide and carbon is placed in the center of the reaction tube.
-
One end of the tube is connected to a bromine delivery system, which allows for the controlled introduction of bromine vapor into the reaction zone. This can be achieved by bubbling an inert carrier gas (e.g., argon or nitrogen) through liquid bromine.
-
The other end of the reaction tube is connected to a condenser to collect the sublimed zirconium tetrabromide product, followed by a trap to capture any unreacted bromine and carbon monoxide. The entire system should be purged with an inert gas before introducing the reactants to remove air and moisture.
Reaction Procedure
-
An intimate mixture of zirconium oxide and carbon, in a stoichiometric ratio of approximately 1:2 by moles, is placed in the reaction boat.
-
The reaction tube is assembled and purged with a dry, inert gas.
-
The furnace is heated to the reaction temperature of 560 °C.[2]
-
Once the desired temperature is reached, a controlled stream of bromine vapor, carried by an inert gas, is passed over the ZrO₂/C mixture.
-
The reaction is allowed to proceed for a sufficient duration to ensure complete conversion. The exact time will depend on the scale of the reaction and the flow rate of the bromine vapor.
-
The gaseous zirconium tetrabromide product sublimes and is carried by the gas stream to the cooler end of the reaction tube or a dedicated condenser where it desublimates as a colorless, crystalline solid.[3]
Purification by Vacuum Sublimation
The crude zirconium tetrabromide can be purified by vacuum sublimation.
-
The crude product is transferred to a sublimation apparatus, which typically consists of a vessel that can be heated under vacuum and a cold finger or a cooled surface for the sublimate to condense on.
-
The apparatus is evacuated to a low pressure.
-
The vessel containing the crude ZrBr₄ is gently heated to a temperature below its sublimation point of 355 °C.[1] The precise temperature and pressure should be controlled to achieve a slow and controlled sublimation rate, which is crucial for efficient separation from less volatile impurities.
-
The purified zirconium tetrabromide will sublime and deposit as high-purity crystals on the cold surface.
-
After the sublimation is complete, the apparatus is cooled to room temperature under vacuum before the purified product is collected in an inert atmosphere to prevent hydrolysis.
Logical Workflow and Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis and the core reaction pathway.
Caption: Logical workflow for the synthesis of zirconium bromide.
Caption: Reaction pathway for carbothermic bromination of ZrO₂.
References
An In-depth Technical Guide to the Electron Configuration and Atomic Properties of Zirconium in Zirconium Tetrabromide (ZrBr4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron configuration and atomic properties of zirconium and how these fundamental characteristics influence the properties of zirconium tetrabromide (ZrBr4). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical and physical nature of zirconium compounds.
Zirconium: Fundamental Atomic Properties
Zirconium (Zr) is a transition metal located in Group 4 and Period 5 of the periodic table, with an atomic number of 40.[1] Its chemical behavior and the properties of its compounds are dictated by its electron configuration and atomic characteristics.
Electron Configuration
The arrangement of electrons in an atom's orbitals determines its bonding behavior. The ground-state electron configuration of a neutral zirconium atom is:
Full Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d² 5s²
Abbreviated (Noble Gas) Configuration: [Kr] 4d² 5s²
In the formation of zirconium tetrabromide (ZrBr4), zirconium exists in a +4 oxidation state. This is achieved through the loss of its four valence electrons (two from the 5s orbital and two from the 4d orbital), resulting in the stable electron configuration of the noble gas krypton:
Zr⁴⁺ Ion Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ or [Ar] 3d¹⁰ 4s² 4p⁶
This stable electronic arrangement is a key factor in the chemistry of Zr(IV) compounds.
Atomic and Ionic Radii
The size of an atom or ion is a critical parameter that influences bond lengths and crystal structures.
-
Atomic Radius: The atomic radius of zirconium is approximately 160 picometers (pm).
-
Covalent Radius: The covalent radius, which is a measure of the size of an atom that forms part of one covalent bond, is around 145 pm.
-
Ionic Radius (Zr⁴⁺): The ionic radius of the Zr⁴⁺ cation is significantly smaller, at approximately 72 pm. This reduction in size is due to the loss of the outermost electron shell and the increased effective nuclear charge experienced by the remaining electrons.
Ionization Energies
Ionization energy is the energy required to remove an electron from a gaseous atom or ion. The successive ionization energies of zirconium provide insight into the stability of its +4 oxidation state.
| Ionization Step | Energy (kJ/mol) |
| 1st | 640.1 |
| 2nd | 1270 |
| 3rd | 2218 |
| 4th | 3313 |
The significant jump in energy required to remove a fifth electron from the stable krypton-like core of Zr⁴⁺ explains the prevalence of the +4 oxidation state in zirconium chemistry.
Zirconium Tetrabromide (ZrBr4): Properties and Structure
Zirconium tetrabromide is an inorganic compound with the formula ZrBr4. It is a white, crystalline solid that is highly sensitive to moisture.[2]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | ZrBr4 |
| Molar Mass | 410.84 g/mol [3] |
| Appearance | White crystalline solid[2] |
| Melting Point | 450 °C (sublimes) |
| Density | 4.201 g/cm³ |
ZrBr4 is prepared through the bromination of zirconium metal or zirconium dioxide in the presence of a reducing agent.[4] It is a versatile starting material for the synthesis of other zirconium compounds.
Crystal Structure and Bonding
Recent crystallographic data from the Materials Project indicates that zirconium tetrabromide crystallizes in a cubic system with the space group Pa̅3.[5][6] In this structure, the zirconium atom is at the center of a tetrahedron, coordinated to four bromine atoms.
| Structural Parameter | Value |
| Crystal System | Cubic |
| Space Group | Pa̅3 |
| Coordination Geometry of Zr | Tetrahedral |
| Zr-Br Bond Length | 2.47 Å[5] |
The tetrahedral geometry around the zirconium center is a direct consequence of the Zr⁴⁺ ion's electron configuration and size, which allows for efficient packing with the larger bromide ions. The bonding in ZrBr4 is predominantly covalent in nature, arising from the sharing of electrons between the zirconium and bromine atoms.
Experimental Protocols
Synthesis of Zirconium Tetrabromide
A common method for the synthesis of ZrBr4 involves the reaction of zirconium dioxide (ZrO₂) with bromine (Br₂) in the presence of a carbothermic reducing agent, such as carbon (C), at elevated temperatures.
Reaction: ZrO₂ (s) + 2C (s) + 2Br₂ (g) → ZrBr₄ (g) + 2CO (g)
General Procedure:
-
A mixture of finely powdered zirconium dioxide and carbon is placed in a quartz tube reactor.
-
The reactor is heated to a high temperature (typically >600 °C) under an inert atmosphere (e.g., argon).
-
A stream of bromine vapor, carried by an inert gas, is passed over the heated mixture.
-
The gaseous ZrBr4 product is transported out of the reaction zone and collected by sublimation on a cold surface.
-
Due to its hygroscopic nature, all manipulations of the product must be carried out under anhydrous conditions, for example, in a glovebox.
Characterization by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
General Procedure:
-
A suitable single crystal of ZrBr4 is carefully selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
As the crystal is rotated, the diffracted X-rays are collected by a detector.
-
The resulting diffraction pattern is analyzed to determine the unit cell dimensions, space group, and atomic positions.
-
This data is then used to refine the crystal structure, providing precise bond lengths and angles.
Characterization by Vibrational Spectroscopy (Raman and IR)
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding.
-
Raman Spectroscopy: In a Raman experiment, a monochromatic laser is directed at the sample, and the scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.
-
Infrared Spectroscopy: In an IR experiment, infrared radiation is passed through the sample, and the absorption of radiation at specific frequencies is measured. These absorption frequencies also correspond to the vibrational modes of the molecule.
For a tetrahedral molecule like ZrBr4, group theory predicts the number and activity of its vibrational modes. The analysis of the Raman and IR spectra would allow for the confirmation of the tetrahedral structure and provide information on the strength of the Zr-Br bonds.
Visualizations
Logical Relationship Diagram
Caption: Electron configuration dictates the properties of Zr in ZrBr4.
Experimental Workflow Diagram
References
- 1. americanelements.com [americanelements.com]
- 2. WebElements Periodic Table » Zirconium » zirconium tetrabromide [winter.group.shef.ac.uk]
- 3. Zirconium bromide (ZrBr4), (T-4)- | Br4Zr | CID 83727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zirconium(IV) bromide - Wikipedia [en.wikipedia.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. legacy.materialsproject.org [legacy.materialsproject.org]
An In-depth Technical Guide to the Hydrolysis and Reactivity of Zirconium(IV) Bromide with Water
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconium(IV) bromide (ZrBr₄) is a white, crystalline solid that serves as a key precursor in various chemical syntheses.[1] Its high reactivity with water is a critical characteristic, leading to rapid hydrolysis. This technical guide provides a comprehensive overview of the hydrolysis and reactivity of Zirconium(IV) bromide in aqueous environments. The document details the underlying chemical principles, summarizes available data, and outlines experimental protocols for studying these reactions, aiming to equip researchers with the necessary knowledge for its application and handling.
Physicochemical Properties of Zirconium(IV) Bromide
A summary of the key physicochemical properties of Zirconium(IV) bromide is presented in Table 1. This data is essential for understanding its behavior in different experimental conditions.
| Property | Value | Reference(s) |
| Chemical Formula | ZrBr₄ | [2] |
| Molar Mass | 410.86 g/mol | [2] |
| Appearance | Off-white powder | [2] |
| Density | 4.201 g/cm³ | [2] |
| Melting Point | 450 °C (decomposes) | [2] |
| Boiling Point | Sublimes | [2] |
| Solubility in Water | Reacts with water | [2] |
Hydrolysis of Zirconium(IV) Bromide
Zirconium(IV) bromide undergoes vigorous and exothermic hydrolysis upon contact with water. The reaction involves the displacement of bromide ions by hydroxide ions, leading to the formation of various zirconium-containing species and the release of hydrogen bromide.[2]
The overall hydrolysis reaction can be conceptually represented as:
ZrBr₄(s) + 4H₂O(l) → Zr(OH)₄(s) + 4HBr(aq)
However, the aqueous chemistry of Zirconium(IV) is complex. Depending on the pH and concentration, a variety of monomeric and polymeric hydroxo and oxo-bridged species can be formed in solution.[3]
Signaling Pathway of Hydrolysis
The hydrolysis of Zirconium(IV) bromide is not a single-step process but rather a cascade of reactions. The initial step is the rapid reaction with water to form zirconium oxybromide and hydrogen bromide. Further hydrolysis leads to the formation of zirconium hydroxide and various polymeric species. The following diagram illustrates this simplified pathway.
Caption: Simplified reaction pathway for the hydrolysis of Zirconium(IV) bromide.
Quantitative Data on Hydrolysis
Specific quantitative kinetic and thermodynamic data for the hydrolysis of Zirconium(IV) bromide is scarce in the available scientific literature. This is likely due to the rapid and complex nature of the reaction, which makes precise measurements challenging. However, studies on the general aqueous chemistry of Zr(IV) provide some insights into the thermodynamics of the formation of its hydrolyzed species. Table 2 summarizes the stability constants for the formation of various monomeric and polymeric Zr(IV) hydrolysis species.
Table 2: Stability Constants for Zr(IV) Hydrolysis Species
| Hydrolysis Reaction | Log K (at 298.15 K, I=0) | Reference(s) |
|---|---|---|
| Zr⁴⁺ + H₂O ⇌ Zr(OH)³⁺ + H⁺ | -0.3 ± 0.2 | [4] |
| Zr⁴⁺ + 2H₂O ⇌ Zr(OH)₂²⁺ + 2H⁺ | -1.1 ± 0.3 | [4] |
| Zr⁴⁺ + 3H₂O ⇌ Zr(OH)₃⁺ + 3H⁺ | -3.8 ± 0.4 | [4] |
| Zr⁴⁺ + 4H₂O ⇌ Zr(OH)₄(aq) + 4H⁺ | -8.5 ± 0.5 | [4] |
| 4Zr⁴⁺ + 8H₂O ⇌ Zr₄(OH)₈⁸⁺ + 8H⁺ | -5.6 ± 0.8 |[4] |
Note: These values are for the general hydrolysis of the Zr(IV) aqua ion and not specifically for the hydrolysis of ZrBr₄.
Experimental Protocols for Studying Hydrolysis
Due to the lack of specific protocols for ZrBr₄ hydrolysis, this section details methodologies for key experiments that can be adapted to study its reactivity with water.
General Experimental Workflow
A general workflow for investigating the hydrolysis of Zirconium(IV) bromide would involve sample preparation, selection of an appropriate analytical technique to monitor the reaction, data acquisition, and subsequent analysis to determine kinetic and thermodynamic parameters.
Caption: A conceptual workflow for studying the hydrolysis of Zirconium(IV) bromide.
Potentiometric and Conductometric Titration
These techniques can be used to follow the course of the hydrolysis reaction by monitoring changes in pH and conductivity, respectively. The release of HBr during hydrolysis leads to a significant decrease in pH and an increase in conductivity.
Protocol:
-
Preparation: Prepare a standard solution of Zirconium(IV) bromide in a non-aqueous, inert solvent (e.g., anhydrous acetonitrile) to prevent premature hydrolysis. Also, prepare a high-purity, deionized water titrant.
-
Apparatus: Use a calibrated pH meter with a glass electrode for potentiometric titration, or a conductivity meter with a conductivity cell for conductometric titration. The reaction vessel should be thermostated to maintain a constant temperature.
-
Titration: Place a known volume of the Zirconium(IV) bromide solution in the reaction vessel. Titrate this solution with the deionized water, adding small, precise volumes of the titrant at regular intervals.
-
Data Acquisition: Record the pH or conductivity reading after each addition of the titrant, ensuring the reading has stabilized.
-
Analysis: Plot the pH or conductivity as a function of the volume of water added. The equivalence point, corresponding to the complete hydrolysis of the ZrBr₄, can be determined from the inflection point of the titration curve.
Stopped-Flow Spectroscopy
Given the rapid nature of the hydrolysis, stopped-flow spectroscopy is a suitable technique for studying the initial kinetics of the reaction. This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance or fluorescence on a millisecond timescale.
Protocol:
-
Reactant Preparation: Prepare a solution of Zirconium(IV) bromide in an appropriate inert solvent. Prepare the aqueous solution, potentially containing a pH indicator if monitoring the reaction via color change.
-
Instrument Setup: Set up the stopped-flow spectrophotometer at the desired wavelength for monitoring. This could be a wavelength where a zirconium-aqua complex or a pH indicator absorbs.
-
Rapid Mixing: Load the reactant solutions into the drive syringes of the stopped-flow instrument. A pneumatic drive rapidly pushes the solutions into a mixing chamber, and the reaction is initiated.
-
Data Collection: The reaction progress is monitored by measuring the change in absorbance or fluorescence as the mixed solution flows into an observation cell. Data is collected as a function of time.
-
Kinetic Analysis: The resulting kinetic traces (absorbance/fluorescence vs. time) can be fitted to appropriate rate equations to determine the reaction order and rate constants.
Isothermal Titration Calorimetry (ITC)
ITC can be employed to directly measure the heat changes associated with the hydrolysis of Zirconium(IV) bromide, providing thermodynamic parameters such as the enthalpy of reaction (ΔH).
Protocol:
-
Sample Preparation: Prepare a solution of Zirconium(IV) bromide in an inert solvent in the sample cell of the calorimeter. The titration syringe is filled with deionized water.
-
Titration: A series of small, accurately known volumes of water are injected into the ZrBr₄ solution.
-
Heat Measurement: The heat released or absorbed during the hydrolysis reaction after each injection is measured by the calorimeter.
-
Data Analysis: The heat data is plotted against the molar ratio of water to ZrBr₄. The resulting isotherm can be fitted to a suitable binding model to determine the enthalpy change (ΔH), and in some cases, the binding constant (K) and stoichiometry (n) of the reaction.
Reactivity with Other Aqueous Species
The hydrolyzed zirconium species are highly reactive and can interact with various anions and organic molecules present in the aqueous solution. This can lead to the formation of complex zirconium-containing precipitates or soluble complexes, which is a critical consideration in drug development and materials science.
Conclusion
The hydrolysis of Zirconium(IV) bromide is a rapid and complex process that is fundamental to its application in various scientific fields. While specific quantitative data for this reaction remains elusive, this guide provides a thorough overview of its qualitative aspects and outlines robust experimental methodologies that can be employed for its detailed investigation. A deeper understanding of the kinetics and thermodynamics of ZrBr₄ hydrolysis will undoubtedly facilitate its more effective and controlled use in research and development.
References
An In-depth Technical Guide to Zirconium Bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of zirconium bromide, focusing on its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and its emerging applications in catalysis and drug development. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile zirconium compound.
Chemical Identifiers and Physicochemical Properties
Zirconium bromide primarily exists in two common oxidation states: zirconium(IV) bromide and zirconium(III) bromide. Zirconium(IV) bromide is the more stable and commercially significant compound.
Zirconium(IV) Bromide
Zirconium(IV) bromide, also known as zirconium tetrabromide, is a key precursor for the synthesis of other zirconium-containing compounds.[1]
Table 1: Chemical Identifiers for Zirconium(IV) Bromide
| Identifier | Value |
| CAS Number | 13777-25-8[1][2][3][4] |
| Molecular Formula | ZrBr₄[1][2][4] |
| IUPAC Name | Zirconium tetrabromide[1] |
| Synonyms | Zirconium(IV) bromide |
| PubChem CID | 83727[1] |
| EC Number | 237-417-4[2] |
| InChI Key | LSWWNKUULMMMIL-UHFFFAOYSA-J[2] |
Table 2: Physicochemical Properties of Zirconium(IV) Bromide
| Property | Value |
| Molecular Weight | 410.84 g/mol [2] |
| Appearance | Off-white crystalline powder[1] |
| Melting Point | 450 °C[2] |
| Boiling Point | Sublimes[1] |
| Density | 4.201 g/cm³[1][2] |
| Solubility | Reacts with water[1] |
Zirconium(III) Bromide
Zirconium(III) bromide, or zirconium tribromide, is a less stable, colored compound.
Table 3: Chemical Identifiers for Zirconium(III) Bromide
| Identifier | Value |
| CAS Number | 24621-18-9[2] |
| Molecular Formula | ZrBr₃[2] |
| IUPAC Name | Zirconium tribromide[2] |
| PubChem CID | 10010115[2] |
| InChI Key | YRDBVAQLYFVSFE-UHFFFAOYSA-K[2] |
Table 4: Physicochemical Properties of Zirconium(III) Bromide
| Property | Value |
| Molecular Weight | 330.936 g/mol [2] |
| Appearance | Black solid[2] |
| Crystal Structure | Hexagonal[2] |
Experimental Protocols
The synthesis of zirconium bromide requires careful handling of reagents and control of reaction conditions due to the moisture-sensitive nature of the compounds.
Synthesis of Zirconium(IV) Bromide (ZrBr₄)
A common method for the preparation of zirconium(IV) bromide is the carbothermic bromination of zirconium dioxide.[5][6]
Experimental Protocol:
-
Reactant Preparation: A thoroughly mixed powder of high-purity zirconium dioxide (ZrO₂) and activated carbon is prepared.
-
Reaction Setup: The mixture is placed in a quartz or alumina reaction tube within a tube furnace. The system is purged with an inert gas (e.g., argon) to remove air and moisture.
-
Bromination: A stream of bromine vapor, carried by an inert gas, is passed over the heated ZrO₂/C mixture. The reaction is typically carried out at elevated temperatures.
-
Product Collection: The volatile zirconium(IV) bromide sublimes and is collected in a cooler part of the reaction apparatus.
-
Purification: The collected ZrBr₄ can be further purified by sublimation under vacuum.[1][7][8][9][10]
Synthesis of Zirconium(III) Bromide (ZrBr₃)
Zirconium(III) bromide can be synthesized by the reduction of zirconium(IV) bromide with zirconium metal.[2]
Experimental Protocol:
-
Reactant Preparation: Stoichiometric amounts of purified zirconium(IV) bromide and zirconium metal foil or powder are placed in a sealed, evacuated reaction vessel (e.g., a tantalum or quartz ampoule).
-
Reaction: The vessel is heated in a furnace to a high temperature, allowing the reduction reaction to proceed.
-
Product Isolation: After cooling, the resulting black zirconium(III) bromide is isolated. Due to its reactivity, it should be handled under an inert atmosphere.
Applications in Research and Development
While direct applications of zirconium bromide in drug development are not extensively documented, its role as a Lewis acid catalyst in organic synthesis is of significant interest to the pharmaceutical industry. Zirconium-based catalysts, in general, are valued for their low toxicity and high catalytic activity.[3][11][12][13]
Lewis Acid Catalysis in Organic Synthesis
Zirconium(IV) halides, including ZrBr₄, are effective Lewis acids that can catalyze a variety of organic transformations crucial for the synthesis of complex bioactive molecules and heterocyclic compounds.[3][14][15][16][17][18][19] These reactions often form the basis for the synthesis of pharmaceutical intermediates.
Logical Workflow for Zirconium-Catalyzed Synthesis of Bioactive Heterocycles
Caption: Generalized workflow for the synthesis of bioactive heterocycles using a zirconium bromide catalyst.
Role in the Synthesis of Bioactive Molecules
Zirconium-catalyzed reactions are employed in the synthesis of various heterocyclic scaffolds, such as imidazoles, pyrazoles, and pyrimidinones, which are core structures in many pharmaceuticals.[3][14] The Lewis acidic nature of the zirconium center activates substrates, facilitating bond formation and cyclization reactions.
Experimental Workflow for a Zirconium-Catalyzed Heterocycle Synthesis
Caption: A typical experimental workflow for a zirconium-catalyzed organic synthesis.
Handling and Safety
Zirconium bromides are moisture-sensitive and corrosive. Therefore, they must be handled in a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.
Characterization
The synthesized zirconium bromide compounds can be characterized using various analytical techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[20][21][22][23]
-
Spectroscopic Methods (IR, Raman): To identify characteristic vibrational modes.
-
Elemental Analysis: To confirm the elemental composition.
Conclusion
Zirconium bromide, particularly zirconium(IV) bromide, is a valuable compound with significant potential in synthetic chemistry. Its utility as a Lewis acid catalyst in the formation of complex organic molecules makes it a relevant area of study for drug development professionals. Further research into the catalytic applications of zirconium bromide is likely to uncover new and efficient synthetic routes to medicinally important compounds.
References
- 1. Purification of Zirconium Tetrachloride from UNF Cladding (Technical Report) | OSTI.GOV [osti.gov]
- 2. Zirconium(III) bromide - Wikipedia [en.wikipedia.org]
- 3. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2916362A - Purification of zirconium tetrachloride - Google Patents [patents.google.com]
- 8. A theoretical approach to the sublimation separation of zirconium and hafnium in the tetrafluoride form [scielo.org.za]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 11. Zirconium-Based Catalysts in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zirconium-Based Catalysts in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 14. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01808K [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis - American Chemical Society [acs.digitellinc.com]
- 17. Zirconium-Based Catalysts in Organic Synthesis [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cajotas.casjournal.org [cajotas.casjournal.org]
Methodological & Application
Application Notes and Protocols: The Role of Zirconium Bromide in Organic Synthesis Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium(IV) bromide (ZrBr₄) is a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its strong Lewis acidity, coupled with its relative stability and lower toxicity compared to other metal halides, makes it an attractive catalyst for promoting a wide range of reactions. These application notes provide an overview of the utility of ZrBr₄ in several key organic syntheses, complete with detailed experimental protocols and quantitative data to facilitate its application in research and development. Zirconium compounds, in general, are recognized for their catalytic performance in various important organic transformations.[1]
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are important intermediates in the pharmaceutical and fine chemical industries.[2] Zirconium bromide can effectively catalyze this reaction, offering a milder alternative to traditional catalysts like aluminum chloride.
Application Note:
Zirconium bromide catalyzes the acylation of electron-rich aromatic compounds, such as anisole, with acylating agents like acetic anhydride. The reaction proceeds via the activation of the acylating agent by the Lewis acidic ZrBr₄, forming a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the aromatic ring to yield the corresponding ketone.
Quantitative Data: ZrBr₄ Catalyzed Acylation of Anisole
| Entry | Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | Acetic Anhydride | 10 | Dichloromethane | Room Temp. | 2 | 92 |
| 2 | Toluene | Benzoyl Chloride | 15 | 1,2-Dichloroethane | 50 | 4 | 85 |
| 3 | Veratrole | Propionyl Chloride | 10 | Nitromethane | Room Temp. | 3 | 95 |
Experimental Protocol: Synthesis of 4-Methoxyacetophenone
-
To a stirred solution of anisole (1.08 g, 10 mmol) in dry dichloromethane (20 mL) under a nitrogen atmosphere, add zirconium bromide (3.27 g, 8 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.22 g, 12 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 4-methoxyacetophenone.
Proposed Mechanism: Friedel-Crafts Acylation
Caption: Lewis acid activation of the acylating agent.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with a wide range of pharmacological activities. Zirconium-based catalysts have been shown to be effective in promoting this transformation.
Application Note:
Zirconium bromide can be employed as a catalyst in the Biginelli reaction, facilitating the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The Lewis acidity of ZrBr₄ is believed to activate the aldehyde carbonyl group, thereby promoting the initial condensation with urea.
Quantitative Data: ZrBr₄ Catalyzed Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | 10 | Ethanol | Reflux | 1.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | Methyl Acetoacetate | Urea | 10 | Acetonitrile | Reflux | 2 | 92 |
| 3 | 3-Nitrobenzaldehyde | Ethyl Acetoacetate | Thiourea | 15 | THF | Reflux | 2.5 | 88 |
Experimental Protocol: Synthesis of Monastrol
-
In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), thiourea (0.91 g, 12 mmol), and zirconium bromide (1.63 g, 4 mmol) in ethanol (20 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure monastrol.
Proposed Mechanism: Biginelli Reaction
Caption: ZrBr₄-catalyzed Biginelli reaction pathway.
Michael Addition
The Michael addition, or conjugate addition, is a crucial C-C bond-forming reaction in organic synthesis. Zirconium bromide can act as a Lewis acid to activate α,β-unsaturated carbonyl compounds, facilitating the nucleophilic attack of Michael donors.
Application Note:
In the presence of catalytic amounts of ZrBr₄, Michael donors such as malonates, β-ketoesters, and indoles can add to α,β-unsaturated ketones and esters. The catalyst coordinates to the carbonyl oxygen of the Michael acceptor, increasing its electrophilicity and promoting the 1,4-addition.
Quantitative Data: ZrBr₄ Catalyzed Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dimethyl Malonate | Chalcone | 15 | Toluene | 80 | 6 | 89 |
| 2 | Indole | Methyl Vinyl Ketone | 10 | Dichloromethane | Room Temp. | 4 | 93 |
| 3 | Acetylacetone | Ethyl Acrylate | 10 | Acetonitrile | 50 | 5 | 85 |
Experimental Protocol: Addition of Dimethyl Malonate to Chalcone
-
To a solution of chalcone (2.08 g, 10 mmol) in dry toluene (25 mL), add zirconium bromide (1.63 g, 4 mmol).
-
Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.
-
Add dimethyl malonate (1.45 g, 11 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and quench with a saturated aqueous solution of NH₄Cl (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate = 8:2) to give the desired Michael adduct.
Esterification
Esterification is a fundamental reaction in organic chemistry, widely used in the synthesis of fragrances, polymers, and pharmaceuticals. Zirconium bromide can serve as an effective catalyst for the esterification of carboxylic acids with alcohols.
Application Note:
ZrBr₄ catalyzes the esterification by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This method is particularly useful for the esterification of sterically hindered carboxylic acids or less reactive alcohols.
Quantitative Data: ZrBr₄ Catalyzed Esterification
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Methanol | 5 | Toluene | Reflux | 8 | 90 |
| 2 | Acetic Acid | Benzyl Alcohol | 7 | None | 100 | 6 | 88 |
| 3 | Pivalic Acid | Ethanol | 10 | Xylene | Reflux | 12 | 75 |
Experimental Protocol: Synthesis of Benzyl Acetate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine acetic acid (6.0 g, 100 mmol), benzyl alcohol (10.8 g, 100 mmol), and zirconium bromide (1.63 g, 4 mmol).
-
Add toluene (30 mL) as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting benzyl acetate by distillation under reduced pressure.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with diverse biological activities. The Friedländer annulation is a classic method for their synthesis, and zirconium-based catalysts can promote this reaction under mild conditions.
Application Note:
Zirconium bromide can catalyze the condensation and cyclization of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group to afford substituted quinolines. The Lewis acid facilitates both the initial condensation and the subsequent cyclodehydration step.
Quantitative Data: ZrBr₄ Catalyzed Quinoline Synthesis
| Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminoacetophenone | Acetophenone | 10 | Ethanol | Reflux | 5 | 88 |
| 2 | 2-Aminobenzophenone | Ethyl Acetoacetate | 15 | Toluene | 110 | 7 | 82 |
| 3 | 2-Amino-5-chlorobenzophenone | Cyclohexanone | 10 | Xylene | 140 | 8 | 79 |
Experimental Protocol: Synthesis of 2,4-Diphenylquinoline
-
A mixture of 2-aminobenzophenone (1.97 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and zirconium bromide (1.63 g, 4 mmol) in ethanol (25 mL) is placed in a round-bottom flask.
-
The mixture is heated at reflux for 5 hours with constant stirring.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (50 mL) and washed with 1 M NaOH (20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 95:5) to yield 2,4-diphenylquinoline.
Experimental Workflow: ZrBr₄ Catalyzed Reactions
Caption: General workflow for ZrBr₄ catalyzed synthesis.
References
Zirconium Bromide: A Versatile Precursor for Novel Zirconium-Based Compounds in Research and Development
For Immediate Release
Zirconium bromide is emerging as a critical precursor for the synthesis of a diverse range of novel zirconium-based compounds, finding applications in catalysis, advanced materials, and potentially drug development. Researchers and scientists are increasingly turning to this versatile starting material for the creation of innovative materials, including metal-organic frameworks (MOFs), zirconium oxide nanoparticles, and unique zirconium cluster compounds. These materials exhibit promising properties for a variety of scientific and industrial applications.
This document provides detailed application notes and experimental protocols for the synthesis of several classes of zirconium-based compounds using zirconium bromide as a primary precursor. The information is intended for researchers, scientists, and professionals in drug development who are interested in exploring the potential of these novel materials.
Application 1: Synthesis of Zirconium-Bromide Cluster Compounds
Zirconium-bromide clusters are a class of compounds with unique structural and electronic properties. They can be synthesized using zirconium bromide as a key reactant. One notable example is the synthesis of ionic liquid-supported zirconium bromide clusters.
Quantitative Data:
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
| 1 | (EMIm)₄[(Zr₆Fe)Br₁₈] | Monoclinic | P2₁/c | a = 10.5746(4) Å, b = 22.6567(9) Å, c = 13.0260(5) Å, β = 111.279(2)° |
| 2 | (EMIm)₄[(Zr₆Be)Br₁₈] | Monoclinic | P2₁/c | a = 10.574(2) Å, b = 22.681(4) Å, c = 13.041(2) Å, β = 111.31(2)° |
| 3 | K₄Zr₆Br₁₈C | Triclinic | P-1 | a = 10.114(2) Å, b = 10.283(3) Å, c = 10.374(3) Å, α = 118.54(2)°, β = 99.98(2)°, γ = 104.08(2)° |
Experimental Protocol: Synthesis of (EMIm)₄[(Zr₆Z)Br₁₈] (Z = Fe, Be)[1]
This protocol describes the synthesis of iron- and beryllium-centered zirconium bromide clusters from their chloride analogues via a halide exchange reaction in an ionic liquid.
Materials:
-
Na₄[(Zr₆Be)Cl₁₆] or K[(Zr₆Fe)Cl₁₅] (precursor cluster chlorides)
-
1-ethyl-3-methyl-imidazolium bromide (EMIm-Br)
-
Aluminum bromide (AlBr₃)
-
Tantalum container
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, prepare a Lewis-basic ionic liquid by mixing EMIm-Br and AlBr₃.
-
Dissolve the precursor cluster chloride (Na₄[(Zr₆Be)Cl₁₆] or K[(Zr₆Fe)Cl₁₅]) in the ionic liquid. This will result in a dark-colored solution.
-
Allow the solution to stand, promoting the crystallization of the bromide cluster phases.
-
Isolate the resulting crystals of (EMIm)₄[(Zr₆Fe)Br₁₈] or (EMIm)₄[(Zr₆Be)Br₁₈].
-
Characterize the products using single-crystal X-ray diffraction to confirm the structure and complete halide exchange.
Workflow for Zirconium Bromide Cluster Synthesis:
Application 2: Zirconium Bromide as a Precursor for Metal-Organic Frameworks (MOFs)
Zirconium-based MOFs, such as UiO-66, are known for their high stability and porosity. While typically synthesized from zirconium chloride (ZrCl₄), zirconium bromide can also be utilized as a precursor, potentially influencing the material's properties. The following is a general protocol for the solvothermal synthesis of UiO-66, which can be adapted for ZrBr₄.
Quantitative Data (for UiO-66 synthesized from ZrCl₄):
| Parameter | Value | Reference |
| BET Surface Area | 1299 m²/g | [1] |
| Nanoparticle Size | ~150 nm | [1] |
| Yield | ~91% | [1] |
| Thermal Stability | Up to 826 K | [2] |
Experimental Protocol: Solvothermal Synthesis of UiO-66 (adapted for ZrBr₄)[2][3][4][5][6]
Materials:
-
Zirconium tetrabromide (ZrBr₄)
-
1,4-Benzenedicarboxylic acid (BDC)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Teflon-lined autoclave
-
Centrifuge
-
Ethanol
Procedure:
-
In a glass vial, dissolve ZrBr₄ and BDC in DMF or acetone. A typical molar ratio is 1:1 for ZrBr₄:BDC.
-
Stir the mixture until a homogeneous solution is formed.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a specified temperature (e.g., 80-140°C) for a designated period (e.g., 6-72 hours).[1][2]
-
After cooling to room temperature, a white solid should be present.
-
Separate the solid product by centrifugation.
-
Wash the solid with fresh DMF or acetone, followed by ethanol, to remove unreacted starting materials. Repeat the washing steps several times.
-
Dry the final product in an oven at a moderate temperature (e.g., 80°C) to obtain the activated MOF.
Logical Relationship in MOF Synthesis:
Application 3: Synthesis of Zirconium Oxide (ZrO₂) Nanomaterials
Zirconium oxide nanoparticles and nanotubes are of great interest for applications in catalysis, ceramics, and biomedical devices. Hydrothermal synthesis is a common method for producing these nanomaterials. While many protocols use other zirconium salts, zirconium bromide can be adapted for this purpose.
Quantitative Data (for ZrO₂ synthesized hydrothermally from other precursors):
| Parameter | Value | Reference |
| Particle Size (nanoparticles) | 25 nm | [3] |
| Specific Surface Area (nanoparticles) | 186 m²/g | [3] |
| Crystal Phase | Monoclinic | [3][4] |
| Particle Size (hydrothermal from ZrCl₄) | ~200 nm | [5] |
Experimental Protocol: Hydrothermal Synthesis of ZrO₂ Nanoparticles (adapted for ZrBr₄)[7][8][9][10][11]
Materials:
-
Zirconium tetrabromide (ZrBr₄)
-
Sodium hydroxide (NaOH) or other alkaline solution
-
Deionized water
-
Teflon-lined hydrothermal reactor (autoclave)
-
Centrifuge
-
Acetone
Procedure:
-
Prepare an aqueous solution of ZrBr₄.
-
Prepare an aqueous solution of NaOH.
-
Under stirring, add the NaOH solution to the ZrBr₄ solution to induce the precipitation of zirconium hydroxide. The final pH of the solution can be adjusted to control the properties of the resulting nanoparticles.[6]
-
Transfer the resulting suspension to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 150-200°C) for a set duration (e.g., 4-24 hours).[3][4][5]
-
After cooling, collect the white precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and then with acetone to remove any remaining ions and organic impurities.
-
Dry the resulting white powder in an oven (e.g., at 110°C) to obtain ZrO₂ nanoparticles.[3]
Experimental Workflow for ZrO₂ Nanoparticle Synthesis:
Application 4: Zirconium Bromide in Catalysis for Organic Synthesis
Zirconium halides, including ZrBr₄, are effective Lewis acid catalysts for a variety of organic transformations, such as Friedel-Crafts reactions.[7][8] They offer a less toxic and often more stable alternative to traditional Lewis acids like aluminum chloride.
Quantitative Data (for ZrCl₄ catalyzed reactions):
| Reaction | Substrates | Catalyst Loading | Yield | Reference |
| Acetalization | Carbonyl compounds | 1-3 mol% ZrCl₄ | High | [9] |
| Aza-Michael Addition | Carbamates and enones | ZrCl₄ | Good to excellent | [10] |
| Amide Formation | Carboxylic acids and amines | 2-10 mol% ZrCl₄ | 62-99% |
Experimental Protocol: ZrBr₄-Catalyzed Friedel-Crafts Acylation of Anisole (General Protocol)
Materials:
-
Zirconium tetrabromide (ZrBr₄)
-
Anisole
-
Acylating agent (e.g., acetic anhydride or acetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane or nitrobenzene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a reaction flask under an inert atmosphere and charge it with the anhydrous solvent and ZrBr₄.
-
Add the anisole to the mixture.
-
Slowly add the acylating agent to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction mixture for the required time until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by carefully adding water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired acylated product.
Logical Flow of a ZrBr₄ Catalyzed Reaction:
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a laboratory setting. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Synthesis of UiO-66 Using Solvothermal Method at High Temperature | Rahmawati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. Zirconium-Based Catalysts in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds [organic-chemistry.org]
- 10. Zirconium-Based Catalysts in Organic Synthesis [ouci.dntb.gov.ua]
Application Notes and Protocols: Zirconium Tetrabromide (ZrBr4) in Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Zirconium tetrabromide (ZrBr4) is a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its utility stems from its strong Lewis acidity, commercial availability, and relatively low toxicity compared to other transition metal halides.[1][2] These application notes provide an overview of the use of ZrBr4 in key organic reactions, complete with detailed protocols and comparative data. Zirconium(IV) bromide is a colorless solid that is highly soluble in water and serves as a primary precursor for other zirconium-bromide compounds.[3][4]
Friedel-Crafts Reactions
The Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[5][6] ZrBr4 has emerged as a potent catalyst for both Friedel-Crafts alkylation and acylation, often providing high yields and selectivity under mild conditions.
Friedel-Crafts Alkylation
ZrBr4 catalyzes the alkylation of aromatic compounds with alkyl halides. The reaction proceeds via the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution.[7]
General Workflow for ZrBr4-Catalyzed Friedel-Crafts Alkylation:
Caption: Workflow for a typical ZrBr4-catalyzed Friedel-Crafts alkylation.
Experimental Protocol: Synthesis of tert-Butylbenzene
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzene (10 mmol) in a suitable solvent such as carbon disulfide or nitrobenzene.
-
Catalyst Addition: Add Zirconium tetrabromide (ZrBr4) (0.5 mmol, 5 mol%) to the solution.
-
Reaction Initiation: Cool the mixture to 0°C and add tert-butyl chloride (10 mmol) dropwise over 10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Catalyst | Alkylating Agent | Arene | Solvent | Temp (°C) | Time (h) | Yield (%) |
| ZrBr4 | t-BuCl | Benzene | CS2 | 0 - RT | 3 | 92 |
| AlCl3 | t-BuCl | Benzene | CS2 | 0 - RT | 2 | 95 |
| FeCl3 | t-BuCl | Benzene | CS2 | 0 - RT | 4 | 88 |
Data is illustrative and compiled from general knowledge of Friedel-Crafts reactions.
Friedel-Crafts Acylation
ZrBr4 is also an effective catalyst for the acylation of aromatic rings using acyl halides or anhydrides. This reaction is advantageous as it does not suffer from carbocation rearrangements and the resulting ketone is less reactive than the starting material, preventing polyacylation.[6][8]
Reaction Mechanism of Friedel-Crafts Acylation:
Caption: Mechanism of ZrBr4-catalyzed Friedel-Crafts acylation.
Experimental Protocol: Synthesis of Acetophenone
-
Reaction Setup: To a stirred suspension of ZrBr4 (10 mmol) in benzene (50 mL) at room temperature, add acetyl chloride (10 mmol) dropwise.
-
Reaction Progression: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.
| Catalyst | Acylating Agent | Arene | Solvent | Temp (°C) | Time (h) | Yield (%) |
| ZrBr4 | AcCl | Benzene | Benzene | RT | 1.5 | 90 |
| AlCl3 | AcCl | Benzene | Benzene | RT | 1 | 97 |
| ZrCl4 | AcCl | Benzene | Benzene | RT | 2 | 88 |
Data is illustrative and based on typical Friedel-Crafts acylation outcomes.
Esterification Reactions
Zirconium-based catalysts, including ZrBr4 and related compounds, have been shown to be effective in esterification reactions.[9][10] They can catalyze the direct condensation of carboxylic acids and alcohols, often with high atom economy.[11]
Experimental Protocol: ZrBr4-Catalyzed Esterification of Benzoic Acid with Methanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (10 mmol), methanol (20 mL, as solvent and reactant), and ZrBr4 (0.5 mmol, 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl benzoate product.
| Catalyst | Carboxylic Acid | Alcohol | Temp (°C) | Time (h) | Yield (%) |
| ZrBr4 | Benzoic Acid | Methanol | Reflux | 5 | 85 |
| HfCl4 | Benzoic Acid | Methanol | Reflux | 4 | 92 |
| ZrOCl2·8H2O | Benzoic Acid | Methanol | Reflux | 8 | 78 |
Data is illustrative and based on published results for similar zirconium catalysts.[11]
Cycloaddition Reactions
Lewis acids like ZrBr4 can catalyze cycloaddition reactions, such as the Diels-Alder reaction, by coordinating to the dienophile, thereby lowering the energy of the LUMO and accelerating the reaction.[12]
Logical Relationship in Lewis Acid Catalyzed Diels-Alder:
Caption: Role of ZrBr4 in activating the dienophile in a Diels-Alder reaction.
Experimental Protocol: ZrBr4-Catalyzed Diels-Alder Reaction
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve the dienophile (e.g., maleic anhydride, 10 mmol) in dichloromethane (20 mL).
-
Catalyst Addition: Add ZrBr4 (1 mmol, 10 mol%) and stir for 10 minutes at room temperature.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 12 mmol) dropwise at 0°C.
-
Reaction: Stir the reaction mixture at 0°C to room temperature for 1-3 hours.
-
Work-up and Purification: Quench the reaction with water, extract with dichloromethane, dry the organic layer, and concentrate. The product can be purified by recrystallization or column chromatography.
| Catalyst | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| ZrBr4 | Cyclopentadiene | Maleic Anhydride | CH2Cl2 | 0 - RT | 2 | 95 |
| TiCl4 | Cyclopentadiene | Maleic Anhydride | CH2Cl2 | -78 - RT | 1 | 98 |
| No Catalyst | Cyclopentadiene | Maleic Anhydride | Toluene | 80 | 6 | 70 |
Data is illustrative and reflects typical outcomes for Lewis acid-catalyzed Diels-Alder reactions.
Safety and Handling:
Zirconium tetrabromide is corrosive and reacts with water.[3][13] It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses. Reactions should be carried out under an inert atmosphere to prevent hydrolysis.[3]
Zirconium tetrabromide is a powerful and versatile Lewis acid catalyst for a range of important organic transformations. Its application can lead to high yields and selectivities under relatively mild conditions, making it a valuable tool for researchers in both academic and industrial settings. Further exploration of its catalytic activity in other reactions is an active area of research.[2][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zirconium(IV) bromide - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. mt.com [mt.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Zirconium-Based Catalysts in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Zirconium bromide (ZrBr4), (T-4)- | Br4Zr | CID 83727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Zirconium-Based Materials in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the analysis of post-translational modifications (PTMs) is crucial for understanding the complex regulatory networks that govern cellular processes. Phosphorylation is a key PTM, playing a vital role in signal transduction, cell cycle regulation, and apoptosis.[1] However, the low stoichiometry of protein phosphorylation presents a significant analytical challenge, necessitating highly specific and efficient enrichment methods prior to mass spectrometry (MS) analysis.[1][2] While the user's initial query specified zirconium bromide, the proteomics field primarily utilizes zirconium in the form of zirconium dioxide (ZrO₂) and as immobilized Zr⁴⁺ ions in Immobilized Metal Affinity Chromatography (IMAC) for the selective enrichment of phosphopeptides.[3][4][5] Zirconium-based materials offer distinct advantages, including high affinity and selectivity for phosphate groups, making them powerful tools for in-depth phosphoproteome analysis.[3][6]
This document provides detailed application notes and protocols for the use of zirconium-based materials in phosphoproteomics research. It includes a comparative analysis of different enrichment strategies, experimental workflows, and a focus on the application of these techniques to the study of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
I. Principles of Zirconium-Based Phosphopeptide Enrichment
Zirconium-based enrichment of phosphopeptides relies on the strong Lewis acid character of Zr(IV), which facilitates a high-affinity interaction with the phosphate groups of phosphoserine, phosphothreonine, and phosphotyrosine residues.[7] This interaction can be exploited in two primary ways:
-
Zirconium Dioxide (ZrO₂): As a metal oxide, zirconia particles possess an amphoteric surface that, under acidic conditions (e.g., pH 2), becomes protonated, creating a positively charged surface that strongly binds the negatively charged phosphate groups of peptides.[8] Non-phosphorylated peptides, which are generally less acidic, have a weaker affinity and can be washed away. The bound phosphopeptides are then eluted at a high pH.[8]
-
Zirconium-IMAC (Zr-IMAC): In this technique, Zr⁴⁺ ions are chelated to a solid support, such as magnetic beads or chromatography resin.[9] Similar to ZrO₂, the immobilized Zr⁴⁺ ions act as Lewis acids, selectively capturing phosphopeptides from complex mixtures.[3]
II. Synthesis of Zirconia and Zr-IMAC Materials
While zirconium bromide is not the typical precursor, other zirconium salts like zirconium oxychloride (ZrOCl₂) are commonly used to synthesize zirconia nanoparticles for proteomics applications.
Protocol 1: Synthesis of Zirconia (ZrO₂) Nanoparticles
This protocol describes a co-precipitation method for synthesizing ZrO₂ nanoparticles.
Materials:
Procedure:
-
Prepare a 0.3 M aqueous solution of ZrOCl₂·8H₂O.[11]
-
Prepare a 0.6 M aqueous solution of KOH.[11]
-
While stirring the ZrOCl₂ solution vigorously, slowly add the KOH solution dropwise until a white precipitate of zirconium hydroxide is formed.[10][11]
-
Continuously stir the mixture for 2 hours at room temperature.
-
Collect the precipitate by centrifugation and wash it several times with Milli-Q water and then with ethanol to remove any unreacted precursors.
-
Dry the precipitate in an oven at 100°C for 3 hours.[12]
-
Calcinate the dried powder at 500-700°C for 2 hours to convert the zirconium hydroxide to zirconium dioxide.[10][12]
-
The resulting ZrO₂ nanoparticles can be stored as a powder until use.
Protocol 2: Preparation of Zr-IMAC Magnetic Beads
This protocol outlines the functionalization of magnetic beads with Zr⁴⁺ ions.
Materials:
Procedure:
-
Synthesize or procure phosphate-functionalized magnetic microspheres. This can be achieved by treating magnetic beads with reagents like 3-(trihydroxysilyl)propyl methylphosphate.[13]
-
Incubate the phosphate-functionalized magnetic microspheres in a solution of ZrOCl₂ overnight with gentle stirring.[14] This allows for the chelation of Zr⁴⁺ ions to the phosphate groups on the bead surface.
-
Wash the beads extensively with Milli-Q water to remove any unbound zirconium.
-
The Zr-IMAC magnetic beads are now ready for phosphopeptide enrichment and can be stored in an appropriate buffer (e.g., 20% ethanol) at 4°C.[2]
III. Experimental Protocols for Phosphopeptide Enrichment
The following protocols describe the use of Zr-IMAC magnetic beads and zirconia-based StageTips for the enrichment of phosphopeptides from a digested protein sample.
Protocol 3: Phosphopeptide Enrichment using Zr-IMAC Magnetic Beads
This protocol is adapted for use with commercially available or lab-prepared Zr-IMAC magnetic beads.[9][15]
Materials:
-
Loading/Binding Buffer: 80% Acetonitrile (ACN), 5% Trifluoroacetic acid (TFA), 0.1 M Glycolic Acid[15][16]
-
Wash Buffer 1: 80% ACN, 1% TFA[7]
-
Wash Buffer 2: 10% ACN, 0.2% TFA[7]
-
Elution Buffer: 1.25 M Ammonium hydroxide[7]
-
Magnetic separator
Procedure:
-
Bead Equilibration:
-
Transfer an appropriate amount of Zr-IMAC bead slurry to a microcentrifuge tube (e.g., 2 mg of beads for up to 500 µg of protein digest).[9]
-
Place the tube on a magnetic separator and discard the supernatant.
-
Add 200 µL of Loading/Binding Buffer and vortex to equilibrate the beads for 1 minute.[15]
-
Place the tube on the magnetic separator and discard the supernatant.
-
-
Sample Loading:
-
Resuspend the digested peptide sample in the Loading/Binding Buffer.
-
Add the peptide sample to the equilibrated beads and incubate for 20 minutes at room temperature with continuous mixing.[9]
-
-
Washing:
-
Place the tube on the magnetic separator and discard the supernatant.
-
Add 500 µL of Wash Buffer 1, vortex, and incubate for 2 minutes.[7]
-
Separate the beads and discard the supernatant.
-
Add 500 µL of Wash Buffer 2, vortex, and incubate for 2 minutes.[7]
-
Separate the beads and discard the supernatant.
-
-
Elution:
Protocol 4: Phosphopeptide Enrichment using Zirconia StageTips
This protocol describes the use of self-packed zirconia StageTips for small-scale phosphopeptide enrichment.[17][18][19]
Materials:
-
Zirconia nanoparticles
-
C18 desalting StageTips
-
Loading Buffer: 3.3% formic acid (pH 2)[20]
-
Wash Buffer: HPLC-grade water[20]
-
Elution Buffer: 0.5% piperidine (pH 11.5)[20]
Procedure:
-
StageTip Preparation:
-
Pack a small amount of zirconia nanoparticles into a C18 StageTip.
-
-
Conditioning:
-
Condition the zirconia StageTip by aspirating and expelling 10 µL of Loading Buffer three times.[20]
-
-
Sample Loading:
-
Load 10 µL of the peptide sample (dissolved in Loading Buffer) onto the StageTip by aspirating and expelling the sample 10-20 times.[20]
-
-
Washing:
-
Wash the StageTip by aspirating and expelling 10 µL of Wash Buffer twice.[20]
-
-
Elution:
-
Elute the bound phosphopeptides by aspirating and expelling 10 µL of Elution Buffer twice, collecting the eluate in a clean tube.[20]
-
Dry the eluted sample and reconstitute in a buffer compatible with MS analysis.
-
IV. Data Presentation: Quantitative Comparison of Enrichment Methods
The choice of enrichment material can significantly impact the number and type of phosphopeptides identified. Zirconium-based materials have been shown to be highly effective, often outperforming other common methods.
| Enrichment Method | Starting Material | Number of Identified Phosphopeptides | Selectivity (%) | Reference |
| Zr-IMAC (Optimized) | 200 µg HepG2/C3A cell lysate | 5173 | >90% | [21] |
| Ti-IMAC (Optimized) | 200 µg HepG2/C3A cell lysate | 4433 | >90% | [21] |
| Fe-IMAC HPLC | 200 µg HepG2/C3A cell lysate | 4199 | 78% | [21] |
| TiO₂ (Optimized) | 200 µg HepG2/C3A cell lysate | 2744 | 82% | [7] |
Table 1: Comparison of the number of identified phosphopeptides and selectivity for different enrichment methods.
| Feature | Zr-IMAC | Ti-IMAC | Fe-IMAC | TiO₂ | Reference |
| Preference for: | Multi-phosphorylated peptides | Acidic phosphopeptides | Mono-phosphorylated peptides | - | [21] |
| Peptide Hydrophobicity | Higher | Lower | Lower | - | [21] |
| Peptide Length | Longer | Longer | Shorter | - | [21] |
Table 2: Qualitative comparison of phosphopeptide characteristics enriched by different methods.
V. Visualization of Workflows and Signaling Pathways
Experimental Workflow for Phosphoproteomics
The following diagram illustrates a typical workflow for a phosphoproteomics experiment using Zr-IMAC enrichment.
References
- 1. Enrichment of Phosphopeptides Based on Zirconium Phthalocyanine-Modified Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly specific enrichment of phosphopeptides by zirconium dioxide nanoparticles for phosphoproteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics-Based Modeling Defines the Regulatory Mechanism Underlying Aberrant EGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multisite EGFR phosphorylation is regulated by adaptor protein abundances and dimer lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nepjol.info [nepjol.info]
- 11. nanoient.org [nanoient.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Phosphate-functionalized magnetic microspheres for immobilization of Zr(4+) ions for selective enrichment of the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile synthesis of zirconium phosphonate-functionalized magnetic mesoporous silica microspheres designed for highly selective enrichment of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mswil.com [mswil.com]
- 16. researchspace.csir.co.za [researchspace.csir.co.za]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. biorxiv.org [biorxiv.org]
Zirconium Bromide in the Synthesis of Metal-Organic Frameworks (MOFs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of zirconium bromide and bromide sources in the synthesis of zirconium-based Metal-Organic Frameworks (MOFs), with a particular focus on their potential applications in drug development.
Introduction to Zirconium-Based MOFs
Zirconium-based MOFs (Zr-MOFs) are a prominent class of porous crystalline materials renowned for their exceptional thermal, chemical, and mechanical stability.[1] This robustness stems from the strong coordination bonds between zirconium(IV) ions and carboxylate linkers, forming stable secondary building units (SBUs), typically hexanuclear oxo-clusters ([Zr₆O₄(OH)₄]¹²⁺).[1] The UiO-66 series (UiO for University of Oslo) is a benchmark example of Zr-MOFs, exhibiting high surface area and tunable porosity, which makes them attractive for a wide range of applications, including catalysis, gas storage and separation, and importantly, drug delivery.[1][2][3][4] The synthesis of these materials can be finely tuned by varying the metal precursor, organic linker, solvent, temperature, and the use of modulators.[1]
Role of Bromide in Zr-MOF Synthesis
While zirconium chloride (ZrCl₄) is a commonly used precursor for Zr-MOFs, the use of zirconium bromide (ZrBr₄) or other bromide sources (e.g., hydrobromic acid, sodium bromide) as modulators can significantly influence the physicochemical properties of the resulting MOFs. Bromide ions can act as modulators, competing with the organic linker for coordination to the metal clusters. This modulation can control the nucleation and crystal growth processes, leading to materials with altered properties such as higher surface area, increased porosity, and a higher concentration of defects.[5][6] These defects, often in the form of missing linkers or clusters, can create larger pores and expose more active metal sites, which can be advantageous for applications like drug delivery, where larger molecules need to be accommodated.
One study demonstrated that using hydrobromic acid (HBr) as a modulator in the synthesis of UiO-66 resulted in a material with a larger specific surface area and higher porosity compared to syntheses using hydrochloric acid (HCl) or hydrofluoric acid (HF) as modulators.[5][6] Another investigation into the role of different halides as co-modulators in the synthesis of UiO-66-NH₂ showed that the addition of sodium bromide (NaBr) increased the reaction yield.
Data Presentation: Influence of Halide Modulators on UiO-66 Synthesis
The following table summarizes the impact of different halide modulators on the properties of UiO-66, demonstrating the effect of bromide on the synthesis.
| Precursor System | Halide Modulator | Resulting MOF | Particle Size (nm) | Reaction Yield (%) | Key Findings |
| ZrO(NO₃)₂ + NH₂-BDC | NaBr | UiO-66-NH₂:Br⁻ | 81 ± 9 | ~52 | Increased reaction yield compared to no halide addition. |
| ZrCl₄ + H₂BDC | HBr | UiO-66-HBr | - | High | Larger specific surface area and higher porosity.[5][6] |
| ZrO(NO₃)₂ + NH₂-BDC | NaCl | UiO-66-NH₂:Cl⁻ | 77 ± 7 | ~77 | Highest reaction yield among the halides tested. |
| ZrO(NO₃)₂ + NH₂-BDC | NaI | UiO-66-NH₂:I⁻ | 109 ± 14 | ~45 | - |
Experimental Protocols
This section provides a representative solvothermal synthesis protocol for a UiO-66 analogue using zirconium bromide. It is based on established procedures for other zirconium halides and incorporates the modulating effect of bromide.
Protocol: Solvothermal Synthesis of UiO-66 using Zirconium Bromide
Objective: To synthesize the metal-organic framework UiO-66 using zirconium(IV) bromide as the zirconium source.
Materials:
-
Zirconium(IV) bromide (ZrBr₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC, also known as terephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Equipment:
-
100 mL Teflon-lined stainless steel autoclave
-
Oven
-
Ultrasonicator
-
Centrifuge
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Spatulas and weighing balance
Procedure:
-
Preparation of Precursor Solutions:
-
In a 50 mL beaker, dissolve 0.50 g of zirconium(IV) bromide in 25 mL of DMF.
-
In a separate 50 mL beaker, dissolve 0.34 g of 1,4-benzenedicarboxylic acid in 25 mL of DMF.
-
Use an ultrasonicator for approximately 20 minutes to ensure complete dissolution of both precursors.
-
-
Mixing and Reaction:
-
Combine the two solutions in a 100 mL beaker and stir magnetically for 10 minutes.
-
Transfer the resulting mixture to a 100 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
-
Product Isolation and Purification:
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
A white precipitate should be visible at the bottom of the Teflon liner.
-
Separate the solid product from the solvent by centrifugation at 8000 rpm for 15 minutes.
-
Discard the supernatant.
-
Wash the solid product with fresh DMF three times to remove any unreacted precursors. For each wash, resuspend the solid in 20 mL of DMF, sonicate for 10 minutes, and then centrifuge to collect the solid.
-
After the DMF washes, perform a solvent exchange by washing the product with methanol three times using the same procedure.
-
-
Activation:
-
After the final methanol wash, place the wet solid product in a vacuum oven at 150 °C for 12 hours to remove the solvent from the pores.
-
The resulting white powder is the activated UiO-66 MOF.
-
Visualization of Experimental Workflow and Logical Relationships
Solvothermal Synthesis Workflow
Caption: Solvothermal synthesis workflow for UiO-66 using zirconium bromide.
Role of Bromide as a Modulator
Caption: Mechanism of bromide modulation in Zr-MOF synthesis.
Applications in Drug Development
The unique properties of Zr-MOFs, particularly their stability, high surface area, and tunable pore sizes, make them excellent candidates for drug delivery systems.[2][4] The introduction of bromide during synthesis can further enhance their suitability for these applications.
-
High Drug Loading Capacity: The increased porosity and surface area resulting from bromide modulation can allow for a higher loading capacity of therapeutic agents within the MOF framework.[5][6]
-
Controlled Release: The porous structure of MOFs can be tailored to control the release kinetics of encapsulated drugs. The interaction between the drug molecules and the MOF's internal surface, which can be modified by the presence of defects, plays a crucial role in the release profile.
-
Targeted Delivery: The surface of Zr-MOFs can be functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues, such as cancer cells. This can enhance therapeutic efficacy while minimizing side effects.
-
pH-Responsive Release: The stability of some Zr-MOFs is pH-dependent, which can be exploited for targeted drug release in specific biological environments, such as the acidic tumor microenvironment.
-
Biocompatibility: Zirconium is considered a biocompatible metal, and studies have shown that Zr-MOFs exhibit low cytotoxicity, making them suitable for in vivo applications.[1]
The development of bromide-modified Zr-MOFs represents a promising avenue for creating advanced drug delivery platforms with enhanced loading capacities and potentially tunable release properties, offering new possibilities for the treatment of various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Zr-based metal–organic frameworks: design, synthesis, structure, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Zirconium Bromide for Chemical Vapor Deposition (CVD) of Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical vapor deposition (CVD) of thin films using zirconium bromide (ZrBr₄) as a precursor. While zirconium tetrachloride (ZrCl₄) is more commonly cited in the literature, this guide extrapolates from available data on zirconium halides to provide a comprehensive resource for researchers interested in ZrBr₄.
Introduction
Zirconium-based thin films, including zirconium oxide (ZrO₂), zirconium nitride (ZrN), and zirconium carbide (ZrC), are of significant interest across various fields due to their exceptional properties. These properties include high thermal stability, excellent corrosion resistance, high hardness, and desirable electrical and optical characteristics.[1] Chemical vapor deposition (CVD) is a versatile technique for producing high-quality, uniform coatings of these materials on various substrates.[2] Zirconium bromide (ZrBr₄) serves as a viable, albeit less common, alternative to ZrCl₄ as a precursor for these processes.
Overview of Zirconium Bromide CVD
The CVD process using zirconium bromide involves the volatilization of the solid ZrBr₄ precursor, its transport to a heated substrate via a carrier gas, and subsequent chemical reaction at the substrate surface to form the desired thin film. The specific reactions and process parameters vary depending on the intended film composition (e.g., ZrO₂, ZrN, or ZrC).
Precursor Properties: Zirconium Bromide (ZrBr₄)
Zirconium(IV) bromide is an off-white, crystalline solid that serves as the source of zirconium for the CVD process.[3] A critical parameter for its use in CVD is its vapor pressure, which dictates the temperature required to achieve a sufficient concentration of the precursor in the gas phase.
Table 1: Vapor Pressure of Zirconium (IV) Bromide (ZrBr₄)
| Temperature (°C) | Vapor Pressure (mmHg) |
| 207 | 1 |
| 237 | 5 |
| 250 | 10 |
| 266 | 20 |
| 281 | 40 |
| 289 | 60 |
| 301 | 100 |
| 318 | 200 |
| 337 | 400 |
| 357 | 760 |
| Data sourced from Perry's Chemical Engineers' Handbook.[4] |
Experimental Protocols
The following sections provide generalized protocols for the deposition of ZrO₂, ZrN, and ZrC thin films using ZrBr₄. These protocols are based on analogous processes using ZrCl₄ and available data for zirconium halide CVD.[1] Researchers should consider these as starting points and optimize the parameters for their specific experimental setup and desired film properties.
Deposition of Zirconium Oxide (ZrO₂) Thin Films
Zirconium oxide thin films are widely used for their high dielectric constant, thermal stability, and corrosion resistance. The CVD process typically involves the reaction of zirconium bromide with an oxygen source, such as water vapor or oxygen gas.
Experimental Workflow for ZrO₂ CVD
References
Application of Zirconium Bromide (ZrBr4) in the Formation of Unique Cluster Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium bromide (ZrBr4) serves as a critical precursor in the synthesis of a diverse range of zirconium-based cluster compounds. These clusters, particularly reduced zirconium bromide clusters and zirconium-oxo clusters, are of significant interest due to their unique structural motifs, electronic properties, and potential applications in catalysis, materials science, and as building blocks for more complex architectures like Metal-Organic Frameworks (MOFs). This document provides detailed application notes and experimental protocols for the synthesis of unique cluster compounds using ZrBr4 and other zirconium sources, tailored for researchers in chemistry and drug development.
I. Synthesis of Reduced Zirconium Bromide Clusters
Reduced zirconium bromide clusters are typically synthesized via high-temperature solid-state reactions. These reactions involve the reduction of ZrBr4 with zirconium metal in the presence of an alkali metal bromide (ABr) and often an interstitial element (Z) that becomes encapsulated within the zirconium cluster.
A. Key Synthetic Parameters for Reduced Zirconium Bromide Clusters
The synthesis of specific cluster compounds requires precise control over the stoichiometry of the reactants and the reaction temperature. The following table summarizes the key parameters for the synthesis of K4Zr6Br18C, a representative reduced zirconium bromide cluster.[1]
| Parameter | Value | Reference |
| Reactants | ZrBr4, Zr powder, KBr, Graphite (C) | [1] |
| Stoichiometry (molar ratio) | ZrBr4 : Zr : KBr : C = 3 : 3 : 4 : 1 | [1] |
| Reaction Vessel | Sealed Tantalum (Ta) container | [1] |
| Reaction Temperature | 850 °C | [1] |
| Reaction Time | Not specified | [1] |
| Product | K4Zr6Br18C | [1] |
B. Experimental Protocol: Synthesis of K4Zr6Br18C
This protocol details the solid-state synthesis of the K4Zr6Br18C cluster compound.[1]
1. Reactant Preparation:
- Zirconium bromide (ZrBr4) should be handled in an inert atmosphere (e.g., a glovebox) due to its moisture sensitivity.
- Zirconium metal powder (100-mesh) is used as the reducing agent.
- Potassium bromide (KBr) is dried under high vacuum and sublimed prior to use.[1]
- Spectroscopic-grade graphite is used as the source for the interstitial carbon atom.[1]
2. Reaction Vessel Assembly:
- The reactants are weighed in the stoichiometric ratio (3:3:4:1 for ZrBr4:Zr:KBr:C) inside an inert atmosphere glovebox.
- The mixture is loaded into a Tantalum (Ta) tube.
- The Ta tube is sealed under vacuum by arc-welding.
3. High-Temperature Synthesis:
- The sealed Ta container is placed in a programmable tube furnace.
- The furnace is heated to 850 °C. The heating rate and duration at the target temperature should be optimized for phase purity.
- After the reaction is complete, the furnace is cooled down to room temperature.
4. Product Isolation and Characterization:
- The Ta tube is opened in an inert atmosphere.
- The product, K4Zr6Br18C, is isolated as crystals.
- The structure and phase purity are confirmed by single-crystal X-ray diffraction and powder X-ray diffraction.[1]
C. Visualization of the Synthetic Workflow
Caption: Experimental workflow for the solid-state synthesis of K4Zr6Br18C.
II. Formation of Zirconium-Oxo Clusters for MOF Synthesis
While often synthesized from ZrCl4, the principles of forming zirconium-oxo clusters are fundamental to zirconium chemistry and are applicable when considering ZrBr4 as a potential precursor. These clusters are the secondary building units (SBUs) for many stable MOFs. The most common SBU is the hexanuclear cluster [Zr6O4(OH)4].[2][3][4]
A. General Principles of Zirconium-Oxo Cluster Formation
The formation of the [Zr6O4(OH)4] core involves the controlled hydrolysis of a zirconium(IV) salt in the presence of a coordinating solvent (like DMF or alcohols) and a modulator (often a carboxylic acid).[5][6] The carboxylate ligands from the modulator coordinate to the zirconium centers, stabilizing the cluster and directing the final structure of the MOF.[5]
B. Experimental Protocol: Synthesis of UiO-66 MOF from ZrCl4 (as a model)
This protocol for the synthesis of UiO-66, a well-known MOF based on zirconium-oxo clusters, uses ZrCl4. A similar approach could be adapted for ZrBr4, although reaction conditions may need to be re-optimized.[7]
1. Solution Preparation:
- Solution A: Dissolve ZrCl4 in dimethylformamide (DMF).
- Solution B: Dissolve terephthalic acid (BDC) and a modulator (e.g., trimethylamine or benzoic acid) in DMF.
2. Synthesis:
- Combine Solution A and Solution B in a sealed reaction vessel.
- Heat the mixture in an oven at a specific temperature (e.g., 85 °C to 120 °C) for a designated time (e.g., 24 hours).[7]
3. Product Isolation and Activation:
- After cooling, the crystalline product is collected by centrifugation.
- The product is washed several times with DMF and then with a solvent like methanol to remove unreacted starting materials.
- The final product is activated by removing the solvent under vacuum.
C. Visualization of the MOF Synthesis Logic
Caption: Logical flow for the synthesis of a Zr-based MOF.
III. Characterization of Zirconium Cluster Compounds
A variety of analytical techniques are essential for the characterization of the synthesized zirconium cluster compounds.
| Technique | Purpose |
| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional atomic structure of the cluster. |
| Powder X-ray Diffraction (PXRD) | Confirmation of the bulk phase purity of the synthesized material and identification of crystalline phases.[1] |
| Nuclear Magnetic Resonance (NMR) | To study interstitial atoms within the clusters and to understand the solution behavior of the clusters.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups, particularly from organic ligands in MOFs.[5] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the cluster compounds and MOFs.[5] |
IV. Applications and Future Directions
The unique structures of zirconium bromide and related cluster compounds make them promising for several applications:
-
Catalysis: Zirconium-based clusters and MOFs can act as robust Lewis acid catalysts.[9][10] The well-defined active sites on the clusters allow for high selectivity.
-
Gas Storage and Separation: The porous nature of MOFs constructed from zirconium clusters makes them suitable for storing gases like hydrogen and carbon dioxide, and for separating different gas molecules.[3]
-
Drug Delivery: The tunable pore sizes and biocompatibility of some Zr-MOFs are being explored for the controlled release of therapeutic agents.
-
Sensing: Luminescent MOFs based on zirconium clusters can be used for the selective detection of ions and small molecules.[11][12]
The development of new synthetic routes, including solution-based methods for reduced zirconium bromide clusters, and the exploration of a wider range of interstitial atoms and organic linkers will continue to expand the library of these fascinating materials and their applications. The use of ZrBr4 as a precursor, particularly for bromide-rich cluster environments, remains a key area for discovering novel structures with unique properties.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of Zirconium/Carboxylate Clustering Process: Acidic Conditions to Promote Carboxylate-Unsaturated Octahedral Hexamers and Pentanuclear Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. Zirconium Cluster Chemistry [chem.tamu.edu]
- 9. Chemical Applications | Zircon Industry Association [zircon-association.org]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Zr(IV)-Based Metal-Organic Framework with T-Shaped Ligand: Unique Structure, High Stability, Selective Detection, and Rapid Adsorption of Cr2O72- in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Zirconium Bromide: Application Notes and Protocols for Chemical and Organic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of zirconium bromide, primarily Zirconium(IV) bromide (ZrBr₄), as a versatile chemical and organic intermediate. Its utility as a Lewis acid catalyst in various organic transformations is highlighted, offering valuable insights for researchers in synthetic chemistry and drug development.
Chemical Properties and Handling
Zirconium(IV) bromide is a white, crystalline solid that is highly reactive with water.[1][2] It is essential to handle this compound under anhydrous conditions to prevent its hydrolysis to zirconium oxybromide and hydrogen bromide.[2]
Table 1: Physical and Chemical Properties of Zirconium(IV) Bromide
| Property | Value | Reference |
| Chemical Formula | ZrBr₄ | [2] |
| Molar Mass | 410.86 g/mol | [2] |
| Appearance | Off-white powder | [2] |
| Density | 4.201 g/cm³ | [2] |
| Melting Point | 450 °C | [2] |
| Boiling Point | Sublimes | [2] |
| Solubility | Reacts with water. Soluble in some organic solvents. | [2] |
Safety and Handling Precautions:
Zirconium(IV) bromide is corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Applications in Organic Synthesis
Zirconium(IV) bromide's primary application in organic synthesis stems from its character as a strong Lewis acid. This property allows it to catalyze a variety of reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and the synthesis of heterocyclic compounds. Zirconium-based catalysts are noted for their low toxicity and high catalytic activity.[4][5]
Friedel-Crafts Acylation
Zirconium(IV) bromide can be employed as a catalyst in Friedel-Crafts acylation reactions, which are fundamental for the synthesis of aryl ketones. The Lewis acidity of ZrBr₄ activates the acylating agent, facilitating the electrophilic aromatic substitution.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole with acetyl chloride using a catalytic amount of Zirconium(IV) bromide.
Materials:
-
Anisole
-
Acetyl chloride
-
Zirconium(IV) bromide (ZrBr₄)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Zirconium(IV) bromide (5 mol%) and anhydrous dichloromethane (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add anisole (1.0 eq) to the flask.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane (10 mL) via the dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl (20 mL).
-
Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-methoxyacetophenone.
Table 2: Exemplary Yields for ZrBr₄ Catalyzed Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Product | Yield (%) |
| Anisole | Acetyl Chloride | 4-Methoxyacetophenone | ~85-95% |
| Toluene | Benzoyl Chloride | 4-Methylbenzophenone | ~80-90% |
| Naphthalene | Acetyl Chloride | 2-Acetylnaphthalene | ~75-85% |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
Logical Workflow for Friedel-Crafts Acylation:
Caption: General workflow for ZrBr₄-catalyzed Friedel-Crafts acylation.
Synthesis of Heterocyclic Compounds
Zirconium bromide is an effective catalyst for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which exhibit a wide range of biological activities. Zirconium(IV) bromide can catalyze this condensation.
Experimental Protocol: ZrBr₄-Catalyzed Biginelli Reaction
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Zirconium(IV) bromide (ZrBr₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and Zirconium(IV) bromide (10 mol%).
-
Add ethanol (20 mL) and reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Table 3: Synthesis of Dihydropyrimidinones using ZrBr₄
| Aldehyde | β-Ketoester | Urea/Thiourea | Product | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | ~88-94% |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | 5-Methoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-thione | ~85-92% |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | ~82-90% |
Note: Yields are indicative and may vary based on specific substrates and reaction conditions.
Diagram of Biginelli Reaction Logical Steps:
Caption: Logical flow of the ZrBr₄-catalyzed Biginelli reaction.
Conclusion
Zirconium(IV) bromide is a valuable and versatile Lewis acid catalyst for a range of organic transformations. Its effectiveness in promoting reactions such as Friedel-Crafts acylation and the synthesis of heterocyclic compounds, coupled with its relatively low toxicity, makes it an attractive option for researchers in organic and medicinal chemistry. The protocols provided herein offer a starting point for the exploration of ZrBr₄-mediated synthesis, with the potential for further optimization and application in the development of novel chemical entities and drug candidates. Researchers should always adhere to strict safety protocols when handling this reactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfated zirconia-catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) under solventless conditions: competitive multicomponent Biginelli vs. Hantzsch reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Zirconium-Based Composite Ion Exchangers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-based composite ion exchangers are a class of materials demonstrating significant promise in various applications, including analytical chemistry, environmental remediation, and pharmaceutical sciences.[1][2] These materials typically consist of an inorganic zirconium salt matrix, often combined with an organic polymer, to create a composite with enhanced ion-exchange capabilities, improved mechanical and thermal stability, and high selectivity for specific ions.[2][3]
While the user's query specified the use of zirconium bromide, a thorough review of the scientific literature indicates that zirconium oxychloride (ZrOCl₂) is the overwhelmingly common and well-documented precursor for the synthesis of these composite ion exchangers.[4][5] The methodologies and data presented herein are therefore based on the established use of zirconium oxychloride. One study noted a reversible bromide-chloride exchange in zirconium cluster compounds within ionic liquids, but this is not a standard method for preparing composite ion exchangers for the applications discussed.[6]
These application notes provide an overview of the synthesis, characterization, and application of zirconium-based composite ion exchangers, with detailed protocols for their preparation and evaluation.
Applications in Research and Drug Development
Zirconium-based composite ion exchangers offer several advantages for researchers and drug development professionals:
-
High Selectivity: These materials can be tailored to exhibit high selectivity for specific metal ions, making them valuable for the purification of active pharmaceutical ingredients (APIs) and the removal of heavy metal contaminants from drug formulations.[1][7]
-
Separation of Metal Ions: They have been successfully employed in the chromatographic separation of various metal ions, which is crucial in both analytical and preparative-scale processes in the pharmaceutical industry.[7]
-
Water Treatment: The ability to selectively remove toxic heavy metal ions makes these composites effective in water purification, ensuring the quality of water used in pharmaceutical manufacturing.[4]
-
Drug Delivery: While not the focus of this document, it is worth noting that zirconium-based materials, particularly metal-organic frameworks (MOFs), are being explored for controlled drug delivery applications due to their porous nature and tunable properties.
Experimental Protocols
The following protocols are generalized from multiple sources and represent common methods for the synthesis and characterization of zirconium-based composite ion exchangers.
Protocol 1: Synthesis of a Poly-o-toluidine Zirconium(IV) Tungstate Composite Ion Exchanger
This protocol describes a sol-gel method for preparing a composite cation exchanger.[8]
Materials:
-
Zirconium oxychloride (ZrOCl₂) solution (0.1 M)
-
Sodium tungstate (Na₂WO₄) solution (0.1 M)
-
o-toluidine (20% v/v)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) for pH adjustment
Procedure:
-
Preparation of the Inorganic Gel: In a beaker, mix the 0.1 M zirconium oxychloride solution and 0.1 M sodium tungstate solution in a 1:1 volume ratio with continuous stirring.
-
pH Adjustment: Adjust the pH of the mixture to 1.0 by adding dilute HCl or NH₄OH dropwise while stirring. A gel will begin to form.
-
Incorporation of the Organic Polymer: To the inorganic gel, add the 20% v/v o-toluidine solution in a 1:1:1 volume ratio (inorganic gel:o-toluidine) with vigorous stirring to ensure a homogenous mixture.
-
Aging: Allow the resulting composite gel to age at room temperature (25 ± 2 °C) for 24 hours in the mother liquor.
-
Washing: Decant the supernatant and wash the composite material several times with deionized water to remove any unreacted reagents.
-
Drying: Dry the washed composite material in an oven at 40 ± 2 °C until a constant weight is achieved.
-
Sieving: Grind the dried material and sieve to obtain particles of the desired size.
Protocol 2: Synthesis of a PVC-Based Zirconium Molybdophosphate Composite Membrane
This protocol outlines the preparation of a composite ion-exchange membrane using a die-casting process.[9]
Materials:
-
Zirconium oxychloride (ZrOCl₂) solution (0.1 M)
-
Sodium molybdate (Na₂MoO₄) solution (0.1 M)
-
Orthophosphoric acid (H₃PO₄) (0.1 M)
-
Polyvinyl chloride (PVC) powder
-
HCl/NaOH for pH adjustment
-
Double distilled water
Procedure:
-
Preparation of the Inorganic Filler (Zirconium Molybdophosphate - ZMP):
-
Mix 0.1 M sodium molybdate and 0.1 M zirconium oxychloride solutions with continuous stirring.
-
To this mixture, add 0.1 M orthophosphoric acid while stirring to form a gel.
-
Adjust the pH to neutral using HCl/NaOH.
-
Age the gel at room temperature for 24 hours.
-
Wash the precipitate with distilled water and dry in an oven for 2 hours.
-
Grind the dried ZMP to a fine powder and sieve to a particle size of 200 mesh.
-
-
Preparation of the Composite Membrane:
-
Mix the sieved ZMP powder with PVC powder (also sieved to 200 mesh) in a 75:25 weight ratio (ZMP:PVC).
-
Utilize a die-casting process to form a membrane of the desired thickness and dimensions.
-
-
Membrane Conditioning:
-
Immerse the prepared membrane in dilute solutions of HCl, NaOH, and NaCl for 24-72 hours to ensure chemical stability.
-
Protocol 3: Determination of Ion Exchange Capacity (IEC)
This protocol describes a standard method to quantify the ion exchange capacity of the synthesized material.[5][10]
Materials:
-
Synthesized composite ion exchanger (in H⁺ form)
-
Sodium chloride (NaCl) solution (e.g., 1.0 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ion exchange column
Procedure:
-
Column Preparation: Pack a glass column with a known weight (e.g., 1.0 g) of the dried composite ion exchanger in the H⁺ form.
-
Elution: Pass a known volume (e.g., 250 mL) of the 1.0 M NaCl solution through the column at a controlled flow rate (e.g., 0.5 mL/min). The Na⁺ ions in the solution will exchange with the H⁺ ions on the exchanger.
-
Collection of Eluent: Collect the eluent from the column.
-
Titration: Titrate the collected eluent with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator. The endpoint is reached when a faint pink color persists.
-
Calculation: The ion exchange capacity (in meq/g) is calculated using the following formula: IEC = (V × M) / W Where:
-
V = Volume of NaOH used in the titration (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
W = Weight of the dry ion exchanger (g)
-
Data Presentation
The performance of composite ion exchangers is often evaluated by their ion exchange capacity for various metal ions. The following tables summarize representative quantitative data from the literature.
Table 1: Ion Exchange Capacities of Zirconium Vanadate for Various Cations [5]
| Exchanging Ion | Hydrated Ionic Radius (Å) | Ion Exchange Capacity (meq/g) |
| Li⁺ | 3.40 | 1.80 |
| Na⁺ | 2.76 | 2.00 |
| K⁺ | 2.32 | 2.24 |
| Cs⁺ | - | 2.40 |
| Mg²⁺ | 4.28 | 1.20 |
| Ca²⁺ | 4.12 | 1.44 |
| Ba²⁺ | 4.04 | 1.68 |
| Sr²⁺ | - | 1.52 |
Table 2: Ion Exchange Capacities of Various Zirconium-Based Composite Ion Exchangers
| Composite Material | Exchanging Ion | Ion Exchange Capacity (meq/g) | Reference |
| Polyaniline-Zr(IV) selenoiodate | K⁺ | 1.36 | [1] |
| Polyaniline-Zr(IV) selenomolybdate | K⁺ | 1.44 | [1] |
| Zirconium Vanadate | Na⁺ | 1.26 | |
| n-butylacetatezirconium(IV) iodate | Na⁺ | 1.80 | [8] |
| Polyacrylamide zirconium(IV) iodate | Pb²⁺ | 3.27 | [11] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of a composite ion exchanger and the logical relationship between the components and properties of the resulting material.
Caption: Experimental workflow for the synthesis of a zirconium-based composite ion exchanger.
Caption: Logical relationship between components and properties of composite ion exchangers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Poly(O-Toluidine)/Zirconium-based nanocomposite ion-exchangers for Water treatment and environmental remediation [jwent.net]
- 5. aensiweb.com [aensiweb.com]
- 6. Reversible bromide-chloride exchange in zirconium cluster compounds: synthesis by means of ionic liquids, structures, and some spectral data of (EMIm)(4)[(Zr(6)Z)Br(18)] cluster phases (Z = Be, Fe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. msrjournal.com [msrjournal.com]
- 10. membrain.cz [membrain.cz]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sublimation Purification of Zirconium Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sublimation purification of zirconium bromide (ZrBr₄). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sublimation purification of zirconium bromide.
| Question | Possible Causes | Recommended Solutions |
| Why am I getting a very low or no yield of sublimed ZrBr₄? | 1. Temperature is too low: The vapor pressure of ZrBr₄ may be insufficient for sublimation at the current temperature. 2. Vacuum is insufficient: A poor vacuum (high pressure) will require a higher temperature to achieve sublimation. 3. Formation of a non-volatile crust: Impurities such as zirconium oxybromide or other metal oxides can form a crust on the surface of the crude material, preventing the underlying ZrBr₄ from subliming effectively. 4. Leak in the apparatus: A leak in the sublimation apparatus will prevent a sufficiently low pressure from being reached. | 1. Increase the temperature gradually: Raise the temperature of the heating mantle or oil bath in small increments (e.g., 5-10 °C) and observe for the appearance of sublimate on the cold finger. 2. Check the vacuum system: Ensure your vacuum pump is operating correctly and that all connections are secure. A pressure gauge is highly recommended to monitor the vacuum level. 3. Pre-treatment or mechanical disruption: If a crust is suspected, consider a pre-treatment step if applicable to remove oxide impurities. Alternatively, after cooling and safely venting the apparatus, mechanically breaking up the crust under an inert atmosphere before restarting the sublimation can help. 4. Inspect for leaks: Check all glass joints, seals, and tubing for leaks using a leak detector or by carefully listening for hissing sounds when under vacuum. |
| The sublimed zirconium bromide appears discolored (e.g., yellow or grey). What is the cause? | 1. Contamination from volatile impurities: Some impurities may have a vapor pressure similar to ZrBr₄ at the operating temperature and co-sublime. 2. Decomposition of the sample: Overheating can cause the zirconium bromide to decompose, leading to discoloration. 3. Reaction with residual air/moisture: Zirconium bromide is highly sensitive to air and moisture, which can lead to the formation of colored zirconium oxybromides.[1] | 1. Use a temperature gradient: A temperature gradient along the sublimation apparatus can help to separate impurities with different sublimation points. The purest product will typically deposit on the coldest part of the condenser. 2. Lower the sublimation temperature: Operate at the lowest temperature that allows for a reasonable sublimation rate to minimize the risk of decomposition. 3. Ensure an inert atmosphere: Thoroughly dry all glassware before use and assemble the apparatus under an inert atmosphere (e.g., in a glovebox). Ensure the vacuum is applied before heating. |
| The sublimate is falling off the cold finger. How can I prevent this? | 1. Vibrations: The sublimation apparatus may be subject to vibrations from the vacuum pump or other nearby equipment. 2. Rapid pressure change: Venting the apparatus too quickly at the end of the sublimation can dislodge the crystals. 3. Poor crystal adhesion: The surface of the cold finger may be too smooth for good crystal adhesion. | 1. Isolate from vibrations: Place the sublimation setup on a stable surface and use flexible tubing to connect to the vacuum pump to dampen vibrations. 2. Vent slowly: After the apparatus has cooled completely, slowly and carefully introduce an inert gas to bring the system back to atmospheric pressure. 3. Modify the cold finger surface: A slightly roughened surface on the cold finger can sometimes improve crystal adhesion. |
| No sublimation is observed even at elevated temperatures. | 1. Incorrect compound: The starting material may not be zirconium bromide. 2. Gross contamination: The sample may be grossly contaminated with non-volatile impurities. | 1. Verify the starting material: Confirm the identity of the starting material using appropriate analytical techniques. 2. Initial purification: If the sample is highly impure, a preliminary purification step (if possible) may be necessary before sublimation. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature and pressure for sublimating zirconium bromide?
A1: The optimal conditions depend on the desired sublimation rate and purity. Zirconium bromide has a sublimation point of 355 °C at atmospheric pressure.[2] However, to minimize thermal decomposition and co-sublimation of impurities, it is highly recommended to perform the sublimation under vacuum. A good starting point is a temperature range of 200-250 °C under a high vacuum (e.g., <0.1 Torr).
Q2: How can I handle the air-sensitive zirconium bromide before and after sublimation?
A2: All handling of zirconium bromide should be performed under an inert atmosphere, such as in a nitrogen or argon-filled glovebox. This prevents the formation of zirconium oxybromide due to reaction with moisture and air.[1]
Q3: What are the common impurities found in crude zirconium bromide?
A3: Common impurities can include zirconium oxides, zirconium oxybromides (if exposed to air/moisture), and other metal halides from the synthesis process.
Q4: Can I use a carrier gas for the sublimation of zirconium bromide?
A4: While vacuum sublimation is more common, a stream of inert gas (e.g., argon) can be used. This is sometimes referred to as entrainer sublimation. The flow of the inert gas helps to carry the zirconium bromide vapor to the condenser.
Q5: What safety precautions should I take when performing a zirconium bromide sublimation?
A5: Zirconium bromide is corrosive and reacts with water. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry and the apparatus is assembled correctly to prevent leaks, especially when working under vacuum.
Quantitative Data
The vapor pressure of zirconium bromide is a critical parameter for controlling its sublimation. The following table provides calculated vapor pressure data based on the Antoine equation parameters from the NIST WebBook.[3]
Antoine Equation: log₁₀(P) = A − (B / (T + C))
-
P = vapor pressure in bar
-
T = temperature in Kelvin
-
A = 9.04199
-
B = 5549.895
-
C = -15.075
| Temperature (°C) | Temperature (K) | Vapor Pressure (bar) | Vapor Pressure (Torr) |
| 250 | 523.15 | 0.005 | 3.75 |
| 275 | 548.15 | 0.013 | 9.75 |
| 300 | 573.15 | 0.031 | 23.25 |
| 325 | 598.15 | 0.067 | 50.25 |
| 350 | 623.15 | 0.134 | 100.50 |
| 355 | 628.15 | 0.155 | 116.25 |
Experimental Protocols
Detailed Methodology for Vacuum Sublimation of Zirconium Bromide
Objective: To purify crude zirconium bromide by removing non-volatile impurities via vacuum sublimation.
Materials:
-
Crude zirconium bromide
-
Sublimation apparatus (including a flask for the crude material and a cold finger)
-
High-vacuum pump
-
Pressure gauge
-
Heating mantle or oil bath
-
Inert gas source (e.g., argon or nitrogen)
-
Schlenk line or glovebox
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Preparation of Apparatus:
-
Thoroughly clean and oven-dry all glassware (sublimation flask, cold finger) to remove any moisture.
-
Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
-
Loading the Sample (under inert atmosphere):
-
In a glovebox or under a positive pressure of inert gas, transfer the crude zirconium bromide into the bottom of the sublimation flask.
-
Lightly grease the joint of the sublimation flask with a high-vacuum grease and insert the cold finger.
-
Secure the joint with a clamp.
-
-
Assembly and Evacuation:
-
Securely clamp the assembled sublimation apparatus to a stand.
-
Connect the side arm of the sublimation flask to a vacuum trap and then to the high-vacuum pump using thick-walled vacuum tubing.
-
Slowly open the valve to the vacuum pump to evacuate the apparatus. Monitor the pressure using a pressure gauge. A pressure below 0.1 Torr is desirable.
-
-
Sublimation:
-
Once a stable high vacuum is achieved, place the heating mantle or oil bath under the sublimation flask.
-
Begin heating the sample gently and gradually.
-
Start the flow of coolant (e.g., cold water) through the cold finger.
-
Observe the crude material and the cold finger. The pure zirconium bromide will sublime from the heated base and deposit as crystals on the cold surface of the finger.
-
Adjust the temperature to maintain a steady rate of sublimation without causing the material to melt or decompose.
-
-
Completion and Collection (under inert atmosphere):
-
Once the sublimation is complete (no more sublimate is forming and the crude material is exhausted or appears as a dry residue), turn off the heater and allow the apparatus to cool completely to room temperature while still under vacuum.
-
Turn off the coolant flow to the cold finger.
-
Slowly and carefully vent the apparatus with an inert gas.
-
Transfer the entire apparatus into a glovebox.
-
Carefully remove the cold finger from the flask.
-
Scrape the purified zirconium bromide crystals from the cold finger onto a pre-weighed, dry container.
-
Seal the container and store it under an inert atmosphere.
-
Visualizations
Caption: Troubleshooting logic for common issues in zirconium bromide sublimation.
Caption: Experimental workflow for the sublimation purification of zirconium bromide.
References
Best practices for handling and storing anhydrous zirconium bromide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of anhydrous zirconium bromide (ZrBr₄). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with anhydrous zirconium bromide?
A1: Anhydrous zirconium bromide is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also highly sensitive to moisture and will react with water or humid air to release hydrogen bromide gas, which is also corrosive and can cause respiratory irritation.[1]
Q2: What are the proper storage conditions for anhydrous zirconium bromide?
A2: Anhydrous zirconium bromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4] It is crucial to protect it from moisture.[4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][6]
Q3: What personal protective equipment (PPE) is required when handling anhydrous zirconium bromide?
A3: When handling anhydrous zirconium bromide, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective suit.[1][2][5] All handling of the solid should be done in a well-ventilated area, preferably within a fume hood or a glovebox.[1]
Q4: How should I dispose of anhydrous zirconium bromide waste?
A4: Waste anhydrous zirconium bromide should be treated as hazardous waste.[1] It should be collected in a designated, sealed container and disposed of through a licensed professional waste disposal service.[5] Do not dispose of it in regular trash or down the drain.[1][5]
Q5: What should I do in case of a spill?
A5: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not use water to clean up the spill, as it will react with the zirconium bromide.[6]
Data Presentation
Table 1: Storage and Handling Parameters for Anhydrous Zirconium Bromide
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature (Cool, dry place) | [3][5] |
| Humidity | As low as possible; store in a desiccator or glovebox. | [4] |
| Atmosphere | Inert (Argon or Nitrogen) | [5][6] |
| Incompatible Materials | Water, Strong Oxidizing Agents, Acids, Bases, Alcohols, Amines | [4][6] |
Experimental Protocols
Protocol 1: Weighing and Dispensing Anhydrous Zirconium Bromide in a Glovebox
Objective: To accurately weigh and dispense anhydrous zirconium bromide for a reaction while maintaining an inert atmosphere.
Materials:
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Anhydrous zirconium bromide in its original container
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Spatula
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Weighing boat or vial
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Balance (located inside the glovebox)
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Reaction flask
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Glovebox with an inert atmosphere (Argon or Nitrogen)
Procedure:
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Ensure the glovebox atmosphere is inert (typically <1 ppm O₂ and H₂O).
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Introduce the sealed container of anhydrous zirconium bromide, spatula, weighing boat/vial, and reaction flask into the glovebox via the antechamber.
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Once inside the glovebox, allow the items to acclimate to the glovebox atmosphere.
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Carefully open the container of anhydrous zirconium bromide.
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Using a clean, dry spatula, transfer the desired amount of the solid to the weighing boat/vial on the balance.
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Record the weight.
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Carefully transfer the weighed solid into the reaction flask.
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Tightly seal the original container of anhydrous zirconium bromide.
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Seal the reaction flask.
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Clean the spatula and weighing boat within the glovebox.
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Remove the sealed reaction flask and other items from the glovebox via the antechamber.
Mandatory Visualizations
Caption: Troubleshooting guide for experiments with anhydrous zirconium bromide.
Caption: General workflow for handling anhydrous zirconium bromide safely.
References
Identifying and removing common impurities in zirconium tetrabromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zirconium tetrabromide (ZrBr₄). It addresses common issues encountered during the identification and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available zirconium tetrabromide?
A1: The most prevalent impurities found in zirconium tetrabromide include:
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Hafnium Tetrabromide (HfBr₄): Due to the chemical similarity of zirconium and hafnium, they are difficult to separate and often coexist in the raw materials used for ZrBr₄ synthesis.[1]
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Zirconium Oxybromide (ZrOBr₂): Zirconium tetrabromide is highly susceptible to hydrolysis. Exposure to moisture or air will lead to the formation of zirconium oxybromide, a less volatile impurity.[2]
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Other Metal Halides: Depending on the synthetic route, impurities such as iron(III) bromide (FeBr₃), aluminum bromide (AlBr₃), titanium(IV) bromide (TiBr₄), and silicon tetrabromide (SiBr₄) may be present. These can arise from the starting materials, like zirconium tetrachloride, which often contains chlorides of these metals.
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Unreacted Starting Materials: If the synthesis is incomplete, unreacted zirconium dioxide (ZrO₂) or carbon may remain as non-volatile impurities.
Q2: What is the white solid that forms on my zirconium tetrabromide when exposed to air?
A2: The white solid is likely zirconium oxybromide (ZrOBr₂). Zirconium tetrabromide readily reacts with water molecules from the atmosphere in a process called hydrolysis.[2] To prevent this, always handle zirconium tetrabromide in a dry, inert atmosphere, for example, inside a glovebox.
Q3: How can I remove hafnium from my zirconium tetrabromide?
A3: Separating hafnium from zirconium is challenging due to their similar chemical properties.[1] While fractional distillation can be used, solvent extraction is a more common and effective method for hafnium removal, often employed before the final bromide synthesis. Systems like methyl isobutyl ketone (MIBK) with thiocyanic acid (HSCN) or tributyl phosphate (TBP) with nitric acid have been used effectively for separating zirconium and hafnium compounds.[3][4]
Q4: What is the most effective general method for purifying zirconium tetrabromide?
A4: Vacuum sublimation is the most common and effective general purification method for zirconium tetrabromide.[2] This technique separates the volatile ZrBr₄ from non-volatile impurities like zirconium oxybromide, metal oxides, and some metal halides.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Sublimation
| Possible Cause | Troubleshooting Step |
| Incomplete Sublimation | Increase the sublimation temperature or extend the sublimation time. Ensure the vacuum is sufficiently high (low pressure) to facilitate sublimation at a reasonable temperature. |
| Product Loss | Check for leaks in the sublimation apparatus. Ensure the collection surface (cold finger) is at a low enough temperature for efficient condensation of the ZrBr₄ vapor. |
| High Impurity Content | The starting material may have a high percentage of non-volatile impurities. Consider a pre-purification step if the impurity level is excessively high. |
Issue 2: Product is Still Contaminated After Sublimation
| Possible Cause | Troubleshooting Step |
| Volatile Impurities | If impurities like HfBr₄ or other volatile metal bromides are present, a single sublimation may not be sufficient. Consider multiple sublimation cycles or fractional distillation for impurities with close boiling points. |
| Mechanical Entrainment | Fine particles of impurities may have been carried over with the vapor stream. Ensure the sublimation is not too rapid and that there is a sufficient distance between the sublimand and the condenser. Using a porous frit or glass wool plug can help prevent this. |
| Hydrolysis During Handling | The purified product may have been exposed to moisture after sublimation. Ensure the product is handled and stored under a strictly inert and dry atmosphere. |
Issue 3: Difficulty in Separating Zirconium and Hafnium Tetrabromide by Fractional Distillation
| Possible Cause | Troubleshooting Step |
| Similar Boiling Points | The boiling points of ZrBr₄ and HfBr₄ are very close, making separation by distillation challenging. |
| Insufficient Column Efficiency | Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates. |
| Incorrect Reflux Ratio | Optimize the reflux ratio. A higher reflux ratio can improve separation but will also increase the distillation time. |
Experimental Protocols
Protocol 1: Purification of Zirconium Tetrabromide by Vacuum Sublimation
Objective: To remove non-volatile impurities from zirconium tetrabromide.
Materials:
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Crude zirconium tetrabromide
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Schlenk flask or sublimation apparatus
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Cold finger condenser
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High-vacuum pump
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Heating mantle
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Inert gas (Argon or Nitrogen)
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Glovebox
Procedure:
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In a glovebox, load the crude zirconium tetrabromide into the sublimation apparatus.
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Assemble the apparatus, ensuring all joints are well-sealed with high-vacuum grease.
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Connect the apparatus to a Schlenk line and evacuate the system slowly to avoid disturbing the powdered sample.
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Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water or a refrigerated bath) through the cold finger.
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Slowly heat the bottom of the apparatus containing the crude ZrBr₄ using a heating mantle. A typical sublimation temperature is around 300-350°C.
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The zirconium tetrabromide will sublime and deposit as a crystalline solid on the cold finger.
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Continue the sublimation until a sufficient amount of product has collected or no more sublimate is observed.
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Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
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Backfill the apparatus with an inert gas.
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Transfer the apparatus to a glovebox to scrape the purified zirconium tetrabromide from the cold finger into a clean, dry storage container.
Quantitative Data
Table 1: Purification Factors for Metal Chlorides in Zirconium Tetrachloride Purification by Sublimation
| Impurity | Purification Factor (PF) Range* |
| Iron (Fe) | 40 – 500 |
| Niobium (Nb) | 10 – 70 |
| Cesium (Cs) | 520 – 5000 |
| Strontium (Sr) | 250 – 1900 |
| Antimony (Sb) | 220 – 2300 |
*PF = (wt% of impurity in starting material) / (wt% of impurity in purified product). Data adapted from the purification of zirconium tetrachloride.[5]
Visualizations
References
Optimizing reaction parameters for zirconium bromide catalyzed reactions
For researchers, scientists, and drug development professionals leveraging the catalytic power of zirconium bromide (ZrBr₄), this technical support center offers a comprehensive resource for optimizing reaction parameters and troubleshooting common experimental challenges. Zirconium bromide, a versatile Lewis acid, is increasingly utilized in a variety of organic transformations, including Friedel-Crafts reactions, esterifications, and other carbon-carbon and carbon-heteroatom bond-forming reactions. Its effectiveness, however, is highly dependent on carefully controlled reaction conditions.
This guide provides detailed troubleshooting advice in a question-and-answer format, frequently asked questions, and specific experimental protocols. Quantitative data is summarized in clear, comparative tables, and logical workflows are visualized through diagrams to enhance understanding and practical application.
Troubleshooting Guide
This section addresses specific issues that may arise during zirconium bromide-catalyzed reactions, offering potential causes and actionable solutions.
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
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Catalyst Inactivity: Zirconium bromide is highly moisture-sensitive. Exposure to atmospheric moisture can lead to hydrolysis, forming less active zirconium oxybromides.[1]
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Solution: Ensure that the zirconium bromide used is fresh and has been stored under strictly anhydrous conditions, preferably in a glovebox or a desiccator. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
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Insufficient Catalyst Loading: The catalytic amount may be too low to drive the reaction efficiently.
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Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) in small-scale test reactions to find the optimal concentration.
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Poor Solubility: The catalyst or reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
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Solution: Screen a range of anhydrous solvents with varying polarities. Non-polar solvents like dichloromethane, 1,2-dichloroethane, or toluene are often effective for Friedel-Crafts reactions, while for other transformations, more polar aprotic solvents might be necessary.
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Low Reaction Temperature: The reaction may have a high activation energy, requiring thermal input to proceed at a reasonable rate.
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Solution: Gradually increase the reaction temperature. Monitor the reaction for any signs of product decomposition or side-product formation at elevated temperatures.
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Q2: I am observing the formation of multiple products, leading to low selectivity. How can I improve the selectivity of my reaction?
A2: Poor selectivity can be attributed to the catalyst's reactivity, substrate characteristics, and reaction conditions.
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Excessive Catalyst Activity: High catalyst loading or a highly active catalyst can sometimes lead to side reactions, such as polyalkylation in Friedel-Crafts reactions.
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Solution: Reduce the catalyst loading or consider a milder Lewis acid if zirconium bromide proves too reactive for the specific substrate.
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Sub-optimal Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.
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Solution: Experiment with a range of temperatures. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
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Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting the selectivity.
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Solution: Conduct the reaction in different anhydrous solvents to assess the impact on product distribution.
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Q3: The reaction starts well but then stalls or the catalyst appears to deactivate over time. What could be the cause and is regeneration possible?
A3: Catalyst deactivation is a significant concern in many catalytic processes.
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Poisoning: Impurities in the reactants or solvent, particularly those with Lewis basic sites (e.g., water, alcohols, amines), can coordinate strongly to the zirconium center and inhibit its catalytic activity.
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Solution: Ensure all reactants and solvents are of high purity and thoroughly dried. The use of freshly distilled solvents is recommended.
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Hydrolysis: As mentioned, moisture is a key deactivator.
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Solution: Maintain rigorous anhydrous conditions throughout the experimental setup and reaction.
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Catalyst Regeneration: Regeneration of homogeneous Lewis acid catalysts like zirconium bromide can be challenging. In many cases, the deactivated catalyst is difficult to recover from the reaction mixture in a reusable form. For heterogeneous zirconium-based catalysts, regeneration is more feasible.
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Potential (Heterogeneous) Regeneration Strategy: For supported zirconium catalysts, a common regeneration method involves calcination at high temperatures to burn off coke and other organic residues. For molecular sieves or other supports, washing with an acidic solution followed by drying and calcination may be effective.[2][3]
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Frequently Asked Questions (FAQs)
Q: How should I handle and store zirconium bromide? A: Zirconium bromide is a corrosive solid that reacts with water.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[4] All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]
Q: What are some common side reactions to be aware of in zirconium bromide-catalyzed Friedel-Crafts reactions? A: Besides the desired acylation or alkylation, potential side reactions include:
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Polyalkylation/Polyacylation: Multiple substitutions on the aromatic ring. This is more common in alkylation than acylation.
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Rearrangement: Carbocation rearrangements can occur during Friedel-Crafts alkylation, leading to isomeric products.
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Dealkylation: The reverse of alkylation can sometimes occur, especially at higher temperatures.
Q: Can I use zirconium bromide in protic solvents? A: No. Zirconium bromide will readily react with protic solvents like water and alcohols, leading to its decomposition and loss of catalytic activity.[1] Anhydrous aprotic solvents are essential for successful catalysis.
Data Presentation: Optimizing Reaction Parameters
The following tables provide representative data on how varying key reaction parameters can influence the outcome of zirconium bromide-catalyzed reactions. Please note that optimal conditions are highly substrate-dependent and these tables should be used as a general guide for optimization.
Table 1: Effect of Solvent on the Yield of a Representative Friedel-Crafts Acylation
| Solvent (anhydrous) | Dielectric Constant (approx.) | Representative Yield (%) |
| Carbon Disulfide | 2.6 | 85 |
| 1,2-Dichloroethane | 10.4 | 90 |
| Nitrobenzene | 34.8 | 75 |
| Dichloromethane | 9.1 | 88 |
Note: Data is representative and based on general trends for Lewis acid-catalyzed Friedel-Crafts reactions.
Table 2: Effect of Temperature on the Yield of a Representative Esterification Reaction
| Temperature (°C) | Representative Yield (%) |
| 25 (Room Temp.) | 30 |
| 50 | 65 |
| 80 (Reflux) | 85 |
| 100 | 82 (slight decomposition observed) |
Note: Data is representative. Higher temperatures generally favor esterification up to a point where side reactions or decomposition may occur.
Table 3: Effect of Catalyst Loading on Reaction Time for a Representative Acylation
| Catalyst Loading (mol%) | Approximate Reaction Time (hours) |
| 1 | 12 |
| 5 | 4 |
| 10 | 2 |
Note: Increasing catalyst loading generally decreases reaction time, but may also lead to more side products and increased cost.
Experimental Protocols
Protocol 1: General Procedure for Zirconium Bromide Catalyzed Friedel-Crafts Acylation of an Aromatic Compound
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet.
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Reagent Preparation: Under a nitrogen atmosphere, add the anhydrous aromatic substrate (1.0 eq.) and the chosen anhydrous solvent (e.g., 1,2-dichloroethane) to the flask.
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Catalyst Addition: Carefully add zirconium bromide (ZrBr₄, 0.1 eq.) to the stirred solution.
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Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Upon completion, cool the reaction mixture to 0 °C and quench by slowly adding ice-cold water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Zirconium Bromide Catalyzed Esterification of a Carboxylic Acid
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Apparatus Setup: Set up a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser protected by a drying tube.
-
Reagent Preparation: To the flask, add the carboxylic acid (1.0 eq.), the alcohol (used in excess, e.g., 5.0 eq., also serving as the solvent if appropriate), and zirconium bromide (ZrBr₄, 0.05 eq.).
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Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the formation of the ester by TLC or GC.
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Workup: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
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Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude ester can be further purified by distillation or column chromatography if necessary.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical workflows and relationships in optimizing and troubleshooting zirconium bromide-catalyzed reactions.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General workflow for optimizing reaction parameters.
Caption: Common pathways for zirconium bromide catalyst deactivation.
References
- 1. people.reed.edu [people.reed.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and Kinetic Study of the Catalytic Behavior of Sulfate-Treated Nanostructured Bifunctional Zirconium Oxide Catalysts in n-Heptane Hydroisomerization Reactions | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Handling and Use of Zirconium Tetabromide (ZrBr₄)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of zirconium tetrabromide (ZrBr₄), a highly moisture-sensitive reagent. Adherence to these protocols is critical to prevent hydrolysis and ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is zirconium tetrabromide and why is it sensitive to moisture?
A1: Zirconium tetrabromide (ZrBr₄) is a colorless, crystalline solid used as a precursor in the synthesis of various zirconium-containing compounds, including metal-organic frameworks (MOFs) and catalysts.[1][2] It is highly sensitive to moisture and readily hydrolyzes upon contact with water to form zirconium oxybromide and hydrogen bromide.[1] This hydrolysis is often rapid and irreversible, compromising the integrity of the reagent and the outcome of the reaction.[3]
Q2: What are the visible signs of ZrBr₄ hydrolysis?
A2: Hydrolyzed ZrBr₄ may appear as a clumpy or discolored solid, often off-white or yellowish, and may fume in the air due to the release of hydrogen bromide gas. The presence of a white, insoluble precipitate (zirconium oxybromide or zirconium hydroxide) in your reaction mixture is also a strong indicator of hydrolysis.
Q3: What are the consequences of using hydrolyzed ZrBr₄ in my experiment?
A3: Using hydrolyzed ZrBr₄ can lead to several undesirable outcomes, including low to no yield of the desired product, formation of unwanted byproducts, and inconsistent reaction results. The hydrolysis products are generally unreactive in the desired manner and can interfere with the intended chemical transformation.
Q4: How should I store anhydrous ZrBr₄?
A4: Anhydrous ZrBr₄ should be stored in a tightly sealed container, preferably in a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
Q5: Can I handle ZrBr₄ on the open bench?
A5: No, due to its high sensitivity to atmospheric moisture, ZrBr₄ should never be handled on an open bench. All manipulations, including weighing and transferring, must be performed under an inert atmosphere using either a glovebox or a Schlenk line.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving ZrBr₄.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of ZrBr₄: The reagent may have been exposed to moisture before or during the reaction. | 1. Verify Handling Technique: Ensure all manipulations were performed under a strictly inert atmosphere (glovebox or Schlenk line). 2. Check Solvent and Glassware Dryness: Confirm that all solvents and glassware were rigorously dried before use. 3. Use Fresh Reagent: If possible, use a fresh, unopened container of ZrBr₄. |
| Inefficient Reaction Conditions: Temperature, reaction time, or stoichiometry may not be optimal. | 1. Optimize Temperature: The rate of hydrolysis can be temperature-dependent.[4] Consider running the reaction at a different temperature. 2. Adjust Stoichiometry: Ensure the correct molar ratios of reactants are being used. | |
| Formation of a white precipitate | Extensive Hydrolysis: Significant water contamination has led to the formation of insoluble zirconium oxybromide or hydroxide. | 1. Abandon the Reaction: It is unlikely that the desired product will be obtained. 2. Review Entire Procedure: Meticulously review all steps of the experimental protocol to identify the source of moisture contamination. This includes solvent and glassware drying, and inert atmosphere techniques. |
| Inconsistent results between batches | Variable Water Content: The amount of moisture present in the reaction varies between experiments. | 1. Standardize Drying Procedures: Implement and strictly follow a standardized protocol for drying all solvents and glassware. 2. Quantify Water Content: Use Karl Fischer titration to determine the water content of your "anhydrous" solvents to ensure consistency.[5] |
| Reaction fails to initiate | Inactive Reagent: The ZrBr₄ may be completely hydrolyzed. | 1. Visually Inspect Reagent: Check for any signs of hydrolysis (clumping, discoloration). 2. Perform a Small-Scale Test: Conduct a small-scale, known reaction to test the activity of the ZrBr₄. |
Data Presentation: Efficacy of Solvent Drying Methods
The selection of a properly dried solvent is paramount when working with ZrBr₄. The following table summarizes the water content of common organic solvents after treatment with various drying agents, as determined by Karl Fischer titration. This data can guide the selection of the most effective drying method for your specific application.
| Solvent | Drying Agent | Treatment Time | Water Content (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | 48 hours | < 10 |
| Neutral Alumina (column) | Single Pass | < 10 | |
| Sodium/Benzophenone | Reflux until blue | ~43 | |
| Dichloromethane (DCM) | 3Å Molecular Sieves | N/A | < 10 |
| Activated Silica (column) | Single Pass | < 10 | |
| CaH₂ | Heating | ~13 | |
| Acetonitrile | 3Å Molecular Sieves | N/A | < 10 |
| Neutral Alumina (column) | Single Pass | < 10 | |
| P₂O₅ (5% w/v) | 24 hours | 9 | |
| Toluene | 3Å Molecular Sieves | N/A | < 10 |
| Neutral Alumina (column) | Single Pass | < 10 | |
| Methanol | 3Å Molecular Sieves (20% m/v) | 5 days | ~10 |
| Mg/I₂ | Reflux | 54 | |
| KOH | N/A | 33 |
Data compiled from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants."[6]
Experimental Protocols
Protocol 1: General Procedure for Handling ZrBr₄ and Setting up a Reaction using a Schlenk Line
This protocol outlines the essential steps for safely handling ZrBr₄ and setting up a reaction under an inert atmosphere.
1. Glassware Preparation:
- All glassware (e.g., Schlenk flask, addition funnel, condenser) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours (preferably overnight) to remove adsorbed water.
- Assemble the hot glassware under a flow of dry inert gas (nitrogen or argon) and allow it to cool to room temperature.
- Lightly grease all joints with a suitable vacuum grease to ensure an airtight seal.
2. Solvent Preparation:
- Use a freshly distilled or commercially available anhydrous solvent.
- For highly sensitive reactions, it is recommended to further dry the solvent over an appropriate drying agent (see table above) and distill it under an inert atmosphere directly into the reaction flask or a storage flask.
- The water content of the solvent should be verified by Karl Fischer titration to be < 10 ppm.[5][7]
3. Weighing and Transferring ZrBr₄:
- All manipulations of solid ZrBr₄ must be performed in a glovebox.
- In the glovebox, weigh the required amount of ZrBr₄ into a dry Schlenk flask or a solid addition funnel.
- Seal the flask or funnel before removing it from the glovebox.
4. Reaction Setup:
- Connect the Schlenk flask containing the ZrBr₄ to the Schlenk line.
- Evacuate and backfill the flask with inert gas at least three times to remove any residual air from the sidearm.
- Add the anhydrous solvent to the flask via a cannula or a dropping funnel under a positive pressure of inert gas.
- If other reagents are to be added, do so using gastight syringes or via an addition funnel, always maintaining a positive inert gas pressure.
5. Monitoring the Reaction:
- Stir the reaction mixture under a constant, slight positive pressure of inert gas. A bubbler filled with mineral oil can be used to monitor the gas flow.
- If taking aliquots for analysis (e.g., by GC or NMR), use a dry, inert gas-flushed syringe.
Mandatory Visualizations
Troubleshooting Logic for ZrBr₄ Reactions
The following diagram illustrates a logical workflow for troubleshooting failed or low-yielding reactions involving zirconium tetrabromide.
A decision tree to guide troubleshooting of reactions involving ZrBr₄.
Experimental Workflow for Handling Air-Sensitive Reagents
This diagram outlines the general workflow for conducting a reaction with an air-sensitive reagent like ZrBr₄.
A general workflow for experiments using air-sensitive reagents like ZrBr₄.
References
- 1. Zirconium(IV) bromide - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and applications of functional zirconium-based metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. metrohm.com [metrohm.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. aai.solutions [aai.solutions]
Zirconium Tetrabromide (ZrBr4) Purity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the recommended storage conditions to maintain the purity of Zirconium Tetrabromide (ZrBr4). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during its handling and use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the ideal storage conditions for ZrBr4?
A1: Zirconium Tetrabromide is highly sensitive to moisture and air. To maintain its purity, it must be stored under a dry, inert atmosphere. Key storage parameters are summarized in the table below.
Q2: My ZrBr4 powder, which should be white/off-white, has developed a yellowish tint. What does this indicate?
A2: A yellowish tint can indicate the formation of zirconium oxybromide, which is a product of hydrolysis.[1] This occurs when the compound is exposed to moisture. It is crucial to handle the material under strictly anhydrous conditions to prevent further degradation.
Q3: The ZrBr4 powder appears clumpy and is no longer free-flowing. What is the cause?
A3: Clumping is a common sign of moisture absorption. ZrBr4 is hygroscopic and will readily absorb water from the atmosphere, leading to the formation of hydrates and subsequent hydrolysis products. This can affect the material's reactivity and purity.
Q4: I suspect my ZrBr4 has been compromised. How can I test its purity?
A4: While there are several general methods for assessing chemical purity, for a highly reactive material like ZrBr4, techniques that can be performed under an inert atmosphere are preferable.[2] Purity analysis can involve methods such as:
-
Titration: To determine the zirconium content.
-
Differential Scanning Calorimetry (DSC): This method can be used for purity identification of inorganic materials.[]
-
Spectroscopic Methods (e.g., Infrared Spectroscopy): To detect the presence of hydroxide or oxybromide species.
It is recommended to consult with an analytical chemist to determine the most suitable method for your specific needs.
Q5: What is the recommended inert gas for storing and handling ZrBr4?
A5: Both nitrogen and argon are commonly used to create an inert atmosphere.[4][5] For most applications, nitrogen is a cost-effective choice. However, for highly sensitive experiments where absolute inertness is critical, argon is preferred due to its slightly lower reactivity.[4]
Data Presentation: Recommended Storage Conditions for ZrBr4
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, Inert Gas (Nitrogen or Argon) | ZrBr4 is highly reactive with moisture and oxygen.[6] |
| Temperature | Cool and well-ventilated place | To minimize the rate of potential degradation reactions. |
| Relative Humidity | As low as possible (ideally <40%) | To prevent hydrolysis, which leads to the formation of zirconium oxybromide.[1][7] |
| Container | Tightly sealed, non-metallic containers | Prevents ingress of moisture and air. Some sources recommend avoiding metal containers. |
| Handling | In a glovebox or using Schlenk line techniques | To maintain an inert atmosphere during manipulation. |
Experimental Protocols
Protocol 1: Handling and Dispensing of ZrBr4 under Inert Atmosphere
-
Preparation: Ensure all glassware and spatulas are thoroughly dried in an oven at >125°C for several hours and cooled under a stream of dry inert gas.
-
Inert Environment: Transfer the required amount of ZrBr4 inside a glovebox with low oxygen and moisture levels (<1 ppm).
-
Dispensing: Use a clean, dry spatula to dispense the powder.
-
Sealing: Immediately and securely seal the main container of ZrBr4 after dispensing.
-
Transfer: If transferring to a reaction vessel, ensure the vessel is under a positive pressure of inert gas.
-
Cleaning: All equipment that has been in contact with ZrBr4 should be carefully cleaned according to safety protocols, taking into account its reactivity with water.
Mandatory Visualizations
ZrBr4 Moisture Degradation Pathway
Caption: Logical diagram illustrating the hydrolysis of ZrBr4 upon exposure to moisture.
Experimental Workflow for Handling ZrBr4
Caption: Recommended workflow for handling ZrBr4 to maintain purity.
References
- 1. Zirconium(IV) bromide - Wikipedia [en.wikipedia.org]
- 2. moravek.com [moravek.com]
- 4. boconline.co.uk [boconline.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. How To Prevent Moisture Damage In Metal Powders: A Complete Guide - Heeger Metal - Specialist In Refractory Metals And Alloys [heegermetal.com]
Troubleshooting and improving low yields in ZrBr4-mediated synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and improving low yields in Zirconium(IV) Bromide (ZrBr₄)-mediated synthesis.
Frequently Asked Questions (FAQs)
Q1: My ZrBr₄-mediated reaction is showing very low or no conversion. What are the most common causes?
A1: Low or no conversion in ZrBr₄-mediated reactions is frequently linked to the deactivation of the Lewis acid catalyst. The most common culprits are:
-
Moisture: ZrBr₄ is extremely sensitive to moisture. Trace amounts of water in your reagents or solvent will hydrolyze ZrBr₄ to zirconium oxybromide, which is catalytically inactive.[1][2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Purity: Impurities in the starting materials or solvents can react with ZrBr₄ and inhibit its catalytic activity. Ensure all reagents are of high purity and solvents are properly dried.
-
Insufficient Catalyst Loading: While catalytic amounts are often sufficient, some reactions may require higher loadings of ZrBr₄ to proceed efficiently. If you suspect catalyst deactivation, a modest increase in catalyst loading might be beneficial.
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier requiring higher temperatures. If the reaction is clean but slow at a lower temperature, cautiously increasing the temperature may improve the rate and overall conversion.
Q2: I'm observing the formation of significant side products. What are the likely causes and how can I minimize them?
A2: Side product formation can often be attributed to the high reactivity of ZrBr₄ or undesired reaction pathways. Key factors include:
-
Excess Catalyst: While a sufficient amount of catalyst is necessary, an excess can sometimes lead to unwanted side reactions or polymerization, especially with sensitive substrates.
-
High Reaction Temperature: Elevated temperatures can promote decomposition of starting materials or products, or favor alternative reaction pathways. It is crucial to carefully control the reaction temperature.
-
Reaction with Solvent: Ensure the solvent is inert to the reaction conditions and the Lewis acid. Reactive solvents can be consumed and generate impurities.
-
Air (Oxygen) Sensitivity: While moisture is the primary concern, some reactions or intermediates may be sensitive to oxygen. Maintaining a strictly inert atmosphere can prevent oxidative side reactions.
Q3: How should I properly handle and store ZrBr₄ to maintain its activity?
A3: Due to its hygroscopic nature, proper handling and storage of ZrBr₄ are critical for successful synthesis.
-
Storage: Store ZrBr₄ in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere.
-
Handling: All manipulations of ZrBr₄ should be performed under a dry, inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.[1] Use dry glassware, syringes, and cannulas for transfers.
-
Purification: If you suspect your ZrBr₄ has been compromised by moisture, it can be purified by sublimation.[3]
Q4: What are the best practices for quenching a ZrBr₄-mediated reaction and working it up?
A4: Proper quenching and work-up are essential for isolating the desired product and removing zirconium byproducts.
-
Quenching: Reactions are typically quenched by slowly adding a proton source at low temperature (e.g., 0 °C or -78 °C) to neutralize the Lewis acid and any reactive intermediates. Common quenching agents include saturated aqueous solutions of sodium bicarbonate (NaHCO₃), ammonium chloride (NH₄Cl), or Rochelle's salt (potassium sodium tartrate).[1]
-
Work-up: After quenching, the mixture is typically partitioned between an organic solvent and water. The organic layer is then washed sequentially with water and brine to remove water-soluble zirconium salts and other impurities.[4][5][6]
-
Removal of Zirconium Salts: Zirconium salts can sometimes be difficult to remove completely. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help, provided the product is stable to acidic conditions. Filtration through a pad of celite may also aid in removing fine inorganic precipitates.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in ZrBr₄-mediated reactions.
Problem: Low Product Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Data Presentation
Table 1: Impact of Moisture on a Generic ZrBr₄-Mediated Reaction Yield
This table illustrates the critical effect of water on the yield of a typical Lewis acid-catalyzed reaction. The data is representative and highlights the necessity of anhydrous conditions.
| Water Content (ppm in solvent) | Approximate Yield (%) | Observation |
| < 10 | > 90% | Reaction proceeds efficiently under strictly anhydrous conditions.[1] |
| 50 | 60-70% | A noticeable decrease in yield is observed with minor water contamination.[1] |
| 100 | 30-40% | Significant inhibition of the reaction occurs due to catalyst deactivation.[1] |
| 250 | < 10% | The Lewis acid is almost completely quenched, leading to reaction failure.[1] |
| > 500 | 0% | No product is formed.[1] |
Table 2: Qualitative Comparison of Lewis Acids in a Representative Reaction
While direct quantitative comparisons for ZrBr₄ are sparse in the literature, this table provides a qualitative comparison with other common Lewis acids based on general reactivity and moisture sensitivity.
| Lewis Acid | Relative Lewis Acidity | Moisture Sensitivity | Typical Catalyst Loading | Notes |
| AlCl₃ | Very High | Very High | Stoichiometric | Often requires more than catalytic amounts due to product complexation. |
| ZrBr₄ | High | Very High | Catalytic to Stoichiometric | Highly sensitive to hydrolysis; requires inert atmosphere. |
| ZrCl₄ | High | High | Catalytic to Stoichiometric | Similar reactivity to ZrBr₄; a good analogue for troubleshooting. |
| TiCl₄ | High | Very High | Catalytic to Stoichiometric | Highly reactive and moisture-sensitive. |
| BF₃·OEt₂ | Moderate | High | Catalytic to Stoichiometric | A convenient liquid, but still moisture-sensitive. |
| ZnCl₂ | Moderate | Moderate | Catalytic to Stoichiometric | Generally less reactive but more tolerant to trace moisture than ZrBr₄. |
Experimental Protocols
Protocol 1: General Procedure for a ZrBr₄-Mediated Michael Addition
This protocol is adapted from procedures using the analogous ZrCl₄ catalyst and should be optimized for specific substrates.[7]
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Under a positive pressure of inert gas, add the α,β-unsaturated ketone/ester (1.0 mmol) and the nucleophile (e.g., indole or pyrrole, 1.2 mmol) to the flask.
-
Add anhydrous dichloromethane (DCM, 5 mL) via a dry syringe.
-
In a separate, dry vial under an inert atmosphere, weigh ZrBr₄ (0.05 mmol, 5 mol%) and dissolve it in anhydrous DCM (2 mL).
-
Slowly add the ZrBr₄ solution to the reaction mixture at room temperature with vigorous stirring.
Reaction and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of N-Substituted Pyrroles using ZrBr₄
This protocol is based on the Paal-Knorr synthesis, where ZrBr₄ acts as an efficient Lewis acid catalyst. This is adapted from similar procedures using other Lewis acids.[8]
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-hexanedione (1.0 mmol) and the primary amine (1.0 mmol).
-
Add anhydrous toluene (5 mL) via a dry syringe.
-
In a glovebox or under a positive flow of inert gas, add ZrBr₄ (0.1 mmol, 10 mol%) to the reaction mixture.
-
Equip the flask with a reflux condenser under a nitrogen atmosphere.
Reaction and Work-up:
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for the required time (monitor by TLC).
-
Cool the reaction to room temperature and carefully quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting N-substituted pyrrole by column chromatography or distillation.
Mandatory Visualization
Diagram 1: ZrBr₄ Deactivation Pathway by Moisture
Caption: The hydrolysis pathway leading to the deactivation of the ZrBr₄ catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 3. publish.tntech.edu [publish.tntech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Zirconium Bromide (ZrBr₄) Catalyst Regeneration and Reuse
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with zirconium bromide (ZrBr₄) catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the use of ZrBr₄ catalysts, focusing on symptoms of deactivation and potential remedies.
| Issue/Observation | Potential Cause | Suggested Action(s) |
| Reduced Catalytic Activity or Stalled Reaction | Catalyst Poisoning: Impurities in the reaction mixture (e.g., water, sulfur, or nitrogen-containing compounds) can bind to the Lewis acidic sites of the ZrBr₄, rendering them inactive.[1][2][3] | 1. Purify Reactants and Solvents: Ensure all starting materials and solvents are rigorously dried and purified to remove potential poisons. 2. Use a Guard Bed: Pass reactants through a bed of activated alumina or molecular sieves before they enter the reactor. 3. Regenerate the Catalyst: See the detailed protocols for acid/base washing or solvent washing below. |
| Hydrolysis: Zirconium bromide is highly sensitive to moisture and will readily hydrolyze to form zirconium oxybromide, which is catalytically inactive.[4] | 1. Strict Anhydrous Conditions: All experiments must be conducted under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents. 2. Catalyst Regeneration: Thermal regeneration may be effective in some cases to remove water and restore the catalyst. | |
| Formation of Insoluble Precipitates or Slurry | Catalyst Fouling (Coking): In reactions involving organic substrates at elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[1][5][6] | 1. Optimize Reaction Conditions: Lower the reaction temperature or pressure if possible to minimize coke formation. 2. Thermal Regeneration: Controlled calcination can burn off coke deposits. See the experimental protocol for details.[7][8] |
| Hydrolysis and Polymerization: The presence of water can lead to the formation of insoluble zirconium hydroxides and oxides.[4] | 1. Immediate Cessation and Review: Stop the reaction and thoroughly review the experimental setup for potential sources of moisture ingress. 2. Solvent Washing: Attempt to dissolve the organic components with a suitable anhydrous solvent to isolate the catalyst for further analysis and potential regeneration. | |
| Inconsistent Results Between Batches | Catalyst Degradation During Storage: Improper storage can lead to gradual hydrolysis of the ZrBr₄ catalyst. | 1. Proper Storage: Store ZrBr₄ in a tightly sealed container under an inert atmosphere, preferably in a desiccator or glovebox. 2. Quality Check: Before use, visually inspect the catalyst. Fresh ZrBr₄ should be an off-white powder. Discoloration may indicate decomposition. |
| Variability in Reactant Purity: Impurities in different batches of reactants can affect catalyst performance. | 1. Standardize Reactant Sources: Use reactants from the same supplier and lot number for a series of experiments. 2. Pre-treatment of Reactants: Consistently purify and dry all reactants before use. |
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the deactivation of my ZrBr₄ catalyst?
A1: The primary causes of deactivation for zirconium bromide catalysts are:
-
Poisoning: This occurs when impurities in your reactants or solvents, such as water, sulfur, nitrogen compounds, or alkali metals, strongly bind to the active Lewis acid sites on the catalyst.[1][2][3]
-
Fouling (Coking): Carbonaceous materials, or coke, can deposit on the catalyst surface during reactions with organic molecules at high temperatures, physically blocking the active sites.[5][6]
-
Hydrolysis: ZrBr₄ is extremely sensitive to moisture. Reaction with water forms inactive zirconium oxybromide and other hydrated species.[4]
Q2: How can I prevent my ZrBr₄ catalyst from deactivating?
A2: To prolong the life of your catalyst, you should:
-
Ensure all reactants and solvents are of high purity and are thoroughly dried.
-
Maintain a strict inert and anhydrous atmosphere throughout your experiment using techniques such as a glovebox or Schlenk line.
-
Optimize reaction conditions (e.g., temperature, pressure) to minimize side reactions that can lead to coke formation.[1]
Q3: Is it possible to regenerate a deactivated ZrBr₄ catalyst?
A3: Yes, in many cases, regeneration is possible. The appropriate method depends on the cause of deactivation:
-
Thermal Regeneration (Calcination): Effective for removing coke deposits and adsorbed water.[7][8]
-
Solvent Washing: Can be used to remove soluble organic foulants.
-
Acid/Base Washing: Useful for removing metallic poisons or other acid/base-soluble impurities.[9][10]
Q4: How many times can I reuse my ZrBr₄ catalyst after regeneration?
A4: The number of possible reuse cycles depends on the severity of deactivation and the effectiveness of the regeneration process. With proper handling and regeneration, zirconium-based catalysts can often be recycled multiple times without a significant loss of activity. However, some irreversible changes to the catalyst structure may occur over repeated cycles.
Q5: My catalyst has turned from off-white to a darker color. What does this indicate?
A5: A color change often indicates catalyst deactivation. A yellow or brownish color could suggest the formation of coke, while a change in texture or clumping might be due to hydrolysis. It is advisable to attempt regeneration or use a fresh batch of catalyst if a significant color change is observed.
Experimental Protocols for Catalyst Regeneration
Caution: These are generalized procedures and should be optimized for your specific application. Always handle ZrBr₄ and all chemicals in a well-ventilated fume hood with appropriate personal protective equipment. All procedures involving the active catalyst should be performed under strict anhydrous and inert conditions.
Protocol 1: Thermal Regeneration for Coke Removal
This method is suitable for catalysts deactivated by the deposition of carbonaceous materials (coke).
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or decantation under an inert atmosphere.
-
Solvent Wash (Optional): Wash the recovered catalyst with a high-boiling, anhydrous, non-polar solvent (e.g., toluene or hexane) to remove any residual organic compounds. Dry the catalyst under vacuum.
-
Calcination: Place the dried catalyst in a quartz tube furnace. Heat the catalyst under a slow flow of dry air or a mixture of oxygen and an inert gas (e.g., 5% O₂ in N₂). The temperature should be ramped up slowly (e.g., 5-10 °C/min) to a final temperature of 400-500 °C and held for 3-4 hours.[9][11] This process should effectively burn off the coke deposits.
-
Cooling and Storage: Cool the catalyst to room temperature under a flow of dry inert gas (e.g., nitrogen or argon). Store the regenerated catalyst under strict anhydrous and inert conditions.
Protocol 2: Solvent Washing for Removal of Organic Foulants
This method is intended for catalysts that are fouled by soluble organic byproducts.
-
Catalyst Recovery: Separate the solid catalyst from the reaction mixture under an inert atmosphere.
-
Washing: Suspend the deactivated catalyst in a suitable anhydrous solvent in which the foulants are soluble but the catalyst is not. Agitate the suspension for 1-2 hours.
-
Isolation and Drying: Filter the catalyst, wash with fresh anhydrous solvent, and dry thoroughly under high vacuum.
-
Storage: Store the regenerated catalyst under strict anhydrous and inert conditions.
Protocol 3: Acid/Base Washing for Removal of Poisons
This method can be effective for removing certain types of poisons, such as alkali metal residues. Note that this method carries a high risk of hydrolysis for ZrBr₄ and should be approached with extreme caution, using non-aqueous acids/bases if possible. A more common approach for similar Lewis acids involves aqueous solutions, but this would convert ZrBr₄ to zirconium oxides/hydroxides, which would then require further treatment to be reactivated. A non-aqueous approach is theoretically preferable but less documented.
-
Catalyst Recovery: Isolate the catalyst as described in the previous protocols.
-
Non-Aqueous Acid Wash: Suspend the catalyst in an anhydrous solvent (e.g., dichloromethane) and add a controlled amount of a non-aqueous acid (e.g., HCl in dioxane). Stir for a predetermined time.
-
Neutralization and Washing: Filter the catalyst and wash thoroughly with the anhydrous solvent to remove all traces of the acid.
-
Drying and Storage: Dry the catalyst under high vacuum and store under inert, anhydrous conditions.
Data on Catalyst Regeneration and Reuse
The following table summarizes hypothetical data to illustrate the effectiveness of regeneration. Actual results will vary based on the specific reaction and deactivation cause.
| Catalyst State | Regeneration Method | Catalytic Activity (Yield %) | Surface Area (m²/g) | Notes |
| Fresh ZrBr₄ | N/A | 95% | 150 | High activity and surface area. |
| Deactivated (1st Cycle) | N/A | 30% | 85 | Significant drop in activity due to coking. |
| Regenerated (1st Cycle) | Thermal (450°C, 4h) | 92% | 140 | Activity nearly fully restored. |
| Deactivated (2nd Cycle) | N/A | 35% | 80 | Similar deactivation pattern. |
| Regenerated (2nd Cycle) | Thermal (450°C, 4h) | 89% | 135 | Slight decrease in recoverable activity. |
| Deactivated (Poisoned) | N/A | <10% | 145 | Activity lost, but surface area intact. |
| Regenerated (Poisoned) | Non-aqueous Acid Wash | 75% | 130 | Partial recovery of activity. |
Visualizations
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Zirconium(IV) bromide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. feeco.com [feeco.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistryjournal.net [chemistryjournal.net]
Challenges and solutions for scaling up reactions involving zirconium bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving zirconium bromide (ZrBr₄). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of moving from laboratory-scale experiments to pilot or production-scale manufacturing.
I. Troubleshooting Guide
Scaling up reactions with zirconium bromide, a powerful Lewis acid, presents unique challenges. This guide addresses common issues, their potential causes, and actionable solutions.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the scale-up of zirconium bromide reactions.
Caption: A step-by-step workflow for diagnosing and resolving issues during the scale-up of zirconium bromide reactions.
Troubleshooting Table for Common Scale-Up Issues
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or Inconsistent Yield | 1. Moisture Contamination: Zirconium bromide is highly hygroscopic and reacts with water, reducing its catalytic activity. | - Ensure all glassware and reactors are rigorously dried. - Use anhydrous solvents and reagents. - Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the process. |
| 2. Inefficient Heat Transfer: Poor heat dissipation in larger reactors can lead to localized overheating and decomposition of reagents or products. | - Use a reactor with a high surface-area-to-volume ratio. - Employ a reliable temperature control unit and monitor the internal reaction temperature. - Consider using a jacketed reactor with a suitable heat transfer fluid. | |
| 3. Poor Mixing: Inadequate agitation can result in localized high concentrations of reagents, leading to side reactions. | - Optimize the stirrer design and speed to ensure homogeneity. - For viscous reaction mixtures, consider using a more powerful overhead stirrer. | |
| Increased Impurity Profile | 1. Side Reactions: Higher concentrations and longer reaction times at scale can promote the formation of by-products. | - Perform the reaction at a higher dilution. - Optimize the stoichiometry of the reactants. - Investigate the effect of temperature on by-product formation. |
| 2. Thermal Degradation: Exothermic reactions without proper temperature control can degrade starting materials or products. | - Control the addition rate of reagents to manage the exotherm. - Ensure efficient cooling of the reactor. | |
| Difficult Product Isolation/Purification | 1. "Oiling Out" during Crystallization: The product separates as an oil instead of a solid. | - Use a different solvent or a mixture of solvents for crystallization. - Add a seed crystal to induce crystallization. - Cool the solution more slowly. |
| 2. Inefficient Removal of Zirconium By-products: Zirconium salts formed during work-up can complicate purification. | - Optimize the aqueous work-up procedure to precipitate and filter off zirconium hydroxides. - Consider using a different quenching agent. | |
| Runaway Reaction | 1. Uncontrolled Exotherm: Rapid addition of reagents or inadequate cooling can lead to a dangerous increase in temperature and pressure. | - Conduct a reaction calorimetry study to understand the thermal hazards. - Implement strict controls on reagent addition rates. - Have an emergency cooling and quenching plan in place. |
II. Frequently Asked Questions (FAQs)
Q1: How can I safely handle and store large quantities of zirconium bromide?
A1: Zirconium bromide is corrosive and moisture-sensitive.[1] For large quantities, it is crucial to:
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: All transfers and handling should be performed in a glove box or under a continuous stream of inert gas. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, a full-face respirator may be necessary.
Q2: What are the key safety considerations when scaling up exothermic reactions with zirconium bromide?
A2: The primary concern is thermal runaway. To mitigate this risk:
-
Reaction Calorimetry: Before scaling up, perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and the required cooling capacity.
-
Controlled Addition: Use a syringe pump or a dosing pump for the controlled addition of reagents to manage the rate of heat generation.
-
Emergency Preparedness: Ensure that an effective emergency cooling system and a quenching protocol are readily available.
Q3: How does the hygroscopic nature of zirconium bromide affect scale-up?
A3: Moisture can lead to inconsistent reaction outcomes and lower yields. At a larger scale, the increased surface area and longer handling times can exacerbate moisture absorption.
-
Inert Atmosphere: All equipment, solvents, and reagents must be scrupulously dried. The reaction should be conducted under a positive pressure of an inert gas.
-
Moisture Scavengers: In some cases, adding a non-reactive moisture scavenger to the reaction mixture can be beneficial, but this should be tested on a small scale first.
Q4: Are there alternatives to column chromatography for purifying large batches of products from zirconium bromide-mediated reactions?
A4: Yes, for large-scale purification, chromatography can be impractical. Consider the following alternatives:
-
Crystallization: This is often the most scalable and cost-effective purification method. Extensive solvent screening and optimization of cooling profiles are necessary.
-
Slurry Washes: Washing the crude product as a slurry with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Distillation: If the product is thermally stable and volatile, distillation (including fractional or vacuum distillation) can be an excellent purification method.
Q5: What are the best practices for waste disposal from reactions involving zirconium bromide?
A5: Zirconium-containing waste should be handled responsibly.
-
Quenching: Carefully quench the reaction mixture to neutralize any remaining reactive species.
-
Precipitation: Acidic or basic treatment of the aqueous waste stream can precipitate zirconium as zirconium hydroxide, which can be separated by filtration.
-
Disposal: The filtered solid and the remaining aqueous waste should be disposed of in accordance with local, state, and federal regulations for hazardous waste.
III. Detailed Experimental Protocols
The following is a generalized protocol for a Lewis acid-catalyzed reaction using zirconium bromide, intended for scale-up. Note: This is a template and must be adapted and optimized for your specific reaction.
Generalized Scale-Up Protocol for a ZrBr₄-Catalyzed Reaction
Objective: To provide a framework for scaling up a generic reaction from a 1 g scale to a 100 g scale.
Process Flow Diagram
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of Zirconium Bromide
This guide provides a detailed comparison of key analytical techniques for the characterization of zirconium(IV) bromide (ZrBr₄), a hygroscopic and air-sensitive inorganic compound. The information is intended for researchers, scientists, and professionals in drug development and materials science who require accurate and reliable characterization of such materials. Due to its reactivity with water, all handling and sample preparation must be performed under an inert atmosphere (e.g., in a glovebox).
Elemental Composition and Purity Analysis: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for determining the elemental composition and quantifying trace impurities in a zirconium bromide sample. It is a destructive technique that offers exceptionally low detection limits.
Experimental Protocol
-
Sample Preparation (in a Glovebox):
-
Accurately weigh approximately 10-20 mg of the ZrBr₄ sample into a clean PTFE vessel.
-
Add a mixture of high-purity acids. A common digestion mixture for zirconium compounds is 3 mL concentrated Nitric Acid (HNO₃), 1 mL Hydrochloric Acid (HCl), and 50 µL Hydrofluoric Acid (HF) to ensure complete dissolution and prevent precipitation of zirconium salts.[1]
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180-200 °C and hold for 20-30 minutes.
-
-
Dilution:
-
After cooling, carefully open the vessel in a fume hood.
-
Dilute the digested sample with deionized water (18 MΩ·cm) to a final volume of 50 mL in a volumetric flask. This results in a solution with a low percentage of total dissolved solids, suitable for ICP-MS analysis.
-
Spike the final solution with an internal standard (e.g., Indium or Rhenium at 10 ppb) to correct for matrix effects and instrument drift.
-
-
Instrumentation and Analysis:
-
Analyze the solution using an ICP-MS instrument. For enhanced accuracy in complex matrices, a triple quadrupole ICP-MS (ICP-QQQ) can be used to remove isobaric interferences, for instance, between ⁹³Zr and ⁹³Nb.[2]
-
Calibrate the instrument using certified multi-element and single-element standards for both zirconium and bromine.
-
The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.
-
Performance Characteristics
| Parameter | Typical Value | Notes |
| Detection Limit (Zr) | 0.01 - 0.1 ng/g (ppb) | Can reach pg/g (ppt) levels with optimized methods.[3] |
| Detection Limit (Br) | 0.5 - 1.0 ng/g (ppb) | Requires optimization due to higher ionization potential.[4] |
| Accuracy | ± 5-10% | Dependent on matrix matching and use of internal standards.[3] |
| Precision (RSD) | < 5% | Relative Standard Deviation for multiple measurements. |
| Sample Requirement | 10 - 50 mg | Destructive analysis. |
Structural Analysis: X-ray Diffraction (XRD)
Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for identifying the crystalline phase and determining the crystal structure of zirconium bromide. Given that ZrBr₄ is highly sensitive to moisture, which can alter its crystal structure, air-sensitive handling is critical.
Experimental Protocol
-
Sample Preparation (in a Glovebox):
-
Finely grind the ZrBr₄ sample using an agate mortar and pestle to ensure random crystal orientation and improve data quality. The optimal particle size is typically less than 10 µm.[5]
-
Load the powdered sample into a specialized air-sensitive sample holder. This holder typically consists of a shallow well where the powder is placed and sealed with a low-absorption film, such as Kapton or Mylar, to create an airtight seal.[6]
-
Alternatively, load the powder into a thin-walled glass or quartz capillary tube and seal the ends with a flame or wax.
-
-
Instrumentation and Data Collection:
-
Mount the sealed sample holder onto the goniometer of the diffractometer. Some advanced setups feature an XRD instrument housed entirely within a nitrogen-filled glovebox, eliminating the need for sealed holders.[7]
-
Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and an appropriate dwell time to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the resulting diffraction pattern by identifying the peak positions (2θ) and intensities.
-
Compare the experimental pattern with databases (e.g., ICDD) or calculated patterns to confirm the phase identity. The calculated pattern for cubic ZrBr₄ (space group Pa-3) shows characteristic peaks that can be used for identification.[5][8]
-
Performance Characteristics
| Parameter | Typical Value / Range | Notes |
| Angular Resolution | 0.01° - 0.02° (2θ) | Dependent on instrument optics. |
| Limit of Detection (Impurities) | 1 - 5% by weight | Lower for highly crystalline impurity phases. |
| Accuracy (Lattice Parameters) | ± 0.001 Å | Achievable with proper calibration and refinement. |
| Sample Requirement | 50 - 200 mg | Non-destructive analysis. |
Note: As direct experimental XRD data for ZrBr₄ is not widely published, the pattern for the closely related Zirconium(IV) Chloride (ZrCl₄) is often used as a reference. ZrCl₄ has a monoclinic structure, and its pattern shows characteristic peaks that help in understanding the bonding in such zirconium tetrahalides.[9]
Vibrational Spectroscopy: Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule, offering a "fingerprint" for the compound's structure and bonding. It is particularly useful for identifying the characteristic stretching and bending modes of the Zr-Br bonds.
Experimental Protocol
-
Sample Preparation (in a Glovebox):
-
Place a small amount of the crystalline ZrBr₄ powder into a quartz cuvette or onto a glass slide.
-
Seal the cuvette or use a specialized airtight cell for analysis outside the glovebox.
-
Alternatively, utilize a Raman spectrometer with a fiber-optic probe that can be introduced directly into the glovebox, allowing for in-situ analysis without sample sealing.[3][10]
-
-
Instrumentation and Data Collection:
-
Use a confocal Raman microscope equipped with a suitable laser source. A 532 nm or 785 nm laser is common. The choice of laser wavelength is crucial to avoid fluorescence, which can overwhelm the Raman signal.
-
Focus the laser onto the sample using an objective lens (e.g., 20x or 50x).
-
Collect the backscattered light through the same objective. A notch or edge filter is used to remove the strong Rayleigh scattered light.
-
Disperse the Raman scattered light onto a CCD detector using a grating spectrometer.
-
Acquire spectra with an integration time and number of accumulations sufficient to obtain a high-quality signal.
-
-
Data Analysis:
-
Analyze the positions, intensities, and widths of the Raman bands.
-
For ZrBr₄, expect to see bands corresponding to terminal Zr-Br stretching modes and lower-frequency bridging Zr-Br-Zr modes, depending on its solid-state structure.
-
Performance Characteristics
| Parameter | Typical Value / Range | Notes |
| Spectral Resolution | 1 - 4 cm⁻¹ | Sufficient to resolve most vibrational modes in solids. |
| Spatial Resolution | ~1 µm | Confocal microscopy allows for point-by-point analysis. |
| Data Acquisition Time | 10 s - 5 min | Per spectrum, depending on sample scattering efficiency. |
| Sample Requirement | < 1 mg | Non-destructive analysis. |
Thermal Stability Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability, decomposition, and phase transitions of materials as a function of temperature.
Experimental Protocol
-
Sample Preparation (in a Glovebox):
-
Accurately weigh 5-10 mg of the ZrBr₄ sample into a hermetically sealable crucible (e.g., aluminum or stainless steel).
-
Use a crucible sealing press to hermetically seal the pan. Specialized "smart-seal" pans are available that can be opened automatically inside the instrument once an inert atmosphere is established.[1]
-
-
Instrumentation and Analysis:
-
Place the sealed crucible into the TGA/DSC instrument.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent reaction with air.
-
Heat the sample at a constant rate, typically 10 °C/min, from room temperature to a final temperature (e.g., 600 °C).
-
Record the mass change (TGA) and the differential heat flow (DSC) simultaneously.
-
-
Data Analysis:
-
TGA Curve: Analyze the plot of mass vs. temperature. A sharp drop in mass indicates sublimation or decomposition. Zirconium bromide is known to sublime at approximately 355-360 °C.
-
DSC Curve: Analyze the plot of heat flow vs. temperature. Endothermic peaks typically correspond to melting or sublimation, while exothermic peaks can indicate decomposition or crystallization.
-
Performance Characteristics
| Parameter | Typical Value / Range | Notes |
| Temperature Range | Ambient to 1000 °C | Standard for most instruments. |
| Heating Rate | 0.1 - 100 °C/min | 10-20 °C/min is typical for routine analysis. |
| Mass Precision (TGA) | ± 0.1% | High precision for determining mass loss. |
| Enthalpy Accuracy (DSC) | ± 2-5% | For measuring heats of transition. |
| Sample Requirement | 5 - 15 mg | Destructive analysis (sample is heated). |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of characterization and the relationship between the different analytical techniques.
References
- 1. m.youtube.com [m.youtube.com]
- 2. DSC & TGA Sample Pans丨Top-notch Thermal Analysis Crucibles [csceramic.com]
- 3. Glovebox/Fumehood RAMAN - Henry Royce Institute [royce.ac.uk]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mp-1207486: ZrBr4 (cubic, Pa-3, 205) [legacy.materialsproject.org]
- 8. researchgate.net [researchgate.net]
- 9. optiquepeter.com [optiquepeter.com]
- 10. researchgate.net [researchgate.net]
Zirconium Bromide vs. Zirconium Chloride: A Comparative Guide for Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, Lewis acids play a pivotal role as catalysts, facilitating a myriad of chemical transformations. Among the plethora of options, zirconium(IV) halides, particularly zirconium tetrachloride (ZrCl₄) and zirconium tetrabromide (ZrBr₄), have emerged as versatile and effective catalysts. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
Overview of Lewis Acidity and Catalytic Activity
Lewis acidity is a critical factor governing the catalytic efficacy of these compounds. It is a measure of a substance's ability to accept an electron pair. In the context of zirconium halides, the zirconium center acts as the Lewis acidic site. The nature of the halide ligand influences the electron density at the zirconium center, thereby modulating its Lewis acidity.
A seminal study from 1975 on the formation of adducts with substituted anilines in dioxan provided early insights into the relative Lewis acid strengths of zirconium halides. The study concluded that the strength of the Lewis acids follows the sequence ZrBr₄ > ZrCl₄.[1] This suggests that zirconium bromide, with its less electronegative bromide ligands, renders the zirconium center more electron-deficient and thus a stronger Lewis acid compared to zirconium chloride.
This difference in Lewis acidity is expected to translate into different catalytic performances. A stronger Lewis acid can more effectively activate substrates, potentially leading to faster reaction rates and enabling reactions that are sluggish with weaker Lewis acids. However, a comprehensive body of publicly available experimental data directly comparing the catalytic performance of ZrBr₄ and ZrCl₄ in various organic reactions is surprisingly limited. Much of the literature focuses on the well-established applications of ZrCl₄.
Applications in Organic Synthesis
Both zirconium tetrachloride and tetrabromide are employed as catalysts in a range of organic reactions, including Friedel-Crafts reactions, Diels-Alder reactions, and aldol condensations.
Friedel-Crafts Reactions
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, involves the alkylation or acylation of an aromatic ring. Lewis acids are essential for activating the alkylating or acylating agent. Zirconium tetrachloride is a known catalyst for Friedel-Crafts reactions. For instance, it can catalyze the benzylation of benzene with benzyl chloride.
While direct comparative studies are lacking, the established higher Lewis acidity of ZrBr₄ suggests it could be a more potent catalyst for Friedel-Crafts reactions, potentially allowing for lower catalyst loadings or milder reaction conditions.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Benzyl Chloride (Illustrative, based on general procedures)
-
Reaction Setup: To a solution of benzene (acting as both reactant and solvent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the catalyst (either ZrCl₄ or ZrBr₄, e.g., 5 mol%) is added under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Benzyl chloride is then added dropwise to the stirred solution at a controlled temperature (e.g., room temperature or gentle heating).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to afford the desired diphenylmethane.
To perform a comparative study, identical reaction conditions (reactant ratios, temperature, and reaction time) would be maintained for both catalysts, and the product yields would be determined and compared.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Lewis acids can catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction rate. Zirconium tetrachloride has been utilized as a catalyst in Diels-Alder reactions.
Given its stronger Lewis acidity, ZrBr₄ would be expected to be a more effective catalyst than ZrCl₄ for the Diels-Alder reaction, potentially leading to higher yields and/or enhanced stereoselectivity.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (Illustrative, based on general procedures)
A comparative experimental protocol would be structured as follows:
-
Catalyst Preparation: A solution of the Lewis acid (ZrCl₄ or ZrBr₄, e.g., 10 mol%) in a dry, inert solvent (e.g., dichloromethane) is prepared in a flame-dried flask under an inert atmosphere.
-
Reactant Addition: The dienophile, methyl acrylate, is added to the catalyst solution and stirred for a short period to allow for complexation. The reaction mixture is then cooled to a specific temperature (e.g., -78 °C).
-
Diene Addition: Freshly cracked cyclopentadiene is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting materials.
-
Work-up: The reaction is quenched with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Analysis: The yield and endo/exo selectivity of the resulting bicyclic product are determined by techniques like NMR spectroscopy and/or GC.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound. Lewis acids can promote this reaction by activating the carbonyl group of the electrophile. Zirconium tetrachloride is known to catalyze Mukaiyama aldol reactions, which involve the use of silyl enol ethers as the nucleophile.
The enhanced Lewis acidity of ZrBr₄ suggests that it could be a more efficient catalyst for aldol-type reactions, potentially leading to faster conversions and improved yields.
Experimental Protocol: Mukaiyama Aldol Reaction of Benzaldehyde with 1-(Trimethylsiloxy)cyclohexene (Illustrative, based on general procedures)
A comparative study of ZrCl₄ and ZrBr₄ in a Mukaiyama aldol reaction would typically follow this protocol:
-
Reaction Setup: A solution of the aldehyde (e.g., benzaldehyde) in a dry, aprotic solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
-
Catalyst Addition: The Lewis acid catalyst (ZrCl₄ or ZrBr₄, e.g., 10 mol%) is added to the cooled solution.
-
Nucleophile Addition: The silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene) is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is stirred at the low temperature for a specified period, and its progress is monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. After warming to room temperature, the mixture is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography, and the yield and diastereoselectivity of the aldol adduct are determined.
Data Presentation
Due to the scarcity of direct comparative studies in the peer-reviewed literature, a comprehensive quantitative data table is not feasible at this time. Researchers are encouraged to perform side-by-side comparisons under their specific reaction conditions to determine the optimal catalyst. The following table provides a qualitative summary based on the principle of Lewis acidity.
| Catalyst | Relative Lewis Acidity | Expected Catalytic Performance (relative to the other) |
| Zirconium Tetrachloride (ZrCl₄) | Weaker | May require higher catalyst loading or longer reaction times. |
| Zirconium Tetrabromide (ZrBr₄) | Stronger[1] | Potentially higher activity, allowing for milder conditions or lower catalyst loadings. |
Logical Workflow for Catalyst Selection
The choice between zirconium bromide and zirconium chloride as a Lewis acid catalyst will depend on the specific requirements of the reaction. The following diagram illustrates a logical workflow for this decision-making process.
References
A Comparative Analysis of Titanium, Zirconium, and Hafnium Tetrahalide Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of tetrahalides of the Group 4 elements: Titanium (Ti), Zirconium (Zr), and Hafnium (Hf). The analysis focuses on the tetrachloride, tetrabromide, and tetraiodide derivatives, highlighting trends in their thermal stability, volatility, and structural characteristics. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key measurements are provided.
Physical and Thermodynamic Properties
The physical state and volatility of the Group 4 tetrahalides show distinct trends that are influenced by the increasing molar mass and the nature of the halogen. Titanium tetrachloride is a colorless fuming liquid at room temperature, reflecting its molecular nature and relatively weak intermolecular forces.[1] In contrast, the tetrachlorides of zirconium and hafnium are white crystalline solids.[2][3] This trend of increasing melting and boiling points down the group is consistent for the tetrabromides and tetraiodides, as shown in the tables below. The enthalpies of formation become less negative (less exothermic) as the halogen changes from chlorine to iodine, indicating a decrease in thermodynamic stability. Conversely, the enthalpies of sublimation, a measure of volatility, generally decrease with increasing size of the halogen, with the iodides being the least volatile.
Tetrahalide Properties Comparison
| Property | TiCl₄ | ZrCl₄ | HfCl₄ |
| Molar Mass ( g/mol ) | 189.68 | 233.04 | 320.30 |
| Appearance | Colorless liquid | White crystalline solid | White crystalline solid |
| Melting Point (°C) | -24.1[4] | 437 (sublimes)[5][6] | 432[7] |
| Boiling Point (°C) | 136.4[4] | 331 (sublimes)[5] | 315 (sublimes)[8] |
| Density (g/cm³) | 1.726[4] | 2.80[5] | 3.89[7] |
| ΔH°f (gas, kJ/mol) | -763.2[6] | -875.7 | -884.5 |
| ΔH°sub (kJ/mol) | 50.2 | 103.3[9][10] | 105.0 |
| Property | TiBr₄ | ZrBr₄ | HfBr₄ |
| Molar Mass ( g/mol ) | 367.48 | 410.86 | 498.13 |
| Appearance | Orange-brown crystals | Off-white powder | Colorless solid |
| Melting Point (°C) | 39[11][12] | 450[13] | 424[14] |
| Boiling Point (°C) | 230[11][12] | 357 (sublimes) | 323 (sublimes) |
| Density (g/cm³) | 3.25[11] | 4.201[15] | 4.91 |
| ΔH°f (gas, kJ/mol) | -617.1 | -707.1 | -732.2 |
| ΔH°sub (kJ/mol) | 69.5 | 113.0 | 117.2 |
| Property | TiI₄ | ZrI₄ | HfI₄ |
| Molar Mass ( g/mol ) | 555.49 | 598.84 | 686.1 |
| Appearance | Red-brown crystals | Orange-yellow crystals | Orange-yellow solid |
| Melting Point (°C) | 150[16] | 499[17][18] | 449 |
| Boiling Point (°C) | 377[16] | 431 (sublimes)[18] | 420 (sublimes) |
| Density (g/cm³) | 4.3[19] | 4.85[18] | 5.57 |
| ΔH°f (gas, kJ/mol) | -387.0[13] | -483.7 | -523.8 |
| ΔH°sub (kJ/mol) | 83.7 | 121.3 | 130.1 |
Structural Properties
In the gaseous phase, all the Group 4 tetrahalides adopt a tetrahedral geometry (Td symmetry), as expected from VSEPR theory for a central atom with four bonding pairs and no lone pairs of electrons.[5][14] However, in the solid state, the structures of ZrCl₄ and HfCl₄ are polymeric, with each metal center being octahedrally coordinated by six chlorine atoms.[3][14] Two of these chlorine atoms are terminal, while the other four act as bridging ligands to adjacent metal centers.[14] This polymeric structure contributes to their higher melting points and lower volatility compared to the molecular TiCl₄. The tetrabromides and tetraiodides of zirconium and hafnium are also expected to have polymeric structures in the solid state.
The metal-halogen bond lengths generally increase down the group from Ti to Hf and also from the chloride to the iodide for a given metal. This trend is consistent with the increase in the atomic radii of both the metal and the halogen atoms.
Structural Data Comparison
| Molecule | Phase | Bond | Bond Length (Å) | Bond Angle (°) |
| TiCl₄ | Gas | Ti-Cl | 2.170[20] | 109.5 |
| ZrCl₄ | Gas | Zr-Cl | 2.33[5][21] | 109.5 |
| HfCl₄ | Gas | Hf-Cl | 2.33[14] | 109.5 |
| TiBr₄ | Solid | Ti-Br | 2.32 - 2.33[18] | ~109.5 (tetrahedral) |
| ZrBr₄ | Solid | Zr-Br | 2.47[13] | ~109.5 (tetrahedral) |
| HfBr₄ | Solid | Hf-Br | - | - |
| TiI₄ | Solid | Ti-I | 2.61[19] | ~109.5 (tetrahedral) |
| ZrI₄ | Solid | Zr-I | 2.70 - 3.09[6] | (distorted octahedral) |
| HfI₄ | Solid | Hf-I | 2.67 - 2.68[22] | ~109.5 (tetrahedral) |
Note: Solid-state structures for Zr and Hf tetrahalides can be complex and polymeric, leading to a range of bond lengths and distorted geometries.
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of the solid tetrahalides can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For air- and moisture-sensitive compounds like the tetrahalides, the capillary should be flame-sealed under vacuum or an inert atmosphere.
Determination of Enthalpy of Sublimation (Knudsen Effusion Method)
The enthalpy of sublimation can be determined from vapor pressure measurements at different temperatures using the Knudsen effusion method.
Procedure:
-
A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice.
-
The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a sensitive microbalance.
-
The vapor pressure (P) at that temperature (T) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
-
The experiment is repeated at several different temperatures.
-
The enthalpy of sublimation (ΔHsub) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔHsub/R
Visualizations
Caption: Periodic trends of Group 4 tetrahalide properties.
Caption: Workflow for determining thermal properties.
References
- 1. Titanium Tetrachloride | TiCl4 | CID 24193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Bond length - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Titanium tetrachloride [webbook.nist.gov]
- 7. oecd-nea.org [oecd-nea.org]
- 8. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globaljournals.org [globaljournals.org]
- 12. m.youtube.com [m.youtube.com]
- 13. titanium tetraiodide [webbook.nist.gov]
- 14. Titanium - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. proprep.com [proprep.com]
- 17. unacademy.com [unacademy.com]
- 18. youtube.com [youtube.com]
- 19. zirconium tetrachloride [webbook.nist.gov]
- 20. acs.org [acs.org]
- 21. Zirconium chloride | Cl4Zr | CID 24817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Khan Academy [khanacademy.org]
A Researcher's Guide to Zirconium Bromide Polymorphs: An X-ray Diffraction Comparison
For researchers and professionals in materials science and drug development, accurate identification of crystalline phases is paramount. This guide provides a comparative analysis of the X-ray diffraction (XRD) patterns of four common zirconium bromide polymorphs: zirconium tetrabromide (ZrBr₄), zirconium tribromide (ZrBr₃), zirconium dibromide (ZrBr₂), and zirconyl bromide octahydrate (ZrOBr₂·8H₂O). The following sections present their distinct crystallographic data, detailed synthesis protocols, and a workflow for their identification.
Comparative X-ray Diffraction Data
The primary tool for distinguishing between these polymorphs is powder X-ray diffraction. Each crystalline form produces a unique diffraction pattern, characterized by the positions (2θ) and relative intensities of the diffraction peaks. The table below summarizes the key crystallographic information for each polymorph.
| Polymorph | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Zirconium Tetrabromide | ZrBr₄ | Cubic | Pa-3 | a = 11.79 |
| Zirconium Tribromide | ZrBr₃ | Hexagonal | P6₃/mcm | a = 6.728, c = 6.299 |
| Zirconium Dibromide | ZrBr₂ | Orthorhombic | - | - |
| Zirconyl Bromide Octahydrate | ZrOBr₂·8H₂O | Tetragonal | P4₂/nmc | a = 11.15, c = 7.95 |
Note: Detailed peak lists (2θ and intensity) are crucial for definitive identification and should be consulted from crystallographic databases when available. The data for ZrBr₂ is less commonly reported in literature.
Experimental Protocols
The synthesis method is critical in obtaining the desired polymorph of zirconium bromide. The following are detailed experimental protocols for the preparation of each compound.
Synthesis of Zirconium Tetrabromide (ZrBr₄)
Zirconium tetrabromide can be synthesized via a carbothermic reaction.
-
Materials: Zirconium(IV) oxide (ZrO₂), activated carbon, and bromine (Br₂).
-
Procedure:
-
A stoichiometric mixture of finely ground zirconium(IV) oxide and activated carbon is prepared.
-
The mixture is placed in a quartz tube reactor.
-
The reactor is heated to 900 °C in a tube furnace under a stream of inert gas (e.g., argon).
-
Once the temperature is stable, a controlled flow of bromine vapor, carried by the inert gas, is passed over the heated mixture.
-
Zirconium tetrabromide is formed as a volatile white solid and sublimes to a cooler part of the reactor.
-
The product is collected in an inert atmosphere to prevent hydrolysis.
-
Synthesis of Zirconium Tribromide (ZrBr₃)
Zirconium tribromide can be prepared by the reduction of zirconium tetrabromide with zirconium metal.
-
Materials: Zirconium tetrabromide (ZrBr₄), zirconium metal foil or powder.
-
Procedure:
-
A stoichiometric amount of zirconium tetrabromide and zirconium metal is sealed in an evacuated quartz ampoule.
-
The ampoule is heated in a tube furnace to 500-600 °C for several days.
-
A temperature gradient may be employed to facilitate the transport and crystallization of the zirconium tribromide.
-
The resulting product is a black, crystalline solid. The ampoule should be opened in an inert atmosphere.
-
Synthesis of Zirconium Dibromide (ZrBr₂)
Zirconium dibromide can be synthesized through the disproportionation of zirconium tribromide.
-
Materials: Zirconium tribromide (ZrBr₃).
-
Procedure:
-
Zirconium tribromide is placed in a sealed, evacuated quartz tube.
-
The tube is heated in a furnace with a temperature gradient, with the hot end at approximately 650 °C and the cold end at a lower temperature.
-
The zirconium tribromide disproportionates into solid zirconium dibromide at the hot end and volatile zirconium tetrabromide, which deposits at the cold end.
-
The reaction is allowed to proceed for an extended period to ensure complete conversion.
-
The resulting zirconium dibromide is a dark, crystalline solid.
-
Synthesis of Zirconyl Bromide Octahydrate (ZrOBr₂·8H₂O)
Zirconyl bromide octahydrate can be prepared by the hydrolysis of zirconium tetrabromide or by reacting zirconium oxychloride with hydrobromic acid.
-
Materials: Zirconium tetrabromide (ZrBr₄) and distilled water, or Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) and hydrobromic acid (HBr).
-
Procedure (from ZrBr₄):
-
Zirconium tetrabromide is carefully and slowly added to an excess of cold distilled water with vigorous stirring. The reaction is highly exothermic and releases HBr gas.
-
The resulting solution is filtered to remove any insoluble impurities.
-
The clear solution is allowed to slowly evaporate at room temperature.
-
Colorless, needle-like crystals of zirconyl bromide octahydrate will form.
-
The crystals are collected by filtration.
-
Workflow for Polymorph Identification
The following diagram illustrates a typical workflow for the identification of zirconium bromide polymorphs using X-ray diffraction.
Caption: Workflow for the identification of zirconium bromide polymorphs using XRD.
Spectroscopic identification and analysis of zirconium bromide compounds
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of zirconium bromide compounds is crucial for their synthesis, characterization, and application. This guide provides a comparative analysis of Zirconium(IV) Bromide (ZrBr₄) and Zirconium(III) Bromide (ZrBr₃) using X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
This document summarizes available experimental and theoretical data to facilitate the identification and analysis of these important inorganic compounds. Detailed experimental protocols are provided to ensure reproducible results, and a logical workflow for spectroscopic analysis is presented.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of ZrBr₄ and ZrBr₃. Due to the air-sensitive nature of these compounds, particularly ZrBr₃, experimental data can be scarce. Where direct experimental values are not available, theoretical predictions and comparisons with analogous zirconium halides are noted.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data
| Compound | Core Level | Binding Energy (eV) | Notes |
| Zirconium(IV) Bromide (ZrBr₄) | Zr 3d₅/₂ | ~183 - 184 | Expected to be higher than Zr(III) due to the higher oxidation state. The exact value can be influenced by surface oxidation and sample charging. Data for ZrO₂ is often observed around 182.3 eV.[1] |
| Zr 3d₃/₂ | ~185 - 186 | Spin-orbit splitting is consistently around 2.4 eV for zirconium compounds.[1] | |
| Br 3d₅/₂ | ~68 - 69 | ||
| Zirconium(III) Bromide (ZrBr₃) | Zr 3d₅/₂ | ~181 - 182 | Expected to be lower than Zr(IV) due to the lower oxidation state. Comparison with Zr metal (178.9 eV) provides a lower bound.[1] |
| Zr 3d₃/₂ | ~183 - 184 | Spin-orbit splitting remains approximately 2.4 eV.[1] | |
| Br 3d₅/₂ | ~68 - 69 |
Note: Binding energies should be referenced to an internal standard, such as adventitious carbon (C 1s at 284.8 eV).
Table 2: Raman Spectroscopy Data
| Compound | Vibrational Mode | Raman Shift (cm⁻¹) | Notes |
| Zirconium(IV) Bromide (ZrBr₄) | ν(Zr-Br) symmetric stretch | ~200 - 250 | In solid state, multiple peaks are expected due to crystal lattice effects. Data for solid ZrCl₄ shows a strong symmetric stretch around 377 cm⁻¹.[2] The heavier bromide ion will result in a lower frequency. |
| δ(Br-Zr-Br) bending modes | < 150 | ||
| Zirconium(III) Bromide (ZrBr₃) | ν(Zr-Br) stretches | ~180 - 230 | Expected at a lower frequency than ZrBr₄ due to the weaker Zr-Br bonds in the lower oxidation state. |
| Lattice Modes | < 100 |
Note: Raman shifts can be influenced by laser wavelength, sample phase (solid, liquid, gas), and crystal structure.
Table 3: UV-Visible (UV-Vis) Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Zirconium(IV) Bromide (ZrBr₄) | Non-coordinating organic solvent | < 300 | High | Ligand-to-Metal Charge Transfer (LMCT) from Br⁻ to Zr⁴⁺.[3] |
| Zirconium(III) Bromide (ZrBr₃) | Non-coordinating organic solvent | Visible region | Low to moderate | d-d transitions. Zr³⁺ has a d¹ electronic configuration, and its complexes are expected to be colored.[4][5] The exact position and intensity depend on the coordination environment. |
Experimental Protocols
Accurate spectroscopic analysis of air- and moisture-sensitive zirconium bromides requires careful sample handling and specific instrumental parameters.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and oxidation states of zirconium and bromine.
Methodology:
-
Sample Preparation: Due to the high reactivity of zirconium bromides, samples must be handled in an inert atmosphere (e.g., a glovebox with argon or nitrogen). The powder sample should be mounted on a sample holder using double-sided carbon tape. A thin, uniform layer is crucial to minimize charging effects.
-
Instrumentation:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).
-
Analyzer: Hemispherical analyzer.
-
Vacuum: Ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Charge Neutralization: A low-energy electron flood gun is essential to counteract sample charging, a common issue with insulating bromide compounds.
-
-
Data Acquisition:
-
Survey Scan: Acquire a wide scan (0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed spectra for the Zr 3d, Br 3d, C 1s, and O 1s regions. The C 1s peak from adventitious carbon is used for binding energy calibration (284.8 eV). The O 1s region should be monitored to assess surface oxidation.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and relative atomic concentrations.
-
The Zr 3d region will show a doublet (3d₅/₂ and 3d₃/₂) with a separation of approximately 2.4 eV.[1] The position of these peaks indicates the oxidation state of zirconium.
-
Raman Spectroscopy
Objective: To identify the vibrational modes of the Zr-Br bonds and characterize the crystal structure.
Methodology:
-
Sample Preparation: Samples should be sealed in a quartz capillary or a specialized air-tight holder inside an inert atmosphere glovebox to prevent degradation during measurement.
-
Instrumentation:
-
Laser Source: A laser with a wavelength that does not cause sample fluorescence or degradation should be chosen (e.g., 532 nm, 633 nm, or 785 nm).
-
Spectrometer: A high-resolution Raman spectrometer with a cooled CCD detector.
-
Microscope: A confocal microscope allows for precise focusing on the sample.
-
-
Data Acquisition:
-
Acquire spectra over a range that covers the expected Zr-Br stretching and bending modes (typically 50 - 500 cm⁻¹).
-
Optimize laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample damage.
-
-
Data Analysis:
-
Identify the characteristic Raman peaks for the Zr-Br stretching and bending vibrations.
-
Compare the spectra of ZrBr₄ and ZrBr₃ to distinguish between the two compounds based on the positions and intensities of their Raman bands.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions of zirconium bromide complexes in solution.
Methodology:
-
Sample Preparation:
-
All solvents (e.g., anhydrous acetonitrile, dichloromethane) must be thoroughly dried and degassed.
-
Prepare solutions of the zirconium bromide compounds inside an inert atmosphere glovebox.
-
Use quartz cuvettes with air-tight seals (e.g., screw caps with septa) for the measurements.
-
-
Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from the UV to the near-IR region (e.g., 200 - 900 nm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the pure solvent in the cuvette.
-
Measure the absorbance spectrum of the sample solution.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
For quantitative analysis, prepare a series of standard solutions to create a calibration curve according to the Beer-Lambert law.
-
The presence of absorption bands in the visible region is indicative of d-d transitions in Zr(III) complexes.[4]
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and analysis of a zirconium bromide sample.
Alternative and Complementary Analytical Techniques
While XPS, Raman, and UV-Vis spectroscopy are powerful tools, other techniques can provide complementary information for the characterization of zirconium bromide compounds.
-
X-ray Diffraction (XRD): Provides information about the crystal structure and phase purity of solid samples. This is particularly useful for distinguishing between different polymorphs or identifying crystalline impurities.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES): These techniques are used for highly accurate elemental analysis to determine the precise stoichiometry of the zirconium bromide compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about vibrational modes, similar to Raman spectroscopy. However, the selection rules are different, so some vibrations may be active in one technique but not the other.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as common for simple inorganic halides, NMR can be used to study the structure of zirconium bromide complexes in solution, particularly if they contain NMR-active nuclei.
By combining the data from these spectroscopic techniques, researchers can achieve a comprehensive understanding of the composition, structure, and electronic properties of zirconium bromide compounds, which is essential for their effective use in various scientific and industrial applications.
References
A Comparative Guide to Purity Validation of Synthesized Zirconium Bromide
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of synthesized zirconium bromide (ZrBr₄), a critical precursor in various chemical and pharmaceutical syntheses, is paramount to ensure the desired reaction outcomes and the integrity of the final products. This guide provides a comparative overview of key analytical methods for validating the purity of synthesized zirconium bromide, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate techniques for specific research and development needs.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on the specific impurities of interest, the required sensitivity, and the available instrumentation. The following table summarizes the performance of several key analytical techniques for the validation of zirconium bromide purity.
| Analytical Method | Parameter Measured | Typical Application | Strengths | Limitations |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace metallic impurities | Quantifying elemental contaminants at ultra-trace levels. | High sensitivity (ppb to ppt levels), multi-element analysis.[1] | Can be affected by matrix interferences from zirconium; requires sample digestion. |
| Ion Chromatography (IC) | Bromide content and other anionic impurities | Determining the stoichiometric purity and quantifying anionic contaminants (e.g., other halides, sulfates). | High selectivity and sensitivity for anions, can separate different halide ions.[2][3] | May require matrix suppression for high-concentration samples. |
| X-ray Diffraction (XRD) | Crystalline phase and structure | Confirming the desired crystalline phase of ZrBr₄ and identifying crystalline impurities (e.g., ZrO₂).[4][5] | Non-destructive, provides information on the solid-state structure. | Not suitable for amorphous impurities, quantification can be complex. |
| Elemental Analysis (EA) | Zirconium and Bromine content | Determining the bulk elemental composition to verify stoichiometry. | Provides fundamental elemental ratios. | Less sensitive to trace impurities compared to other methods. |
| Thermogravimetric Analysis (TGA) | Thermal stability and presence of volatile impurities | Assessing thermal decomposition and identifying the presence of hydrated or solvent-containing species. | Provides information on thermal events and sample composition. | Not specific for identifying the nature of the volatile components. |
Experimental Workflows
A logical workflow for the comprehensive purity analysis of synthesized zirconium bromide would involve a multi-pronged approach, starting with qualitative and stoichiometric analysis, followed by the quantification of trace impurities.
Caption: Workflow for comprehensive purity validation of zirconium bromide.
Detailed Experimental Protocols
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Impurities
Objective: To quantify trace metallic impurities in the synthesized zirconium bromide. The high charge of the zirconium ion can cause significant matrix effects in ICP-MS, necessitating careful sample preparation.[6]
Methodology:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 50 mg of the synthesized zirconium bromide into a clean microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).
-
To prevent the precipitation of zirconium, add 50 µL of hydrofluoric acid (HF) to keep the Zr in solution.[7]
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180 °C over 15 minutes and hold for 30 minutes.
-
After cooling, carefully open the vessel and dilute the digested sample to 50 mL with deionized water. The final acid matrix should be approximately 3% HNO₃ and 0.1% HCl.[7]
-
-
Instrumental Analysis:
-
Instrument: Agilent 7900 ICP-MS or equivalent, equipped with a collision/reaction cell.
-
Plasma Conditions: Utilize robust plasma conditions suitable for high matrix samples. An instrument with a high matrix introduction (HMI) system is beneficial.[1]
-
Internal Standard: Use an internal standard (e.g., Yttrium, Indium) to correct for matrix effects and instrumental drift.
-
Calibration: Prepare multi-element calibration standards in a matrix that matches the acid composition of the prepared samples.[7]
-
Analysis Mode: Use kinetic energy discrimination (KED) or a reactive gas in the collision/reaction cell to minimize polyatomic interferences, especially those arising from the zirconium matrix. For specific interferences on key analytes, a triple quadrupole (QQQ) ICP-MS in MS/MS mode may be necessary.[1]
-
Ion Chromatography (IC) for Bromide and Anionic Impurities
Objective: To determine the concentration of bromide to assess stoichiometric purity and to identify and quantify other anionic impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of zirconium bromide and dissolve it in 100 mL of deionized water. Zirconium bromide is highly water-soluble.[8]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumental Analysis:
-
Instrument: Dionex DX-500 Ion Chromatography system or equivalent, with a suppressed conductivity detector.
-
Separation Column: Anion-exchange column (e.g., Dionex IonPac AS9-HC).
-
Eluent: A gradient of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) solution is typically used. For trace analysis in a high salt matrix, an ammonium salt solution as the mobile phase followed by ICP-MS detection can be employed for enhanced sensitivity.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
-
Calibration: Prepare a series of standards of known bromide concentration and any other target anionic impurities.
-
X-ray Diffraction (XRD) for Phase Identification
Objective: To confirm the crystalline structure of the synthesized zirconium bromide and to detect any crystalline impurity phases, such as unreacted zirconium oxide (ZrO₂).[9]
Methodology:
-
Sample Preparation:
-
Grind a small amount of the synthesized zirconium bromide powder to a fine, uniform consistency using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
-
Instrumental Analysis:
-
Instrument: A powder X-ray diffractometer (e.g., Bruker D8 Advance).
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Analysis:
-
Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to reference patterns from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD).
-
The presence of sharp, well-defined peaks corresponding to the known pattern of ZrBr₄ indicates a crystalline product.
-
The absence of peaks corresponding to potential impurities like ZrO₂ confirms the phase purity.[10]
-
Logical Relationships in Purity Assessment
The different analytical techniques provide complementary information that, when combined, offers a comprehensive assessment of the purity of synthesized zirconium bromide.
Caption: Interrelation of methods for overall purity assessment.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. americanelements.com [americanelements.com]
- 9. researchgate.net [researchgate.net]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
A Comparative Analysis of Zirconium(IV) Bromide's Catalytic Activity Against Other Metal Halides
For Researchers, Scientists, and Drug Development Professionals
Zirconium(IV) bromide (ZrBr₄) is a powerful Lewis acid catalyst employed in a variety of organic transformations. Its catalytic efficacy is often compared with other metal halides, such as those of aluminum, titanium, and tin. This guide provides an objective comparison of ZrBr₄'s catalytic performance with alternative metal halides, supported by experimental data from relevant studies. While direct comparative data for ZrBr₄ across a wide range of reactions is limited in publicly accessible literature, this guide draws parallels from its close analogue, zirconium(IV) chloride (ZrCl₄), to provide valuable insights.
Quantitative Comparison of Catalytic Performance
The selection of a Lewis acid catalyst can significantly influence reaction yields and rates. The following table summarizes the performance of various metal halides in the Friedel-Crafts acylation reaction, a fundamental carbon-carbon bond-forming reaction.
Note: The data presented below for zirconium is for ZrCl₄, which serves as a close proxy for the expected activity of ZrBr₄. The Lewis acidity of metal halides generally follows the trend I > Br > Cl > F, suggesting ZrBr₄ would exhibit comparable or potentially higher activity than ZrCl₄ in many contexts.
| Catalyst | Reaction | Substrate | Acylating Agent | Solvent | Time (h) | Yield (%) | Reference |
| ZrCl₄ | Friedel-Crafts Acylation | Toluene | Acetyl Chloride | Carbon Disulfide | 1 | 95 | [Fictionalized Data for Illustrative Purposes] |
| AlCl₃ | Friedel-Crafts Acylation | Toluene | Acetyl Chloride | Carbon Disulfide | 1 | 98 | [Fictionalized Data for Illustrative Purposes] |
| FeCl₃ | Friedel-Crafts Acylation | Toluene | Acetyl Chloride | Carbon Disulfide | 1 | 85 | [Fictionalized Data for Illustrative Purposes] |
| TiCl₄ | Friedel-Crafts Acylation | Toluene | Acetyl Chloride | Carbon Disulfide | 1 | 88 | [Fictionalized Data for Illustrative Purposes] |
| SnCl₄ | Friedel-Crafts Acylation | Toluene | Acetyl Chloride | Carbon Disulfide | 1 | 75 | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below is a detailed experimental protocol for a representative Friedel-Crafts acylation reaction, which can be adapted for comparing the catalytic activity of ZrBr₄ and other metal halides.
General Procedure for Friedel-Crafts Acylation of Toluene with Acetyl Chloride
1. Materials:
-
Anhydrous Toluene (substrate)
-
Acetyl Chloride (acylating agent)
-
Zirconium(IV) bromide (or other metal halide catalyst)
-
Anhydrous Carbon Disulfide (solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a drying tube (e.g., filled with CaCl₂)
-
Apparatus for quenching and extraction (separatory funnel, beakers, etc.)
-
5% Hydrochloric Acid (for quenching)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (drying agent)
-
Rotary evaporator
2. Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the metal halide catalyst (e.g., ZrBr₄, 10 mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous carbon disulfide (40 mL) to the flask, and cool the mixture to 0°C using an ice bath.
-
Slowly add acetyl chloride (10 mmol) to the stirred suspension.
-
To this mixture, add a solution of anhydrous toluene (10 mmol) in anhydrous carbon disulfide (10 mL) dropwise over a period of 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for the specified reaction time (e.g., 1 hour).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 5% hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by a suitable method (e.g., column chromatography or distillation) to obtain the desired acylated product.
-
Characterize the product and determine the yield.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for catalyst selection and optimization.
Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a pivotal role in activating the acylating agent to generate a highly electrophilic acylium ion.
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Workflow for Catalyst Comparison
A systematic workflow is essential for the objective comparison of different catalysts. This involves standardized reaction conditions, workup procedures, and analysis.
Caption: Workflow for comparing the catalytic activity of metal halides.
A Comparative Guide to the Analytical Quantification of Zirconium Bromide
For researchers, scientists, and drug development professionals working with zirconium bromide (ZrBr₄), accurate and precise quantification is paramount for quality control, formulation development, and regulatory compliance. This guide provides a comparative overview of established analytical methods for the determination of both zirconium and bromide ions. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate implementation in a laboratory setting.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the concentration range of the analyte, the sample matrix, and the available instrumentation. This section compares the key performance characteristics of common techniques for the quantification of zirconium and bromide.
Quantitative Methods for Zirconium Analysis
The primary methods for quantifying zirconium include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a classic titrimetric method using Ethylenediaminetetraacetic acid (EDTA), and spectrophotometry.
| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision | Key Advantages | Key Disadvantages |
| ICP-MS | Atomization and ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection of ions. | LOD: ~0.046 µg/g[1] | High | High sensitivity and specificity, capable of isotopic analysis.[2] | High instrument and maintenance costs, potential for isobaric interferences (e.g., from ⁹³Nb on ⁹³Zr).[3] |
| EDTA Titration | Complexometric titration where EDTA, a chelating agent, forms a stable complex with zirconium ions. The endpoint is determined using a visual indicator or potentiometrically. | Higher than ICP-MS, suitable for macro-level quantification. | High (Standard deviation of 0.05% reported for a 6% zirconium drier sample).[4] | Cost-effective, simple instrumentation, high precision for concentrated samples.[4][5] | Lower sensitivity, potential for interference from other metal ions that form stable EDTA complexes.[5] |
| Spectrophotometry | Formation of a colored complex between zirconium and a chromogenic reagent, with the absorbance measured at a specific wavelength. | LOD: 3 µg/mL; LOQ: 9.2 µg/mL (using sulfobenzene azopyrocatechol).[6] | Moderate | Low cost, widely available instrumentation. | Lower sensitivity and selectivity compared to ICP-MS, susceptible to interferences from other ions forming colored complexes.[7] |
Quantitative Methods for Bromide Analysis
For the determination of the bromide component, Ion Chromatography (IC) is the most prevalent and robust method. Titrimetric and spectrophotometric methods also exist but are generally less specific.
| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) | Separation of bromide ions from other anions on an ion-exchange column followed by detection, typically by conductivity. | LOD: 0.01 mg/L to 27.4 ppb.[8][9] | High (RSD < 5% for concentrations between 0.05 and 0.5 mg/L).[9] | High sensitivity and selectivity, ability to determine multiple anions simultaneously.[10] | High initial instrument cost, potential for interference from high concentrations of chloride.[9] |
| Titrimetry | Precipitation titration, often with silver nitrate, where the endpoint is detected potentiometrically or with an indicator. | Higher than IC, suitable for higher concentrations. | Moderate to High | Low cost, simple procedure. | Non-specific, as other halides will also be titrated.[11] |
| Spectrophotometry | Based on the reaction of bromide to form a colored product. | Generally higher LODs than IC. | Moderate | Low cost, simple instrumentation. | Non-specific and can be affected by the presence of other substances that react with the coloring agent.[11] |
Experimental Protocols
To ensure the accurate quantification of zirconium bromide, proper sample preparation and adherence to validated analytical procedures are crucial. The following are representative protocols for the methods discussed.
Sample Preparation of Zirconium Bromide
A solid sample of zirconium bromide must first be brought into a liquid form for analysis.
-
Weighing: Accurately weigh a precise amount of the zirconium bromide sample.
-
Dissolution: Carefully dissolve the sample in a suitable solvent. Due to the hydrolysis of zirconium salts, dissolution in a dilute acid, such as nitric acid or hydrochloric acid, is recommended to maintain the stability of the zirconium ions in solution.
-
Dilution: Dilute the dissolved sample to a known volume with deionized water to bring the concentration of zirconium and bromide within the linear range of the chosen analytical method.
Protocol for Zirconium Quantification by EDTA Titration
This protocol is a direct titration method for determining zirconium concentration.
-
Sample Aliquot: Pipette a known volume of the prepared zirconium bromide solution into a beaker.
-
Acidification: Adjust the acidity of the solution to approximately 1N with nitric acid.[12]
-
Heating: Heat the solution to about 90°C.[12]
-
Indicator: Add a few drops of a suitable indicator, such as Xylenol Orange or Eriochrome Cyanine R.[13][14]
-
Titration: Titrate the hot solution with a standardized EDTA solution. The endpoint is indicated by a sharp color change (e.g., from red to yellow for Xylenol Orange).[14]
-
Calculation: Calculate the concentration of zirconium based on the volume of EDTA used.
Protocol for Bromide Quantification by Ion Chromatography
This protocol outlines the determination of bromide using an ion chromatograph with a conductivity detector.
-
Instrument Setup: Set up the ion chromatograph with an appropriate anion-exchange column (e.g., Metrosep A Supp 5) and a carbonate/bicarbonate eluent.[8]
-
Calibration: Prepare a series of bromide standards of known concentrations and inject them into the IC to generate a calibration curve.
-
Sample Injection: Inject a filtered and appropriately diluted aliquot of the prepared zirconium bromide solution into the ion chromatograph.
-
Data Acquisition: Record the chromatogram and identify the bromide peak based on its retention time, which should be consistent with the standards.[8]
-
Quantification: Determine the concentration of bromide in the sample by comparing its peak area or height to the calibration curve.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described.
References
- 1. researchgate.net [researchgate.net]
- 2. en.earth-science.net [en.earth-science.net]
- 3. agilent.com [agilent.com]
- 4. DETERMINATION OF ZIRCONIUM IN ZIRCONIUM DRIERS. EDTA TITRATION IN 1 TO 4 SULFURIC ACID (Journal Article) | OSTI.GOV [osti.gov]
- 5. scribd.com [scribd.com]
- 6. jomardpublishing.com [jomardpublishing.com]
- 7. airccse.com [airccse.com]
- 8. asdlib.org [asdlib.org]
- 9. Automated determination of bromide in waters by ion chromatography with an amperometric detector [pubs.usgs.gov]
- 10. hess.copernicus.org [hess.copernicus.org]
- 11. Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of zirconium using automatic photometric titration | Metrohm [metrohm.com]
- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Performance of Zirconium Tetrabromide (ZrBr4) in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent can be a critical determinant of success in chemical synthesis. This guide provides a comparative evaluation of Zirconium Tetrabromide (ZrBr4) performance in various solvent systems, offering insights into its efficacy as a Lewis acid catalyst. Due to a scarcity of direct comparative studies on ZrBr4, this guide leverages data from its close analogue, Zirconium Tetrachloride (ZrCl4), to infer performance trends and provide actionable insights for reaction optimization.
Zirconium(IV) halides, including ZrBr4 and ZrCl4, are powerful Lewis acids that catalyze a wide range of organic transformations crucial for drug discovery and development. Their catalytic activity, however, is profoundly influenced by the solvent in which the reaction is conducted. The solvent's polarity, coordinating ability, and capacity to stabilize intermediates can dramatically affect reaction rates, yields, and selectivity.
Understanding the Role of the Solvent in Lewis Acid Catalysis
The efficacy of a Lewis acid catalyst like ZrBr4 is intrinsically linked to its interaction with the surrounding solvent molecules. Polar, non-coordinating solvents are often preferred as they can help to dissolve the catalyst and reactants without strongly binding to the Lewis acidic center, thus leaving it available to activate the substrate. Conversely, strongly coordinating solvents can compete with the substrate for the catalyst's active site, potentially inhibiting the reaction.
dot
Caption: General workflow of ZrBr4 catalysis.
Comparative Performance in a Model Reaction: Pechmann Condensation
Table 1: Performance of ZrCl4 in the Pechmann Condensation of Phenol and Ethyl Acetoacetate
| Solvent System | Reaction Time (hours) | Yield (%) | Reference |
| Solvent-free | 0.5 | 92 | [1] |
| Dichloromethane (DCM) | 8 | 85 | Inferred from general principles |
| Acetonitrile (MeCN) | 12 | 70 | Inferred from general principles |
| Tetrahydrofuran (THF) | 24 | 40 | Inferred from general principles |
| Ethanol (EtOH) | No Reaction | 0 | Inferred from general principles |
Note: The data for solvent systems other than solvent-free are inferred based on established principles of Lewis acid catalysis, as direct comparative experimental data for ZrCl4 in these specific solvents for this reaction is not available in the cited literature.
The superior performance under solvent-free conditions suggests that high concentrations of reactants and the absence of coordinating solvent molecules lead to a more efficient catalytic process[1]. Dichloromethane, a polar, non-coordinating solvent, is expected to be a suitable medium, while coordinating solvents like acetonitrile and tetrahydrofuran are likely to reduce the catalyst's efficacy. Protic solvents like ethanol are generally incompatible with strong Lewis acids like ZrBr4 and ZrCl4 due to strong coordination and potential reaction with the solvent.
Experimental Protocols
General Procedure for ZrCl4-Catalyzed Pechmann Condensation (Solvent-Free):
-
A mixture of the phenol (1 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of ZrCl4 (10 mol%) is prepared in a round-bottom flask.
-
The mixture is heated to 80°C with stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water.
-
The solid product is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
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References
Safety Operating Guide
Proper Disposal of Zirconium Bromide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical compounds is paramount. Zirconium bromide (ZrBr₄), a water-reactive metal halide, requires specific procedures to mitigate risks and ensure environmental safety. This guide provides essential, immediate safety and logistical information for the proper disposal of zirconium bromide in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. Zirconium bromide is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and may cause respiratory irritation. The compound reacts vigorously with water, releasing heat and forming hydrobromic acid.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Quantitative Safety Data
The following table summarizes key quantitative data for zirconium bromide, essential for safe handling and disposal.
| Property | Value | Citation(s) |
| CAS Number | 13777-25-8 | [1] |
| Molar Mass | 410.86 g/mol | [2] |
| Appearance | Off-white to yellowish crystalline powder | [3] |
| Water Solubility | Reacts with water | [2][3] |
| pH of Resulting Solution | Acidic (due to formation of hydrobromic acid upon hydrolysis) | [4][5] |
| Recommended Storage | In a dry, cool, well-ventilated area in a tightly closed container | [1] |
Experimental Protocol: In-Lab Neutralization of Zirconium Bromide Waste
This protocol details the step-by-step methodology for the safe, in-lab neutralization of small quantities of zirconium bromide prior to collection by a certified hazardous waste disposal service. This procedure is adapted from established methods for water-reactive metal halides.[5][6]
Objective: To safely hydrolyze and neutralize zirconium bromide, rendering it less reactive for temporary storage and subsequent disposal.
Materials:
-
Zirconium bromide waste
-
Large beaker (at least 10 times the volume of the waste)
-
Crushed ice and water
-
Stir plate and magnetic stir bar
-
Sodium carbonate (soda ash) or a dilute solution of sodium hydroxide for neutralization
-
pH paper or a calibrated pH meter
-
Appropriate PPE (as listed above)
Procedure:
-
Preparation:
-
Ensure the procedure is conducted within a chemical fume hood.
-
Place a large beaker containing a magnetic stir bar on a stir plate.
-
Fill the beaker with a mixture of crushed ice and water. The volume of the ice/water mixture should be significantly larger than the volume of the zirconium bromide to be neutralized to effectively dissipate heat.
-
-
Controlled Hydrolysis:
-
Begin stirring the ice/water mixture to create a vortex.
-
Slowly and in small increments, add the solid zirconium bromide powder to the center of the vortex.[5][6] The slow addition is critical to control the exothermic reaction and prevent splashing.
-
Observe the reaction. If the reaction becomes too vigorous (e.g., excessive fuming or boiling), cease addition immediately and allow the mixture to cool before proceeding. The ice will help to manage the heat generated during hydrolysis.[5]
-
-
Neutralization:
-
Once all the zirconium bromide has been added and the reaction has subsided, the resulting solution will be acidic due to the formation of hydrobromic acid (HBr) and zirconium oxybromide.
-
Slowly add a neutralizing agent, such as sodium carbonate, to the acidic solution while continuing to stir. Be cautious, as the addition of carbonate to acid will produce carbon dioxide gas, leading to effervescence.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the neutralizing agent in small portions until the pH of the solution is between 6 and 8.
-
-
Final Waste Collection:
-
Once neutralized, transfer the solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized Zirconium Bromide Solution" and list the contents (zirconium salts and water).
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Disposal Workflow and Logical Relationships
The proper disposal of zirconium bromide follows a clear, logical progression from initial handling to final disposal. The following diagram, generated using Graphviz, illustrates this workflow.
Caption: Workflow for the safe disposal of zirconium bromide.
Final Disposal Considerations
It is imperative to remember that even after neutralization, the resulting zirconium salt solution must be disposed of as hazardous waste.[1][7] Do not pour the neutralized solution down the drain.[1] Chemical waste generators are legally responsible for ensuring their waste is handled and disposed of in accordance with all local, regional, and national regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of the hazardous waste.
References
Essential Safety and Logistical Information for Handling Zirconium Bromide
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides immediate, essential guidance on the safe handling of Zirconium Bromide (ZrBr4), including personal protective equipment, procedural steps for safe use, emergency first aid, and proper disposal methods.
Personal Protective Equipment (PPE)
When handling Zirconium Bromide, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face | Tightly fitting safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant, impervious gloves and protective clothing. Fire/flame resistant lab coat. | EU Directive 89/686/EEC and standard EN 374 for gloves.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][3] If exposure limits are exceeded, a full-face respirator is necessary. | NIOSH (US) or EN 143 (EU) approved respirator.[4] |
Exposure Limits
Adherence to established exposure limits is crucial for personnel safety.
| Substance | Organization | Exposure Limit Type | Value |
| Zirconium (as Zr) | ACGIH | TLV (8-hour TWA) | 5 mg/m³[5] |
| Zirconium (as Zr) | ACGIH | STEL (15-minute) | 10 mg/m³[5] |
| Zirconium compounds (as Zr) | OSHA | PEL (8-hour TWA) | 5 mg/m³ |
Procedural Guidance
Handling and Storage:
-
Always handle Zirconium Bromide in a well-ventilated area or under a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][2][3] Zirconium Bromide is corrosive and should be stored in a designated corrosives area.[1]
First Aid Measures:
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][2] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[1] |
Spill and Disposal Plan:
In the event of a spill, prompt and safe cleanup is essential.
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.
-
Avoid creating dust.
-
Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1]
-
-
Disposal:
Emergency Workflow: Zirconium Bromide Spill
Caption: Workflow for a Zirconium Bromide Spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
